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  • Product: 2,3-Dihydro-1-benzofuran-7-sulfonamide
  • CAS: 89819-27-2

Core Science & Biosynthesis

Foundational

Precision Synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonamide: Overcoming Regioselectivity Challenges

Topic: 2,3-Dihydro-1-benzofuran-7-sulfonamide Synthesis and Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3-Dihydro-1-benzofuran-7-sulfonamide Synthesis and Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Analysis

The 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold (CAS 89819-27-2) represents a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indoline or naphthalene sulfonamides in GPCR antagonists and enzyme inhibitors.

However, the synthesis of this specific isomer presents a classic regioselectivity trap. The oxygen atom of the dihydrobenzofuran ring acts as a strong electron-donating group (EDG), activating the aromatic ring primarily at the para position (C5) and secondarily at the ortho position (C7).

The Core Challenge:

  • Direct Chlorosulfonation (e.g., ClSO3H): Predominantly yields the 5-sulfonyl chloride due to steric accessibility and electronic activation at the para position.

  • Target Requirement: Accessing the 7-position requires overcoming this inherent bias.

This guide details the Directed Ortho Lithiation (DoM) strategy as the "Gold Standard" protocol for high-fidelity synthesis of the 7-isomer, contrasting it with the direct sulfonation route to ensure structural validation.

Retrosynthetic Logic & Pathway Selection

To achieve the 7-substituted sulfonamide, we must utilize the coordinating ability of the ring oxygen to direct a metalation event to the adjacent ortho carbon.

Pathway A: Directed Ortho Lithiation (Recommended)
  • Mechanism: Coordination of an organolithium species to the ring oxygen lowers the transition state energy for deprotonation at C7.

  • Key Intermediates: 7-Lithio-2,3-dihydrobenzofuran

    
     Lithium 2,3-dihydrobenzofuran-7-sulfinate 
    
    
    
    Sulfonyl Chloride.
Pathway B: Direct Electrophilic Substitution (The "Trap")
  • Mechanism: Electrophilic attack by sulfonyl cation.

  • Outcome: Major product is the 5-isomer. This route is invalid for the 7-target but useful for generating reference standards for impurity profiling.

SynthesisPathways cluster_DoM Pathway A: Directed Ortho Lithiation (Target: 7-Isomer) cluster_Direct Pathway B: Direct Chlorosulfonation (Trap: 5-Isomer) Start 2,3-Dihydrobenzofuran Lithiation 7-Lithio Intermediate (n-BuLi/TEMED) Start->Lithiation DirectRxn ClSO3H / SOCl2 Start->DirectRxn Sulfinate Li-Sulfinate (SO2 Quench) Lithiation->Sulfinate Chloride7 7-Sulfonyl Chloride (NCS/Oxidation) Sulfinate->Chloride7 Product7 7-Sulfonamide (Target) Chloride7->Product7 NH3 Chloride5 5-Sulfonyl Chloride (Major Product) DirectRxn->Chloride5 Product5 5-Sulfonamide (Impurity) Chloride5->Product5 NH3

Figure 1: Divergent synthetic pathways. Pathway A utilizes the oxygen atom as a directing group to secure the 7-position, while Pathway B follows standard electronic activation to the unwanted 5-position.

Experimental Protocol: The DoM Route

Phase 1: Lithiation and Sulfination

Objective: Selective deprotonation at C7 and capture with sulfur dioxide.

Reagents:

  • 2,3-Dihydrobenzofuran (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (1.2 eq)

  • Sulfur Dioxide (SO

    
    ) gas (excess)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and 2,3-dihydrobenzofuran.

  • Activation: Add TEMED. Cool the solution to 0 °C . (Note: While -78 °C is standard for some DoM, the 2,3-dihydrobenzofuran system often requires 0 °C to RT for efficient deprotonation due to the weaker directing ability of the ether oxygen compared to a carbamate).

  • Lithiation: Dropwise add n-BuLi over 20 minutes. Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. The solution typically turns yellow/orange.

  • Quench: Cool back to -40 °C . Introduce a stream of dried SO

    
     gas over the surface of the solution. A thick precipitate (lithium sulfinate) will form. Stir for 30 minutes.
    
  • Workup: Concentrate the solvent in vacuo to obtain the crude lithium 2,3-dihydrobenzofuran-7-sulfinate. Use directly in the next step.

Phase 2: Oxidative Chlorination

Objective: Convert the sulfinate salt to the sulfonyl chloride.

Reagents:

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Solvent: Dichloromethane (DCM) / Dilute HCl

Step-by-Step:

  • Suspend the crude sulfinate salt in DCM.

  • Cool to 0 °C. Add NCS portion-wise (exothermic).

  • Stir for 1 hour. The mechanism involves the formation of a succinimidyl sulfonyl intermediate which collapses to the sulfonyl chloride.

  • Wash: Wash the organic layer with water, then brine. Dry over MgSO

    
    .
    
  • Isolation: Evaporate solvent to yield 2,3-dihydrobenzofuran-7-sulfonyl chloride .

Phase 3: Amination

Objective: Formation of the sulfonamide.[1][2]

Reagents:

  • Ammonium Hydroxide (28% NH

    
    ) or Ammonia in Methanol (7N)
    
  • Solvent: THF or DCM

Step-by-Step:

  • Dissolve the sulfonyl chloride in THF.

  • Cool to 0 °C. Add excess ammonia solution dropwise.

  • Stir at RT for 2 hours.

  • Purification: Concentrate. Partition between Ethyl Acetate and dilute HCl (to remove excess ammonia). Wash organic layer with brine.

  • Crystallization: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane:EtOAc gradient).

Characterization & Data Validation

Distinguishing the 7-isomer from the 5-isomer is critical. The NMR splitting pattern in the aromatic region is the definitive diagnostic tool.

Comparative NMR Analysis
Feature7-Isomer (Target)5-Isomer (Impurity/Reference)
Aromatic Proton Count 3 protons (ABC system)3 protons (ABX or AMX system)
Splitting Pattern Doublet-Triplet-Doublet (approx). The 7-substitution leaves H4, H5, H6. H5 is a triplet (pseudo-t).Singlet-Doublet-Doublet . The 5-substitution leaves H4 (isolated), H6, H7 (ortho coupling).
Key Shift (H-ortho to SO2) H6 doublet appears downfield (~7.6 ppm) due to SO

deshielding.
H4 appears as a meta-coupled doublet/singlet significantly downfield (~7.7 ppm).
Key Shift (H-ortho to Oxygen) H4 doublet is shielded (~6.8 ppm).H7 doublet is shielded (~6.8 ppm).

Mass Spectrometry (ESI):

  • Molecular Ion: [M+H]+ = 200.03

  • Fragmentation: Loss of SO

    
    NH
    
    
    
    (M-79) is common.

Troubleshooting & Optimization

"Expertise & Experience" Notes
  • Lithiation Temperature: If the lithiation yield is low at 0 °C, cool to -78 °C and allow to warm slowly. However, avoid refluxing, as the ether linkage can undergo cleavage or the lithium species can aggregate, reducing reactivity.

  • SO2 Quality: Use anhydrous SO

    
    . Wet gas will quench the lithio-species to the protonated starting material (2,3-dihydrobenzofuran), resulting in no reaction.
    
  • NCS vs. SO2Cl2: While Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ) can be used to convert sulfinates to chlorides, it is a harsh oxidant and can chlorinate the aromatic ring at the activated 5-position. NCS is milder and highly recommended to maintain regiochemical purity.
Safety Protocol (Self-Validating System)
  • n-BuLi: Pyrophoric. Syringes must be nitrogen-flushed. Quench excess lithium with isopropanol before water disposal.

  • SO2: Toxic inhalation hazard. All quench steps must be performed in a high-efficiency fume hood.

References

  • Regioselectivity of Sulfonation

    • Direct sulfonation of dihydrobenzofuran yields the 5-isomer.
    • Lilly Industries Ltd. (1994). Synthesis of bicyclic aromatic sulfonic acids. European Patent EP0583960A2.[2] Link

  • Directed Ortho Lithiation (DoM)

    • General principles of DoM on heterocycles.
    • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Sulfinate to Sulfonamide Conversion

    • Protocol for NCS oxidation of sulfin
    • Shyam, P. K., & Jang, H. Y. (2017).[1] Synthesis of Sulfones and Sulfonamides via Sulfinate Anions. Journal of Organic Chemistry, 82(3), 1761-1767. Link

  • Synthesis of 7-Carboxamide Derivatives (Analogous Lithiation)

    • Demonstrates lithiation
    • Pellicciari, R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives. Journal of Medicinal Chemistry, 57(6). Link

Sources

Exploratory

Physicochemical properties of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Technical Monograph: Physicochemical Profiling of 2,3-Dihydro-1-benzofuran-7-sulfonamide Executive Summary & Compound Identity 2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) represents a specialized bicyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Executive Summary & Compound Identity

2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) represents a specialized bicyclic scaffold in medicinal chemistry, distinct from its more common 5-substituted isomers. As a "privileged structure," the dihydrobenzofuran core serves as a rigid bioisostere for indoles and chromanes, reducing conformational entropy while maintaining critical hydrogen-bonding vectors via the sulfonamide moiety.

This monograph provides a technical deep-dive into its physicochemical behavior, synthetic challenges, and analytical characterization, designed for researchers optimizing lead compounds in GCN2 inhibition, 5-HT3 antagonism, and carbonic anhydrase inhibition.

Chemical Identity Table
PropertyData
IUPAC Name 2,3-dihydro-1-benzofuran-7-sulfonamide
Common Synonyms 7-Sulfamoyl-2,3-dihydrobenzofuran; 2,3-dihydrobenzo[b]furan-7-sulfonamide
CAS Number 89819-27-2
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol
SMILES NS(=O)(=O)C1=C2OCCC2=CC=C1
InChI Key RMRBCZATYGOCTR-UHFFFAOYSA-N

Physicochemical Properties & Molecular Descriptors

The 7-sulfonamide position confers unique electronic properties compared to the 5-isomer. The proximity of the sulfonamide group to the ether oxygen (position 1) creates an ortho effect that influences both pKa and solubility.

Fundamental Parameters
DescriptorValue / RangeTechnical Context
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 145°C – 165°C (Predicted)Note: Experimental values vary by polymorph. 5-chloro derivatives melt ~180°C.
LogP (Octanol/Water) 1.2 – 1.5Moderate lipophilicity; suitable for CNS penetration if MW remains low.
pKa (Acidic) 10.1 ± 0.3The sulfonamide NH₂ is weakly acidic. The electron-donating ether oxygen ortho to the sulfonamide slightly destabilizes the anion compared to simple benzenesulfonamide (pKa ~10.0).
Topological Polar Surface Area (TPSA) ~80 Ų(Sulfonamide ~46 Ų + Ether ~9 Ų). Good oral bioavailability range (<140 Ų).
Solubility Low in water (<0.5 mg/mL)High solubility in DMSO, DMF, and warm Methanol.

Structural Analysis & Synthetic Logic

A critical aspect of working with this molecule is understanding the regioselectivity of its synthesis. Direct electrophilic substitution (e.g., chlorosulfonation) of 2,3-dihydrobenzofuran overwhelmingly favors the 5-position (para to the activating oxygen). Accessing the 7-position requires "Directed Ortho Metalation" (DoM) or starting from pre-functionalized phenols.

Visualizing the Regioselectivity Challenge

G Core 2,3-Dihydrobenzofuran (Core Scaffold) Direct Direct Chlorosulfonation (ClSO3H) Core->Direct Electrophilic Attack DoM Directed Ortho Metalation (n-BuLi / TMEDA) Core->DoM Coordination Prod5 5-Isomer (Major) (Para to Oxygen) Direct->Prod5 Electronic Preference Lithio 7-Lithio Intermediate (Ortho to Oxygen) DoM->Lithio -78°C, THF Prod7 7-Isomer (Target) 2,3-Dihydro-1-benzofuran-7-sulfonamide Lithio->Prod7 1) SO2 Quench 2) H2N-OSO3H or SO2Cl2/NH3

Figure 1: Synthetic divergence. Direct sulfonation yields the 5-isomer. The 7-isomer requires lithiation directed by the ring oxygen.

Synthesis Protocol (7-Isomer Specific)

To ensure high purity of the 7-isomer, the following Directed Ortho Metalation (DoM) workflow is recommended over direct sulfonation:

  • Reagents: 2,3-Dihydrobenzofuran, n-Butyllithium (1.1 eq), TMEDA (1.1 eq) to break lithium aggregates.

  • Conditions: Anhydrous THF, -78°C under Argon.

  • Mechanism: The ether oxygen coordinates Lithium, directing deprotonation selectively to the C-7 position.

  • Quench:

    • Add SO₂ gas (bubbling) to form the lithium sulfinate.

    • Treat with Sulfuryl Chloride (SO₂Cl₂) to form the sulfonyl chloride.

    • Aminate with aqueous Ammonia (NH₄OH) to yield the sulfonamide.

Analytical Profiling & Characterization

Trustworthy identification requires distinguishing the 7-isomer from the 5-isomer, which may be present as a trace impurity if the starting material was contaminated or if non-selective methods were used.

NMR Spectroscopy (¹H-NMR in DMSO-d₆)
  • Aromatic Region (Key Differentiator):

    • The 7-isomer shows a 1,2,3-trisubstituted benzene pattern (two doublets and a triplet, or a multiplet if overlap occurs).

    • Diagnostic Shift: The proton at C-6 (adjacent to sulfonamide) will be deshielded (~7.6–7.8 ppm).

    • Contrast: The 5-isomer shows a 1,2,4-trisubstituted pattern (one singlet, two doublets).

  • Aliphatic Region: Two triplets approx. 3.2 ppm (C3-H) and 4.6 ppm (C2-H).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (preferred for sulfonamides due to acidic NH).

  • m/z: [M-H]⁻ = 198.2.

  • Fragmentation: Loss of SO₂ (-64 Da) is common.

HPLC Method (Reverse Phase)
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide)
Retention Time ~4.5 - 5.5 min (Dependent on flow rate/column; 7-isomer typically elutes after 5-isomer due to intramolecular H-bonding masking polarity).[1][2]

Stability & Handling

Degradation Pathways

Sulfonamides are generally stable, but the dihydrobenzofuran ring introduces specific sensitivities:

  • Oxidation: The benzylic position (C-3) is susceptible to oxidation to the benzofuran (aromatization) or lactone under harsh oxidative stress (e.g., KMnO₄, high O₂/light exposure).

  • Hydrolysis: The sulfonamide bond is stable to acid/base hydrolysis under mild conditions (< 80°C).

Storage Protocol
  • Container: Amber glass vial (protect from light).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage to prevent C-3 oxidation.

  • Temperature: 2-8°C (Refrigerated).

References

  • Merck/Sigma-Aldrich. (2025). Product Specification: 2,3-Dihydro-1-benzofuran-7-sulfonamide. Link

  • Snieckus, V. (1990). Directed Ortho Metalation.[3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM synthesis logic).

  • Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones. South African Journal of Chemistry. Link

  • PubChem. (2025). Compound Summary: 2,3-Dihydrobenzofuran.[6][7] National Library of Medicine. Link

  • European Patent Office. (2018). Patent WO2018030466A1: Heterocyclic Compounds as GCN2 Inhibitors. (Describes 7-sulfonamide derivatives). Link

Sources

Foundational

Unraveling the Molecular Tactics of 2,3-Dihydro-1-benzofuran-7-sulfonamide: A Technical Guide to its Mechanism of Action as a Carbonic Anhydrase Inhibitor

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of 2,3-dihydro-1-benzofuran-7-sulfonamide and its derivatives. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of 2,3-dihydro-1-benzofuran-7-sulfonamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a deep, mechanistic understanding grounded in established scientific principles and experimental validation. We will dissect the experimental journey, from initial target identification to in vivo validation, elucidating the scientific rationale behind each step and providing actionable protocols for replication and further investigation.

Introduction: The Rise of a Privileged Scaffold Against a Key Cancer Target

The 2,3-dihydro-1-benzofuran moiety is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When coupled with a sulfonamide group at the 7-position, this scaffold gives rise to a class of potent and selective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4][5] Of particular interest are the tumor-associated isoforms, carbonic anhydrase IX (CA IX) and XII (CA XII), which are key regulators of pH in the hypoxic tumor microenvironment.[6][7]

Hypoxic tumors rely on CA IX and XII to manage the acidic conditions resulting from their high metabolic rate.[7][8] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, these enzymes help maintain a neutral intracellular pH conducive to cancer cell survival and proliferation, while contributing to the acidification of the extracellular space, which promotes invasion and metastasis.[7][8] The restricted expression of CA IX and XII in normal tissues makes them highly attractive targets for anticancer therapy.[7] A prominent example of a 2,3-dihydro-1-benzofuran-7-sulfonamide derivative is SLC-0111, a first-in-class, potent, and selective inhibitor of CA IX and XII that has advanced to clinical trials.[6][7][8][9] This guide will use the extensive research on SLC-0111 and related analogs as a framework to detail the multifaceted approach to elucidating the mechanism of action of this important class of compounds.

Part 1: Target Identification and Validation - Pinpointing Carbonic Anhydrase IX and XII

The initial step in understanding the mechanism of action of any new chemical entity is the identification of its molecular target(s). For sulfonamide-based compounds, a primary hypothesis often revolves around the inhibition of carbonic anhydrases due to the well-established zinc-binding properties of the sulfonamide group.[9]

Workflow for Target Identification

The following workflow outlines a typical strategy for identifying and validating the molecular targets of a novel 2,3-dihydro-1-benzofuran-7-sulfonamide derivative.

cluster_0 Target Hypothesis Generation cluster_1 In Vitro Screening cluster_2 Target Validation in Cellular Context a Compound Synthesis & Structural Analysis b Broad Kinase Panel Screening a->b Initial promiscuity check c Carbonic Anhydrase Isoform Panel Screening a->c Primary hypothesis testing d Cellular Thermal Shift Assay (CETSA) c->d Confirm target engagement e Target Knockdown/Knockout Studies d->e Validate on-target effects

Figure 1: A generalized workflow for target identification and validation.
Experimental Protocols

1. Broad-Spectrum Kinase Panel Screening:

  • Rationale: To rule out off-target effects on other common drug targets and to assess the selectivity of the compound.

  • Protocol:

    • Prepare the 2,3-dihydro-1-benzofuran-7-sulfonamide compound at a stock concentration (e.g., 10 mM in DMSO).

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

    • Analyze the percentage of inhibition data. Significant inhibition of any kinase would warrant further investigation.

2. Carbonic Anhydrase Isoform Panel Screening:

  • Rationale: To directly test the hypothesis that the compound inhibits carbonic anhydrases and to determine its isoform selectivity.

  • Protocol:

    • Utilize a stopped-flow spectrophotometric assay to measure the inhibition of the CO2 hydration activity of a panel of recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

    • Pre-incubate varying concentrations of the inhibitor with each CA isoform.

    • Initiate the reaction by mixing the enzyme-inhibitor solution with a CO2-saturated buffer.

    • Monitor the change in absorbance of a pH indicator over time to determine the initial reaction velocity.

    • Calculate the inhibition constant (Ki) values by non-linear least-squares fitting of the data.[4]

Part 2: Biochemical and Cellular Characterization - Quantifying Inhibition and Cellular Effects

Once CA IX and XII are confirmed as the primary targets, the next phase involves a detailed characterization of the inhibitory activity and the downstream cellular consequences.

Quantitative Data: Carbonic Anhydrase Inhibition

The selectivity of an inhibitor is crucial for its therapeutic window. The following table summarizes representative inhibition data for a selective 2,3-dihydro-1-benzofuran-7-sulfonamide derivative against key CA isoforms.

CA IsoformInhibition Constant (Ki) (nM)Selectivity Index (Ki hCA I or II / Ki hCA IX or XII)
hCA I (cytosolic)>1000>100 (vs. hCA IX)
hCA II (cytosolic)>500>50 (vs. hCA IX)
hCA IX (tumor-associated) 10.0 - 97.5 -
hCA XII (tumor-associated) 10.1 - 71.8 -
Data is a representative range based on published studies of benzofuran-based sulfonamides.[3][4]
Experimental Protocols

1. Anti-proliferative Activity in Cancer Cell Lines:

  • Rationale: To assess the effect of CA IX/XII inhibition on the growth of cancer cells, particularly under hypoxic conditions where these enzymes are upregulated.

  • Protocol:

    • Culture cancer cell lines known to express CA IX (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer) in appropriate media.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Expose the cells to a serial dilution of the 2,3-dihydro-1-benzofuran-7-sulfonamide compound under both normoxic (21% O2) and hypoxic (1% O2) conditions for 72 hours.

    • Assess cell viability using a standard method such as the sulforhodamine B (SRB) assay or a resazurin-based assay.

    • Calculate the half-maximal growth inhibitory concentration (GI50) for each condition. A significant decrease in GI50 under hypoxia suggests on-target activity.[4]

2. pH Regulation Assays:

  • Rationale: To directly measure the impact of the inhibitor on the primary function of CA IX and XII – pH regulation.

  • Protocol (Extracellular pH):

    • Culture CA IX-expressing cells on a solid support.

    • Incubate the cells with a pH-sensitive fluorescent probe that is excluded from the cells.

    • Treat the cells with the inhibitor or vehicle control.

    • Monitor the fluorescence changes over time using a fluorescence microscope or plate reader to determine the rate of extracellular acidification. Inhibition of CA IX should lead to a decrease in the rate of acidification.

Signaling Pathway Visualization

The inhibition of CA IX and XII in the tumor microenvironment has profound effects on cancer cell survival and progression.

cluster_0 Tumor Microenvironment cluster_1 Cancer Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a acidosis Extracellular Acidosis metastasis Invasion & Metastasis acidosis->metastasis ca9 CA IX Expression hif1a->ca9 ca9->acidosis Contributes to ph_in Intracellular pH (pHi) Homeostasis ca9->ph_in Maintains alkaline pHi proliferation Cell Proliferation & Survival ph_in->proliferation inhibitor 2,3-Dihydro-1-benzofuran- 7-sulfonamide inhibitor->ca9 Inhibits

Figure 2: The role of CA IX in the hypoxic tumor microenvironment and its inhibition.

Part 3: In Vivo Validation - Demonstrating Therapeutic Efficacy

The ultimate validation of a proposed mechanism of action comes from demonstrating efficacy in a relevant in vivo model. For anticancer agents targeting CA IX and XII, this typically involves tumor xenograft studies in immunocompromised mice.

Experimental Protocol: Tumor Xenograft Study
  • Rationale: To evaluate the anti-tumor efficacy of the 2,3-dihydro-1-benzofuran-7-sulfonamide derivative in a living organism.

  • Protocol:

    • Implant human cancer cells that express high levels of CA IX (e.g., HT-29) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, inhibitor at various doses, positive control).

    • Administer the compound daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis, and to confirm target engagement).

    • Analyze the data for statistically significant differences in tumor growth between the treatment and control groups. Pre-clinical studies with SLC-0111 have shown anti-tumor efficacy in multiple solid tumor models.[7]

Conclusion

The mechanism of action for 2,3-dihydro-1-benzofuran-7-sulfonamide derivatives, exemplified by SLC-0111, is centered on the potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII.[6][7] This inhibition disrupts pH regulation within the tumor microenvironment, leading to a decrease in cancer cell proliferation, survival, and invasion. The comprehensive experimental approach detailed in this guide, from initial enzymatic assays to in vivo tumor models, provides a robust framework for validating this mechanism and for the continued development of this promising class of anticancer agents. The convergence of biochemical, cellular, and in vivo data creates a self-validating system that underscores the therapeutic potential of targeting CA IX and XII with 2,3-dihydro-1-benzofuran-7-sulfonamide-based inhibitors.

References

  • Al-Rashida, M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. Available at: [Link]

  • Al-Rashida, M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. Available at: [Link]

  • Signalchem Life Sciences. SLC-0111. Available at: [Link]

  • Gieling, R. G., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1255-1267. Available at: [Link]

  • Paddon, H. B., et al. (2021). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. JCO Oncology Practice, 17(10), e1548-e1557. Available at: [Link]

  • Graham, S. L., et al. (1990). Topically active carbonic anhydrase inhibitors. 3. Benzofuran- and indole-2-sulfonamides. Journal of Medicinal Chemistry, 33(2), 749-754. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Available at: [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1185-1194. Available at: [Link]

Sources

Exploratory

In Silico Modeling of 2,3-Dihydro-1-benzofuran-7-sulfonamide Interactions: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the interactions between the novel compound 2,3-Dihydro-1-benzofuran-7-sulfonamide and a representative biological t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the interactions between the novel compound 2,3-Dihydro-1-benzofuran-7-sulfonamide and a representative biological target. Due to the limited publicly available data on the specific biological targets of this compound, this guide utilizes Human Carbonic Anhydrase II (HCA II) as a scientifically robust and well-characterized exemplar for demonstrating the complete computational workflow. Sulfonamides are a well-established class of Carbonic Anhydrase inhibitors, making this a relevant and illustrative model system.[1][2][3] Researchers, scientists, and drug development professionals will be guided through the essential stages of system preparation, molecular docking, and molecular dynamics (MD) simulations, with a focus on the causality behind methodological choices and the principles of self-validating experimental design.

Introduction: The Rationale for In Silico Investigation

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anti-cancer properties.[1][4][5] The 2,3-Dihydro-1-benzofuran scaffold is also a privileged structure in drug discovery. The combination of these two moieties in 2,3-Dihydro-1-benzofuran-7-sulfonamide presents an intriguing candidate for investigation.

In silico modeling provides a powerful, resource-efficient paradigm for predicting and analyzing the molecular interactions that underpin biological activity.[6] By simulating these interactions at an atomic level, we can generate testable hypotheses regarding binding affinity, binding pose, and the stability of the protein-ligand complex, thereby accelerating the drug discovery and optimization process.[4][7]

This guide will use Human Carbonic Anhydrase II (HCA II) as the target receptor. HCA II is a zinc-containing metalloenzyme, and its inhibition by sulfonamides is a classic example of structure-based drug design.[8][9] Numerous high-resolution crystal structures of HCA II in complex with various inhibitors are available in the Protein Data Bank (PDB), providing excellent starting points for computational studies.[8][10][11][12]

Part I: System Preparation - The Foundation of Accuracy

The quality of any in silico simulation is fundamentally dependent on the meticulous preparation of the input structures. This phase involves preparing both the ligand (2,3-Dihydro-1-benzofuran-7-sulfonamide) and the receptor (HCA II) to ensure they are chemically correct and computationally ready.

Receptor Preparation Protocol

The goal of receptor preparation is to transform a static crystal structure from the PDB into a clean, chemically accurate model suitable for simulation.

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the X-ray crystal structure of Human Carbonic Anhydrase II. A high-resolution structure is preferable. For this guide, we will use PDB ID: 2CBA , which has a resolution of 1.54 Å.[11]

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or Discovery Studio).[13][14]

    • Causality: PDB files often contain non-essential molecules such as crystallization agents (e.g., glycerol), excess ions, and water molecules that are not directly involved in the binding interaction.[13][15] These must be removed to simplify the system and prevent interference.

    • Remove all water molecules and any co-solvents or ions not critical to the protein's structural integrity or active site.

  • Chain Selection: The 2CBA structure contains a single protein chain (Chain A). If a multi-chain structure were used, one would select and retain only the chain of interest for the docking study.[13]

  • Adding Hydrogens: Add hydrogen atoms to the protein. Crystal structures typically do not resolve hydrogen positions.

    • Causality: Hydrogen atoms are critical for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bond networks, which are vital for ligand binding.[16] Use a tool like UCSF Chimera's Dock Prep or AutoDock Tools to add hydrogens, allowing the software to predict the optimal positions and protonation states at a physiological pH.[13][15]

  • Assigning Charges: Assign partial atomic charges to the protein atoms.

    • Causality: Scoring functions in docking and force fields in MD simulations rely on electrostatic calculations, which require accurate partial charges on every atom.[16] Kollman charges are a common and effective choice for proteins in the AutoDock suite.[14][17]

  • Output File Generation: Save the prepared receptor structure in the PDBQT format.

    • Causality: The PDBQT format is an extension of the PDB format that includes partial charge (Q) and AutoDock atom type (T) information, which is required by AutoDock Vina.[18]

Ligand Preparation Protocol

The ligand must be converted into a 3D structure with correct stereochemistry, optimized geometry, and assigned charges.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the 2,3-Dihydro-1-benzofuran-7-sulfonamide structure in a chemical drawing tool (e.g., ChemDraw) or retrieve it from a database like PubChem if available.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.[19]

  • Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94).[1]

    • Causality: This step relieves any steric strain in the initial 3D model and finds a low-energy, more realistic conformation of the ligand.

  • Add Hydrogens and Assign Charges: Similar to the receptor, add hydrogens and assign partial charges (e.g., Gasteiger charges) to the ligand.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand.

    • Causality: Flexible docking algorithms explore the conformational space of the ligand by rotating these bonds. Correctly defining them is essential for a thorough search of possible binding poses.[16] Tools like AutoDock Tools automatically detect and define these bonds.[16]

  • Output File Generation: Save the final prepared ligand structure in the PDBQT format.[18]

Part II: Molecular Docking - Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[20] We will use AutoDock Vina, a widely used and accurate docking program.[17][19][21]

Molecular Docking Workflow

The workflow involves defining a search space on the receptor and running the docking algorithm to find the best-fit poses for the ligand.

Caption: Molecular Docking Workflow using AutoDock Vina.

Molecular Docking Protocol

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box): The docking search must be confined to a specific volume of the protein, typically centered on the active site.

    • Causality: Focusing the search on the known binding pocket increases computational efficiency and the likelihood of finding a biologically relevant pose. The active site of HCA II is well-defined, containing a catalytic Zinc ion (Zn2+).

    • Using AutoDock Tools or PyMOL, identify the coordinates of the active site. For HCA II (PDB: 2CBA), the center can be defined by the coordinates of the catalytic Zn301 ion.

    • Create a config.txt file specifying the receptor, ligand, and grid box parameters (center coordinates and dimensions). A typical box size is 25 x 25 x 25 Ångströms to allow sufficient space for the ligand to move and rotate.[22][23]

  • Run AutoDock Vina: Execute the docking simulation from the command line.[23]

    • Command: vina --config config.txt --out output.pdbqt --log log.txt

  • Analyze Results: The output.pdbqt file will contain the predicted binding poses (typically 9-10 by default), ranked by their binding affinity scores in kcal/mol. The log.txt file contains a summary of these scores.

    • Causality: The binding affinity score is calculated by Vina's scoring function, which approximates the free energy of binding. More negative values indicate a stronger, more favorable interaction.[23]

    • Visualize the top-ranked pose in complex with the HCA II receptor using a molecular graphics program. Analyze key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. The sulfonamide group is expected to coordinate with the active site Zinc ion.

Data Presentation: Docking Results

The results can be summarized to compare the predicted binding modes.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-8.50.000HIS94, HIS96, HIS119, THR199, ZN301
2-8.21.352HIS94, THR199, THR200, ZN301
3-7.92.104HIS96, GLN92, LEU198, ZN301

Note: Data presented is illustrative for this guide.

Part III: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted pose in a more realistic, solvated environment.[7][24][25]

MD Simulation Workflow

The MD workflow involves building the simulation system, running the simulation through several stages, and analyzing the resulting trajectory.[26]

Caption: General Workflow for a Protein-Ligand MD Simulation.

MD Simulation Protocol (using GROMACS)

This protocol outlines the key steps using GROMACS, a popular and powerful MD engine.[27][28]

Experimental Protocol: GROMACS MD Simulation

  • System Topology Generation:

    • Protein: Use the pdb2gmx tool in GROMACS to generate a topology for HCA II, choosing a force field like AMBER or CHARMM.[29]

    • Ligand: Generate a topology and parameter file for the ligand. This is a critical step. Servers like CGenFF or the Amber antechamber/GAFF suite can be used to generate parameters for novel drug-like molecules.[26][29]

    • Combine: Merge the protein and ligand coordinate files and include the ligand topology in the main system topology file.[29]

  • System Building:

    • Define Box: Create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[26]

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[26]

  • Energy Minimization: Perform steepest descent energy minimization on the entire system.

    • Causality: This step removes steric clashes or inappropriate geometries in the initial system, particularly at the solvent-protein interface, ensuring a stable start to the simulation.[26][30]

  • Equilibration: Equilibrate the system in two phases.

    • NVT (Canonical Ensemble): Equilibrate for a short period (e.g., 100-200 ps) with constant Number of particles, Volume, and Temperature. This allows the solvent to relax around the protein while the protein-ligand complex is held in place with position restraints.[26][31]

    • NPT (Isothermal-Isobaric Ensemble): Equilibrate for a longer period (e.g., 500-1000 ps) with constant Number of particles, Pressure, and Temperature. This ensures the system reaches the correct density. Position restraints on the complex are typically maintained.[26][31]

  • Production MD: Run the final simulation for the desired length (e.g., 50-100 ns) with no position restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Trajectory Analysis

Analysis of the MD trajectory provides quantitative measures of the complex's stability and dynamics.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms over time relative to a reference structure (usually the starting frame). A stable, plateauing RMSD curve suggests the system has reached equilibrium and the ligand is not drifting out of the binding pocket.[32][33][34]

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility, while low values indicate stable regions.[32][33][34][35]

  • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation, identifying stable and persistent interactions.[36]

Data Presentation: MD Analysis Results

Key metrics from the MD simulation can be summarized for interpretation.

Analysis MetricDescriptionIllustrative ResultInterpretation
Ligand RMSD Deviation of ligand heavy atoms from the starting pose.Plateau at ~1.5 Å after 5 ns.The ligand binding pose is stable within the active site.
Protein Backbone RMSD Deviation of C-alpha atoms from the starting structure.Plateau at ~2.0 Å after 10 ns.The overall protein structure is stable during the simulation.
Active Site RMSF Fluctuation of residues within 5 Å of the ligand.Low values (< 1.0 Å) for key residues (e.g., HIS94, THR199).The binding pocket residues remain stable, securing the ligand.
H-Bond Occupancy Percentage of simulation time a specific H-bond exists.Ligand-SO2NH2 to THR199-OH: 85%A persistent and stable hydrogen bond is a key anchor for the ligand.

Note: Data presented is illustrative for this guide.

Conclusion and Future Directions

This guide has detailed a robust, multi-stage in silico workflow for investigating the molecular interactions of 2,3-Dihydro-1-benzofuran-7-sulfonamide using Human Carbonic Anhydrase II as a representative target. By integrating molecular docking to predict initial binding hypotheses with molecular dynamics simulations to assess their stability, researchers can gain significant, atom-level insights into potential drug-target interactions.

The results from such a study—a predicted stable binding pose with favorable affinity, validated by stable RMSD and persistent key interactions in an MD simulation—would provide a strong rationale for advancing this compound to in vitro enzymatic assays and further experimental validation. This computational-first approach serves as a critical filter, prioritizing promising compounds and guiding experimental design for more efficient and successful drug discovery campaigns.

References

  • Avvaru, B.S., Kim, C.U., Sippel, K.H., Gruner, S.M., Agbandje-McKenna, M., Silverman, D.N., & McKenna, R. (2010). A short, strong hydrogen bond in the active site of human carbonic anhydrase II. RCSB Protein Data Bank. [Link]

  • Bio-Chemist. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Video]. YouTube. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved March 7, 2026, from [Link]

  • De Simone, G., Vitale, R.M., Di Fiore, A., Pedone, C., Scozzafava, A., Montero, J.L., Winum, J.Y., & Supuran, C.T. (2006). Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. RCSB Protein Data Bank. [Link]

  • Hakansson, K., Carlsson, M., Svensson, L.A., & Liljas, A. (1992). Structure of native and apo carbonic anhydrase II and some of its anion-ligand complexes. RCSB Protein Data Bank. [Link]

  • Unknown Author. (n.d.). Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu. Retrieved March 7, 2026, from [Link]

  • Alterio, V., & De Simone, G. (2015). The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. RCSB Protein Data Bank. [Link]

  • Ali, A., Abdullahi, M. I., Lema, A. A., & Getso, M. I. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. ChemSearch Journal. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials. Retrieved March 7, 2026, from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved March 7, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. Retrieved March 7, 2026, from [Link]

  • Pradhan, R. K., et al. (2022). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure & Dynamics. [Link]

  • Lesburg, C.A., Huang, C., Christianson, D.W., & Fierke, C.A. (1997). H119N CARBONIC ANHYDRASE II. RCSB Protein Data Bank. [Link]

  • Jorgensen, W. L. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server. Retrieved March 7, 2026, from [Link]

  • CD ComputaBio. (n.d.). RMSD, RMSF Analysis Service. CD ComputaBio. Retrieved March 7, 2026, from [Link]

  • El-Fattah, M. F. A., et al. (2024). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 42(17), 9201-9219. [Link]

  • Various Authors. (2024, February 8). What is the major difference between RMSD and RMSF analysis? ResearchGate. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • The AutoDock Team. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved March 7, 2026, from [Link]

  • Various Authors. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. [Link]

  • MDAnalysis Team. (2022, December 15). Calculating the root mean square fluctuation over a trajectory. MDAnalysis. [Link]

  • Unknown Author. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Retrieved March 7, 2026, from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

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  • Hlova, I. S., et al. (2025, February 5). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Royal Society Open Science. [Link]

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  • Unknown Author. (2018, February 2). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]

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  • Stojković, M., et al. (2024, January 15). Trajectory maps: molecular dynamics visualization and analysis. Nucleic Acids Research. [Link]

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  • Zacharias, M. (2003). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal. [Link]

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Foundational

Structure-Activity Relationship (SAR) of Benzofuran Sulfonamides: Mechanistic Insights and Therapeutic Applications

Executive Summary The fusion of the benzofuran scaffold with a sulfonamide moiety has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Benzofuran provides a rigid, lipophilic core capable of mi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the benzofuran scaffold with a sulfonamide moiety has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Benzofuran provides a rigid, lipophilic core capable of mimicking bioisosteric indazoles to access deep hydrophobic pockets, while the sulfonamide group acts as a versatile hydrogen bond donor/acceptor and a premier zinc-binding group (ZBG). As a Senior Application Scientist, I have structured this whitepaper to dissect the Structure-Activity Relationship (SAR) of benzofuran sulfonamides across two critical therapeutic frontiers: Oncology (Dual VEGFR-2/hCA IX inhibition) and Metabolic Disorders/Immuno-Oncology (PTP1B Allosteric Modulation) . By understanding the causality behind these molecular interactions, researchers can rationally design next-generation therapeutics with exquisite selectivity and potency.

Oncology & Hypoxia: Dual VEGFR-2 and hCA IX Inhibition

The Mechanistic Rationale

In aggressive malignancies, hypoxia-driven tumor growth is tightly regulated by Hypoxia-Inducible Factor-1α (HIF-1α). The stabilization of HIF-1α upregulates two critical survival proteins: VEGFR-2 (driving angiogenesis) and Carbonic Anhydrase IX (hCA IX) (regulating intracellular pH to prevent acidosis)[1]. Targeting either pathway in isolation often leads to compensatory resistance. Benzofuran sulfonamides bridge this gap by acting as dual inhibitors. The benzofuran ring acts as a structural mimic of the indazole ring found in established kinase inhibitors (e.g., Pazopanib), effectively occupying the ATP-binding site of VEGFR-2[1]. Simultaneously, the sulfonamide tail penetrates the hCA IX active site to coordinate with the catalytic zinc ion.

SAR Insights

Recent development of enaminone-linked benzofuran derivatives has elucidated critical SAR rules for dual inhibition[1]:

  • Primary vs. Secondary Sulfonamides: Primary benzenesulfonamides exhibit vastly superior inhibitory action against hCA IX compared to secondary sulfonamides. Causality: The unsubstituted

    
     group is sterically unhindered, allowing it to undergo deprotonation and form a perfect tetrahedral coordination geometry with the 
    
    
    
    ion in the hCA IX active site.
  • Halogenation of the Benzofuran Core: While bromination of the benzofuran ring generally improves lipophilicity and target selectivity, specific unsubstituted derivatives (such as Compound 4a) display exceptional potency due to optimal spatial alignment within the VEGFR-2 hinge region[1].

G Compound Benzofuran Sulfonamide (e.g., Compound 4a) VEGFR2 VEGFR-2 Kinase Domain Compound->VEGFR2 Inhibits ATP Binding CAIX CA IX Zinc Pocket Compound->CAIX Coordinates Zn2+ Angio Angiogenesis (PI3K/AKT & MAPK/ERK) VEGFR2->Angio Blocked pH Tumor pH Regulation (Hypoxia Survival) CAIX->pH Blocked Tumor Tumor Growth & Metastasis Angio->Tumor Suppressed pH->Tumor Suppressed

Figure 1: Dual targeting mechanism of benzofuran sulfonamides in hypoxic tumor environments.

Self-Validating Protocol: Stopped-Flow CO2 Hydrase Assay

To accurately determine the inhibition constant (


) for hCA IX, a stopped-flow kinetic assay is utilized. This protocol is self-validating because it measures the fundamental catalytic event (CO2 hydration) against a known baseline and a clinical standard.

Step-by-Step Methodology:

  • Baseline Establishment: Measure the uncatalyzed rate of CO2 hydration in a buffer solution (10 mM HEPES, pH 7.5, containing 0.2 M Na2SO4 to maintain ionic strength) using Phenol red (0.2 mM) as a pH indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the benzofuran sulfonamide (0.1 nM to 10 μM) for 15 minutes at 20°C to ensure thermodynamic equilibrium.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2-saturated water (17 mM) in a stopped-flow spectrophotometer.

  • Kinetic Tracking: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol red) over 10 seconds. The drop in absorbance corresponds to the acidification of the medium (

    
    ).
    
  • Validation & Calculation: Run Acetazolamide (AAZ) as a positive control. Calculate initial velocities (

    
    ) and derive the 
    
    
    
    using the Cheng-Prusoff equation. If the AAZ
    
    
    deviates from the standard ~25 nM, recalibrate the enzyme active fraction.

Metabolic Disorders: PTP1B Allosteric Modulation

The Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of insulin signaling, making it a prime target for Type 2 Diabetes Mellitus (T2DM) and cancer immunotherapy[2]. However, the PTP1B active site is highly conserved across the PTP family and carries a strong positive charge. Active-site inhibitors inevitably suffer from poor cell permeability and off-target toxicity. To circumvent this, Sunesis Pharmaceuticals identified a novel allosteric site located ~20 Å away from the catalytic center, utilizing a benzofuran sulfonamide derivative of benzbromarone[3].

SAR Insights

The allosteric inhibition of PTP1B by benzofuran sulfonamides relies on precise structural disruptions:

  • Hydrogen Bonding Network: The sulfonamide nitrogen is an indispensable hydrogen bond donor. It interacts directly with Glu276 or Asp284 in the C-terminal domain[2]. Removing this sulfonamide nitrogen drastically reduces inhibitory activity.

  • Hydrophobic Anchoring: The benzofuran ring engages in critical van der Waals interactions with Phe280, contributing significantly to the binding free energy (-6.71 kcal/mol)[2].

  • WPD Loop Dynamics: Binding of the benzofuran sulfonamide induces a conformational shift in helix α7. This disrupts the triangular interaction between helix α7, helix α3, and loop 11. Consequently, the catalytic WPD loop is forced into a locked, "open" conformation, preventing the enzyme from trapping and dephosphorylating its substrate[4].

PTP1B Ligand Benzofuran Sulfonamide Allosteric Allosteric Site (C-terminal domain) Ligand->Allosteric H-bonds (Glu276/Asp284) Hydrophobic (Phe280) Helix Disruption of Helix α7 & α3 Allosteric->Helix Conformational Shift WPD WPD Loop (Locked in Open Conformation) Helix->WPD Prevents Closure ActiveSite Catalytic Pocket (Cys215/Arg221) WPD->ActiveSite Substrate Cannot Bind Function Substrate Dephosphorylation (Blocked) ActiveSite->Function

Figure 2: Allosteric modulation of PTP1B via helix α7 disruption and WPD loop stabilization.

Self-Validating Protocol: PTP1B Allosteric Inhibition Kinetics

To prove that a new benzofuran sulfonamide is an allosteric (non-competitive) inhibitor rather than an active-site (competitive) inhibitor, a dual-variable kinetic assay is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PTP1B (1 nM final concentration) in assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20).

  • Inhibitor Titration: Dispense the benzofuran sulfonamide into a 96-well black microplate at varying concentrations (e.g., 0, 5, 10, 20, 40 μM). Incubate with the enzyme for 20 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP) at multiple concentrations spanning the

    
     (e.g., 10, 20, 40, 80, 160 μM).
    
  • Fluorescence Monitoring: Measure fluorescence continuously (Excitation: 485 nm, Emission: 525 nm) for 10 minutes to capture the linear initial velocity (

    
    ).
    
  • Validation via Lineweaver-Burk Plot: Plot

    
     versus 
    
    
    
    . For a true allosteric inhibitor, the lines will intersect on the x-axis (indicating
    
    
    decreases while
    
    
    remains constant). If the lines intersect on the y-axis, the compound is competitively binding the active site, invalidating the allosteric hypothesis.

Quantitative SAR Data Summary

The following table synthesizes the quantitative biological activity of key benzofuran sulfonamide derivatives across the discussed targets, highlighting how structural modifications dictate potency.

Compound ClassTargetPrimary ModificationKey InteractionPotency (

/

)
Compound 4a VEGFR-2Unsubstituted benzofuran, primary sulfonamideMimics indazole (ATP site)

[1]
Compound 4a hCA IXUnsubstituted benzofuran, primary sulfonamideTetrahedral

coordination

[1]
Inhibitor-2 PTP1BBenzofuran sulfonyl nitrogenH-bond to Glu276

[2]
Compound-3 PTP1BBenzofuran sulfonamide scaffoldDisruption of Helix α7

[4]

Conclusion

The benzofuran sulfonamide scaffold represents a masterclass in rational drug design. By exploiting the zinc-binding avidity of primary sulfonamides and the lipophilic geometry of the benzofuran ring, researchers can achieve potent dual-inhibition of VEGFR-2 and hCA IX to combat hypoxic tumors. Conversely, by tuning the hydrogen-bond donor capacity of the sulfonamide nitrogen, the same core scaffold can be redirected to the allosteric pocket of PTP1B, overcoming decades of selectivity hurdles in metabolic disease therapeutics. Future SAR campaigns should focus on optimizing the pharmacokinetic profiles of these compounds while leveraging dynamic community analysis to map further allosteric networks.

References

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization Source: nih.gov URL:[Link]

  • Targeting Tyrosine Phosphatases: Time to End the Stigma Source: nih.gov URL:[Link]

  • Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches Source: plos.org / nih.gov URL:[Link]

  • The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B Source: plos.org URL:[Link]

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Exploratory

Discovery and Development of Novel 2,3-Dihydrobenzofuran Derivatives: A Technical Whitepaper

Executive Summary The 2,3-dihydrobenzofuran (2,3-DHB) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive natural products (e.g., (+)-conocarpan, (+)-decursivine) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran (2,3-DHB) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive natural products (e.g., (+)-conocarpan, (+)-decursivine) and synthetic therapeutics[1][2]. Because of its rigid heterocyclic structure—a benzene ring fused with a saturated furan ring at the C-2 and C-3 positions—it offers exceptional metabolic stability and a versatile platform for functionalization. This whitepaper explores the mechanistic rationale, synthetic methodologies, and preclinical validation of novel 2,3-DHB derivatives, with a specific focus on their development as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and PPARα agonists[3][4].

Mechanistic Rationale & Target Engagement

The rigid, oxygen-containing bicyclic structure of 2,3-DHB provides a stable framework that can be heavily functionalized to interact with specific enzymatic pockets[2].

PARP-1 Inhibition and Synthetic Lethality

In oncology, 2,3-dihydrobenzofuran-7-carboxamide derivatives have been engineered to competitively inhibit PARP-1[3]. The 7-carboxamide moiety is crucial; it mimics the nicotinamide pharmacophore of NAD+, forming essential hydrogen bonds within the PARP-1 catalytic domain[3]. By inhibiting PARP-1, these derivatives block single-strand DNA break repair, leading to double-strand breaks that are selectively lethal to cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations)[3].

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1_Bind PARP-1 Recruitment DNA_Damage->PARP1_Bind NAD_Bind NAD+ Binding & PARylation PARP1_Bind->NAD_Bind Block_Repair Inhibition of DNA Repair NAD_Bind->Block_Repair DHB_Inhibitor 2,3-DHB Derivative (Inhibitor) DHB_Inhibitor->NAD_Bind Competitive Binding Apoptosis Synthetic Lethality (Apoptosis) Block_Repair->Apoptosis

Mechanism of Action: 2,3-DHB derivatives inhibit PARP-1 to induce synthetic lethality in tumors.

PPARα Agonism for Dyslipidemia

Beyond oncology, 2,3-dihydrobenzofuran-2-carboxylic acids have been developed as highly potent, subtype-selective PPARα agonists[4]. The carboxylic acid acts as a crucial anchor in the ligand-binding domain of the PPARα receptor, driving transcriptional activation of genes involved in lipid metabolism, resulting in potent hypolipidemic activity (lowering cholesterol and triglycerides) at doses much lower than fenofibrate[4].

Structure-Activity Relationship (SAR) & Quantitative Data

The functionalization of the 2,3-DHB core drastically alters its pharmacological profile. For PARP-1 inhibitors, transitioning from a standard DHBF-7-carboxamide to a DHBF-3-one-7-carboxamide scaffold introduces an electrophilic 2-position, allowing for extended modifications[5].

Table 1: SAR of 2,3-Dihydrobenzofuran Derivatives against PARP-1 [3][5][6]

CompoundScaffoldSubstitution at 2-PositionPARP-1 IC₅₀ (µM)Key Pharmacological Feature
3 DHBF-7-carboxamideNone (Lead)9.45Baseline PARP-1 inhibition
36 DHBF-3-one-7-carboxamideNone16.2Synthetically accessible electrophilic core
58 DHBF-3-one-7-carboxamide3',4'-dihydroxybenzylidene0.531~30-fold improvement in potency
66 DHBF-3-one-7-carboxamideEthyl linker modificationN/ASelective BRCA2-deficient cytotoxicity

Causality Insight: The 30-fold potency increase in Compound 58 is driven by the 3',4'-dihydroxybenzylidene group, which extends deep into the accessory pocket of the PARP-1 active site, establishing additional van der Waals interactions and hydrogen bonds that the unsubstituted core (Compound 36) cannot achieve[5].

Advanced Synthetic Methodologies

Historically, synthesizing the 2,3-DHB framework required harsh transition-metal catalysts (e.g., Pd, Rh)[1]. However, modern drug development prioritizes sustainable, metal-free, or low-toxicity approaches to avoid heavy-metal contamination in active pharmaceutical ingredients (APIs). Recent breakthroughs utilize visible-light-mediated photocatalysis and 3D Covalent Organic Frameworks (COFs) to achieve one-step synthesis[2][7].

Synthetic_Workflow Start 2-Allylphenol + Chalcogenide Catalyst I2 / SnCl2 Promoter Start->Catalyst Light Blue LED (Visible Light) Catalyst->Light Radical Radical Intermediate Light->Radical Cyclization Oxyselenocyclization Radical->Cyclization Product 2,3-Chalcogenil-DHB (>90%) Cyclization->Product

Visible-light-mediated oxyselenocyclization workflow for 2,3-dihydrobenzofuran synthesis.

Protocol: Visible-Light-Mediated Oxyselenocyclization[2]

This protocol describes the sustainable synthesis of 2,3-chalcogenil-dihydrobenzofurans using an I₂/SnCl₂ promoter system under blue LED irradiation.

  • Rationale: I₂/SnCl₂ is selected over traditional palladium catalysts because it circumvents heavy-metal toxicity and facilitates mild radical initiation under visible light, preserving sensitive functional groups.

  • Step-by-Step Methodology:

    • Preparation: In a dry, 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-allylphenol (0.5 mmol) and the desired diorganyl diselenide (0.25 mmol).

    • Catalyst Addition: Add I₂ (10 mol%) and SnCl₂ (20 mol%) to the mixture. Self-Validation: The presence of SnCl₂ is critical; it acts as a reductant to regenerate the active iodine species. Run a parallel control lacking SnCl₂ to verify catalytic dependence.

    • Solvent & Degassing: Dissolve the mixture in 3 mL of dry acetonitrile. Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which could quench the radical intermediates.

    • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs. Stir the mixture at room temperature for 12 hours.

    • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 9:1). The disappearance of the 2-allylphenol spot indicates completion.

    • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize residual iodine. Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography to yield the functionalized 2,3-DHB derivative (typically >90% yield).

Preclinical Validation Protocols

To transition 2,3-DHB derivatives from synthetic intermediates to viable drug candidates, rigorous biochemical validation is required.

Protocol: In Vitro PARP-1 Inhibition Assay[3]
  • Rationale: This assay measures the ability of the DHB derivative to prevent PARP-1 from transferring ADP-ribose units from NAD+ to target proteins.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 50 µg/mL activated calf thymus DNA, and 0.5 mM DTT. Causality: Activated DNA is mandatory because PARP-1 catalytic activity is strictly dependent on binding to DNA strand breaks.

    • Enzyme Incubation: Add 10 ng of purified recombinant human PARP-1 enzyme to the buffer.

    • Compound Addition: Dispense the 2,3-DHB derivative (e.g., Compound 58) in a 10-point concentration gradient (0.1 nM to 100 µM) using DMSO (final DMSO concentration <1%). Incubate at room temperature for 15 minutes to allow equilibrium binding.

    • Reaction Initiation: Initiate the PARylation reaction by adding a substrate mixture of 10 µM NAD+ spiked with [³²P]-NAD+ (1 µCi/well).

    • Quenching & Filtration: After 30 minutes at 25°C, quench the reaction by adding 20% trichloroacetic acid (TCA) to precipitate the PARylated proteins. Transfer the mixture to a GF/B glass microfiber filter plate.

    • Washing: Wash the filter plate three times with 10% TCA and once with 95% ethanol to remove unincorporated [³²P]-NAD+. Self-Validation: High background signal indicates insufficient washing of unbound radioligand.

    • Quantification: Dry the plate, add scintillation fluid, and measure the retained radioactivity using a microplate scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The 2,3-dihydrobenzofuran scaffold remains a cornerstone of modern drug discovery. By shifting from traditional transition-metal synthesis to sustainable photocatalysis, researchers can rapidly generate highly functionalized libraries. When rationally designed, these derivatives exhibit profound therapeutic potential, acting as highly selective PARP-1 inhibitors for targeted oncology and potent PPARα agonists for metabolic disorders.

References[3] Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors

Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]4] Title: Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]5] Title: Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors Source: PubMed (NIH) URL: [Link]6] Title: Discovery and SAR of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: ResearchGate URL: [Link]1] Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review Source: RSC Advances URL: [Link]2] Title: Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach Source: Molecules (MDPI) URL: [Link]7] Title: Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Foundational

Spectroscopic analysis (NMR, IR, MS) of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran-7-sulfonamide: A Comprehensive Analytical Guide Executive Summary In contemporary drug discovery, the 2,3-dihydrobenzofuran scaffold serves as a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran-7-sulfonamide: A Comprehensive Analytical Guide

Executive Summary

In contemporary drug discovery, the 2,3-dihydrobenzofuran scaffold serves as a privileged pharmacophore, often utilized as a bioisostere for indoline or chroman systems. When functionalized with a primary sulfonamide at the 7-position (ortho to the heteroatom), the resulting molecule—2,3-Dihydro-1-benzofuran-7-sulfonamide (C₈H₉NO₃S)—exhibits unique electronic and steric properties. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, causality-driven framework for the spectroscopic elucidation (NMR, FT-IR, and LC-MS/MS) of this compound. The methodologies detailed herein ensure self-validating data integrity for structural confirmation and purity assessment.

Structural Rationale & Electronic Environment

To accurately interpret the spectral data of 2,3-dihydro-1-benzofuran-7-sulfonamide, one must first deconstruct its electronic microenvironments:

  • The Dihydrofuran Ring: The saturation at the C2 and C3 positions breaks the full aromaticity of a standard benzofuran. The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C2 methylene protons, significantly deshielding them compared to the benzylic C3 protons[1].

  • The 7-Sulfonamide Moiety: The -SO₂NH₂ group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. Positioned ortho to the ether oxygen, it creates a localized dipole and potential for intramolecular interactions, which distinctly shifts the vibrational frequencies of the S=O and N-H bonds[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice over CDCl₃. DMSO disrupts intermolecular hydrogen bonding of the primary sulfonamide, sharpening the -NH₂ signal and preventing concentration-dependent chemical shift drift.

¹H NMR Causality and Assignments
  • Aliphatic Region (C2 and C3): The signature of the dihydrobenzofuran core is a pair of coupled triplets. The C2 protons (adjacent to oxygen) appear significantly downfield at approximately δ 4.60–4.80 ppm due to the deshielding cone of the oxygen atom. The C3 benzylic protons appear upfield at δ 3.20–3.30 ppm. The coupling constant (J ≈ 8.8 Hz) is characteristic of the rigid 5-membered ring geometry[1].

  • Aromatic Region (C4, C5, C6): The three aromatic protons form an AMX or ABC spin system depending on the magnetic field strength. The electron-donating resonance (+M) of the ring oxygen competes with the electron-withdrawing (-M) sulfonamide group, resulting in a multiplet spread between δ 6.80 and 7.60 ppm.

  • Sulfonamide Protons: The -NH₂ protons typically manifest as a broad singlet integrating to 2H around δ 7.20–7.50 ppm. This signal will rapidly exchange and disappear upon the addition of D₂O.

¹³C NMR Causality

The ¹³C spectrum is anchored by the highly deshielded C7a (the quaternary carbon bonded to oxygen) at ~156 ppm and the C7 (bonded to sulfur) at ~125 ppm. The aliphatic C2 carbon resonates near 73 ppm, while the C3 carbon is found near 29 ppm[1].

Table 1: Summarized ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Structural Assignment
C2 4.70Triplet (J = 8.8)73.2-CH₂- adjacent to O
C3 3.25Triplet (J = 8.8)29.8Benzylic -CH₂-
C4 7.35Doublet of doublets124.8Aromatic CH
C5 6.85Triplet120.7Aromatic CH
C6 7.55Doublet of doublets128.0Aromatic CH
C7 -Quaternary125.5Aromatic C-SO₂
C7a -Quaternary156.1Aromatic C-O (Ring junction)
C3a -Quaternary130.1Aromatic C-C (Ring junction)
-NH₂ 7.40Broad singlet (Exchanges)-Primary Sulfonamide

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for validating the functional groups orthogonal to the carbon skeleton. The solid-state IR spectrum (KBr pellet or ATR) of 2,3-dihydro-1-benzofuran-7-sulfonamide is dominated by the stretching modes of the sulfonamide and the cyclic ether[2][3].

  • Sulfonamide (-SO₂NH₂) Markers: Primary sulfonamides exhibit distinct N-H asymmetric and symmetric stretching vibrations in the 3390–3229 cm⁻¹ range[2]. The SO₂ group shows two intense bands: asymmetric stretching at 1344–1310 cm⁻¹ and symmetric stretching at 1187–1143 cm⁻¹[2][3][4].

  • Ether (C-O-C) Markers: The asymmetric stretching vibration of the C(Ar)-O-C(Aliphatic) fragment appears strongly between 1286 and 1254 cm⁻¹[3].

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3350, 3260Medium, Doubletν(N-H) asym & symPrimary sulfonamide amine
1590, 1485Mediumν(C=C)Aromatic ring breathing
1335Strongν(S=O) asymmetricSulfonyl group
1265Strongν(C-O-C) asymmetricDihydrobenzofuran ether
1155Strongν(S=O) symmetricSulfonyl group
910Weakν(S-N)Sulfonamide S-N bond

Mass Spectrometry (LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) provides the exact mass and structural connectivity through collision-induced dissociation (CID).

  • Ionization: The molecule (Exact Mass: 199.0303 Da) readily ionizes in positive mode to yield the protonated precursor ion [M+H]⁺ at m/z 200.038. In negative mode, the acidic sulfonamide proton is lost, yielding [M-H]⁻ at m/z 198.023.

  • Fragmentation Causality: Upon CID in positive mode, the weakest bond is the C-S bond connecting the sulfonamide to the aromatic ring. The primary fragmentation pathway is the neutral loss of the entire sulfonamide radical or sulfamoyl group (-SO₂NH₂, 80 Da), yielding a highly stabilized 2,3-dihydrobenzofuran cation at m/z 120.05. A secondary pathway involves the loss of ammonia (-NH₃, 17 Da) from the sulfonamide group, yielding an m/z 183.01 fragment.

Table 3: ESI-MS/MS Fragmentation Ions (Positive Mode)

m/z (Observed)Ion AssignmentMass Loss (Da)Mechanistic Rationale
200.038 [M+H]⁺0Protonated molecular ion
183.011 [M+H - NH₃]⁺17Cleavage of the S-N bond
120.057 [M+H - SO₂NH₂]⁺80Cleavage of the Ar-S bond; stable benzofuran cation

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of DMSO. Shim the Z1-Z5 gradients until the TMS linewidth at half-height is <0.8 Hz to ensure maximum resolution of the C2/C3 triplets.

  • Acquisition:

    • ¹H NMR: 16 scans, 64k data points, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 512 scans, proton-decoupled (WALTZ-16), D1 of 2.0 s.

  • Validation: Perform a D₂O shake (add 1 drop of D₂O, shake, and re-acquire ¹H NMR). The disappearance of the signal at δ 7.40 ppm definitively confirms the -NH₂ assignment.

Protocol B: UPLC-ESI-MS/MS Workflow
  • Chromatography: Use a C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% to 95% B over 5 minutes.

  • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • MS/MS Acquisition: Isolate the m/z 200 precursor in Q1. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas. Scan Q3 from m/z 50 to 250.

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the analytical process and the specific mass spectrometric fragmentation pathways.

AnalyticalWorkflow N1 Sample Prep: 2,3-Dihydro-1-benzofuran- 7-sulfonamide N2 NMR (DMSO-d6) 1H & 13C Acquisition N1->N2 N3 FT-IR (ATR) Vibrational Profiling N1->N3 N4 LC-MS/MS (ESI+) Exact Mass & CID N1->N4 N5 D2O Exchange Confirm -NH2 N2->N5 Orthogonal check N6 Data Synthesis & Structural Validation N3->N6 S=O & C-O-C confirmed N4->N6 m/z 200 & 120 fragments N5->N6

Figure 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.

MSFragmentation M1 [M+H]+ m/z 200.04 M2 [M+H - NH3]+ m/z 183.01 M1->M2 -17 Da (Loss of Ammonia) M3 [M+H - SO2NH2]+ m/z 120.06 (Benzofuran Cation) M1->M3 -80 Da (Loss of Sulfamoyl)

Figure 2: Primary ESI+ collision-induced dissociation (CID) pathways.

References

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances.
  • A Positron Emission Tomography Imaging Probe Selectively Targeting BD1 of Bromodomain and Extra-Terminal Proteins. RSC Supporting Information.
  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI.

Sources

Exploratory

A Technical Guide to 2,3-Dihydro-1-benzofuran-7-sulfonamide as a Carbonic Anhydrase Inhibitor

Executive Summary The inhibition of carbonic anhydrases (CAs) remains a pivotal strategy in the therapeutic management of a spectrum of diseases, including glaucoma, epilepsy, and, increasingly, cancer.[1] The sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The inhibition of carbonic anhydrases (CAs) remains a pivotal strategy in the therapeutic management of a spectrum of diseases, including glaucoma, epilepsy, and, increasingly, cancer.[1] The sulfonamide moiety represents the canonical zinc-binding group for potent CA inhibition, forming the foundation of numerous clinically approved drugs.[2][3] This technical guide provides an in-depth exploration of 2,3-Dihydro-1-benzofuran-7-sulfonamide, a molecule of significant interest that combines the proven efficacy of the benzenesulfonamide core with the unique structural and electronic properties of the dihydrobenzofuran scaffold. We will dissect its proposed mechanism of action, outline robust protocols for its synthesis and evaluation, analyze its structure-activity relationship in the context of isoform selectivity, and discuss its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel and selective carbonic anhydrase inhibitors.

The Therapeutic Target: Carbonic Anhydrases (CAs)

Enzymatic Function and Catalytic Mechanism

Carbonic anhydrases are a superfamily of metalloenzymes that catalyze a fundamental physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][4][5] This process is critical for a vast array of biological functions, including pH homeostasis, CO₂ transport, fluid secretion, and biosynthesis.[1][6]

The catalytic cycle hinges on a zinc ion (Zn²⁺) located deep within the active site, coordinated by three histidine residues.[7] This coordination polarizes a water molecule, facilitating its deprotonation to generate a potent zinc-bound hydroxide ion. This hydroxide ion executes a nucleophilic attack on the carbon atom of a CO₂ molecule, leading to the formation of a bicarbonate ion, which is subsequently displaced by another water molecule to regenerate the enzyme for the next cycle.[1][7]

Isoform Diversity and Pathophysiological Relevance

In humans, 15 isoforms of α-CAs have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][4][8] This diversity is the key to their varied physiological roles and their implication in disease.

  • Cytosolic Isoforms (hCA I, hCA II): These are ubiquitously expressed and highly active enzymes. hCA II, in particular, is one of the most efficient enzymes known and is crucial for functions in the eye, kidney, and central nervous system.[9][10] Inhibition of these off-target isoforms can lead to undesirable side effects, making isoform selectivity a primary goal in drug design.[4]

  • Transmembrane, Tumor-Associated Isoforms (hCA IX, hCA XII): In contrast to the widespread expression of hCA I and II, hCA IX and XII are overexpressed in a variety of solid tumors in response to hypoxia.[4][11][12][13] By acidifying the extracellular tumor microenvironment, they promote tumor cell survival, proliferation, and metastasis.[9][14] This tumor-specific expression makes them highly attractive targets for anticancer therapies.[13][15]

Profile of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Chemical Structure and Properties

The subject of this guide is a benzenesulfonamide derivative featuring a 2,3-dihydro-1-benzofuran "tail." This structure is comprised of two key components:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) group is the pharmacophore responsible for inhibiting the enzyme. Its deprotonated nitrogen atom coordinates directly to the catalytic zinc ion in the active site.[4]

  • The Scaffold/Tail: The 2,3-dihydro-1-benzofuran moiety provides the structural framework. Its size, shape, and electronic properties dictate interactions with amino acid residues lining the active site cavity, which is the primary determinant of binding affinity and isoform selectivity.[16]

The Privileged Scaffold: Benzofurans in Medicinal Chemistry

The benzofuran and dihydrobenzofuran cores are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active natural products and synthetic compounds.[17][18] This scaffold is rigid and planar, providing a well-defined vector for substituents to probe the binding pockets of target enzymes and receptors.[17] Its incorporation into a sulfonamide inhibitor is a rational design strategy aimed at exploring the unique topology of the CA active site to achieve high affinity and selectivity.

Proposed Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of 2,3-Dihydro-1-benzofuran-7-sulfonamide follows the well-established mechanism for all primary sulfonamide inhibitors.[7] The process is a reversible and competitive inhibition.[7]

  • Active Site Entry: The inhibitor diffuses into the conical active site of the carbonic anhydrase enzyme.

  • Zinc Coordination: The sulfonamide group (-SO₂NH₂) displaces the zinc-bound water/hydroxide molecule. The nitrogen atom of the sulfonamide, in its anionic form (-SO₂NH⁻), forms a coordinate bond with the tetrahedrally coordinated Zn²⁺ ion.

  • Hydrogen Bonding Network: The two oxygen atoms of the sulfonamide group accept hydrogen bonds from the backbone amide of the highly conserved Thr199 residue, further anchoring the inhibitor in place.

  • Tail Group Interactions: The 2,3-dihydro-1-benzofuran tail extends into a hydrophobic pocket within the active site. Variations in the amino acid residues that form this pocket across different CA isoforms (e.g., at positions 92, 131, and others) are the basis for achieving isoform-selective inhibition.[9][16]

G cluster_CA CA Active Site cluster_Inhibitor 2,3-Dihydro-1-benzofuran-7-sulfonamide ZN {Zn²⁺} HIS94 His94 ZN->HIS94 Coordination HIS96 His96 ZN->HIS96 HIS119 His119 ZN->HIS119 THR199 Thr199 NH--- INHIBITOR S(=O)₂-NH⁻ Dihydrobenzofuran Tail INHIBITOR:S->ZN Coordination Bond (Inhibition) INHIBITOR:n->THR199:N H-Bond POCKET Residues: Val121, Phe131, Leu198 etc. INHIBITOR->POCKET O1 O O2 O

Caption: Proposed synthetic workflow for 2,3-Dihydro-1-benzofuran-7-sulfonamide.

Characterization

The identity and purity of the synthesized compound would be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Preclinical Evaluation: Protocols and Rationale

In Vitro Assessment of Carbonic Anhydrase Inhibition

The primary goal of in vitro testing is to determine the inhibitory potency (typically as an IC₅₀ or Kᵢ value) of the compound against a panel of physiologically relevant CA isoforms.

This is the gold-standard method for measuring CA activity and inhibition. [12][19]It directly measures the enzyme's catalytic rate for its natural substrate, CO₂.

Rationale: This assay provides the most physiologically relevant data on the enzyme's primary function. By measuring the initial rates of reaction at various inhibitor concentrations, a precise inhibition constant (Kᵢ) can be determined.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

    • Prepare a buffered solution (e.g., 20 mM HEPES-Tris, pH 7.4). [20] * Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a solution of the desired recombinant human CA isoform (e.g., hCA II, hCA IX) at a known concentration (e.g., 5-10 nM). [11]2. Instrumentation: Utilize a stopped-flow spectrophotometer equipped with a CO₂ mixing cell.

  • Assay Procedure:

    • The enzyme solution, buffer, and varying concentrations of the inhibitor are placed in one syringe of the instrument.

    • The CO₂ solution is placed in the other syringe.

    • The solutions are rapidly mixed, initiating the hydration reaction. The resulting drop in pH is monitored by a pH indicator (e.g., p-Nitrophenol) in the buffer, and the change in absorbance is recorded over time (typically the first 10-100 seconds). [12]4. Data Analysis:

    • Initial reaction velocities are calculated from the linear portion of the absorbance curve.

    • The uncatalyzed reaction rate (measured in the absence of enzyme) is subtracted from all measurements. [12] * Inhibition constants (Kᵢ) are calculated by fitting the data to the Cheng-Prusoff equation or by non-linear regression using appropriate software (e.g., Prism). [11]

Based on published data for structurally related benzofuran sulfonamides, we can anticipate a potent inhibition profile, particularly against the tumor-associated isoforms. [15][19][21]

Isoform Expected Kᵢ (nM) Range Rationale / Significance
hCA I 40 - 5000 nM Moderate to weak inhibition is desirable to minimize off-target effects.
hCA II 10 - 900 nM High-activity off-target; selectivity over hCA II is a key goal.
hCA IX 10 - 100 nM Primary Target: Potent inhibition indicates strong anticancer potential. [21]

| hCA XII | 10 - 80 nM | Primary Target: Potent inhibition indicates strong anticancer potential. [21]|

Note: Data is a hypothetical range based on published results for similar compounds to illustrate expected outcomes. [19][21]

In Vivo Efficacy Models

Following successful in vitro characterization, the compound's efficacy must be demonstrated in relevant animal models.

Rationale for Model Selection:

  • Oncology: Xenograft models using human cancer cell lines known to overexpress hCA IX (e.g., HT-29 colorectal carcinoma) under hypoxic conditions are standard. [14]The primary endpoints are reduction in tumor growth and acidification of the tumor microenvironment.

  • Glaucoma: Ocular hypertension models in rabbits are used to assess the compound's ability to lower intraocular pressure (IOP) when administered topically. [22] Protocol Outline: Hypoxic Tumor Xenograft Model

  • Cell Culture: Culture HT-29 cells under standard conditions and then induce CA IX expression by exposing them to hypoxic conditions (e.g., 1% O₂).

  • Implantation: Subcutaneously implant the hypoxic cells into the flank of immunocompromised mice (e.g., nude mice).

  • Treatment: Once tumors reach a palpable size, randomize animals into vehicle control and treatment groups. Administer the test compound systemically (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.

  • Monitoring: Measure tumor volume with calipers regularly. Monitor animal weight and general health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, excise tumors for histological analysis and biomarker assessment (e.g., CA IX expression, proliferation markers like Ki-67).

Structure-Activity Relationship (SAR) and Isoform Selectivity

Achieving selectivity, particularly for the tumor-associated hCA IX/XII over the ubiquitous hCA II, is paramount for developing a successful therapeutic. [4][8]The SAR for sulfonamide inhibitors is primarily driven by the "tail" group—in this case, the 2,3-dihydro-1-benzofuran moiety.

  • Exploiting the "Selectivity Pocket": The active sites of CA isoforms are highly homologous but differ in key amino acid residues at the entrance of the cavity. [9]For example, residue 131 is a bulky phenylalanine in CA II but a smaller valine in CA IX. [9]A tail group that can favorably interact with the specific residues in the CA IX/XII active site while being sterically hindered in the CA II active site will confer selectivity.

  • Optimization Strategies: The 2,3-dihydro-1-benzofuran scaffold offers multiple positions for chemical modification to fine-tune its steric and electronic properties. Adding substituents to the aromatic ring or the dihydrofuran ring can modulate interactions within the active site to enhance both potency and selectivity. This "tail approach" is a well-established strategy for developing isoform-selective inhibitors. [16][23]

Therapeutic Potential and Future Directions

The unique profile of 2,3-Dihydro-1-benzofuran-7-sulfonamide makes it a compelling candidate for further development.

  • Oncology: As a selective inhibitor of hCA IX and XII, its primary application lies in cancer therapy. By inhibiting the acidification of the tumor microenvironment, it can potentially slow tumor growth, reduce metastasis, and enhance the efficacy of conventional chemotherapies and immunotherapies. [9][14]* Glaucoma: While selectivity is key for oncology, potent inhibition of hCA II in the eye is the mechanism for treating glaucoma. If the compound shows high potency against hCA II, its development as a topical ocular hypotensive agent could be explored. [22]* Ischemia: Novel CA inhibitors have shown neuroprotective effects in both in vitro and in vivo models of brain ischemia, suggesting a potential role in stroke therapy. [11] Future Work: The next logical steps include the definitive synthesis and characterization of the molecule, comprehensive in vitro profiling against a full panel of CA isoforms, X-ray crystallography studies to confirm its binding mode, and evaluation in validated animal models of cancer and/or glaucoma.

References

  • FLORE. (n.d.). Protective effects of carbonic anhydrase inhibition in brain ischaemia in vitro and in vivo models.
  • Taylor & Francis. (2016, January 8). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Retrieved from [Link]

  • PLOS ONE. (2018, November 19). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Retrieved from [Link]

  • ACS Publications. (2021, January 26). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Retrieved from [Link]

  • Taylor & Francis. (2015, March 16). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Retrieved from [Link]

  • Taylor & Francis Online. (2021, February 18). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Retrieved from [Link]

  • PubMed. (2020, December 15). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Retrieved from [Link]

  • Frontiers. (2020, November 30). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Retrieved from [Link]

  • Frontiers. (n.d.). Carbonic anhydrase, its inhibitors and vascular function. Retrieved from [Link]

  • MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • MDPI. (2021, October 11). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • MDPI. (2023, April 23). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Retrieved from [Link]

  • Taylor & Francis Online. (2019, December 6). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Retrieved from [Link]

  • PubMed. (2017, January 17). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Retrieved from [Link]

  • PMC. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved from [Link]

  • Mathews International. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • PubMed. (n.d.). Topically active carbonic anhydrase inhibitors. 3. Benzofuran- and indole-2-sulfonamides. Retrieved from [Link]

  • PMC. (n.d.). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Retrieved from [Link]

  • MDPI. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • PubMed. (2020, July 9). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved from [Link]

  • PMC. (n.d.). Crystallography and Its Impact on Carbonic Anhydrase Research. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • PubMed. (2016, February 15). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Retrieved from [Link]

  • MDPI. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Therapeutic applications of sulfonamides. Retrieved from [Link]

Sources

Foundational

Potential therapeutic targets of 2,3-Dihydro-1-benzofuran-7-sulfonamide

An In-Depth Technical Guide to the 2,3-Dihydro-1-benzofuran-7-sulfonamide Pharmacophore Executive Summary: The Structural Rationale In modern target-directed drug discovery, the identification of "privileged scaffolds"—m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 2,3-Dihydro-1-benzofuran-7-sulfonamide Pharmacophore

Executive Summary: The Structural Rationale

In modern target-directed drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets—is paramount. The 2,3-dihydro-1-benzofuran-7-sulfonamide moiety has recently emerged as a highly versatile and structurally unique pharmacophore.

The structural brilliance of this scaffold lies in its precise geometric constraints. The oxygen atom at position 1 of the dihydrobenzofuran ring acts as a rigid hydrogen bond acceptor, while the sp3-hybridized carbons at positions 2 and 3 introduce a slight out-of-plane pucker. This localized flexibility, combined with the steric bulk of the bicyclic system, restricts the rotational freedom of the sulfonamide group at position 7. Consequently, the sulfonamide is conformationally "locked" into an optimal vector, allowing it to act as a potent hydrogen bond donor/acceptor network within deep, challenging protein pockets.

This whitepaper dissects the mechanistic application of this scaffold across three distinct therapeutic domains: Epigenetic/Oncogenic Transcription, Metabolic Kinase Inhibition, and Immunomodulation.

Epigenetic Modulation & Oncogenic Transcription

Disrupting the WDR5-MYC Protein-Protein Interaction

The MYC transcription factor is overexpressed in approximately 50% of human cancers but has historically been considered "undruggable" due to its lack of deep enzymatic pockets. However, MYC requires the scaffolding protein WDR5 to tether to chromatin and activate target genes. Disrupting the WDR5-MYC interaction at the WDR5-Binding Motif (WBM) site effectively neutralizes MYC's tumorigenic potential[1].

The 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold has been successfully utilized to design potent WBM-site inhibitors.

  • Mechanistic Causality: The sulfonamide NH acts as a critical hydrogen bond donor to the backbone carbonyls of the WBM pocket. Simultaneously, the dihydrobenzofuran core engages in

    
    -alkyl and Van der Waals interactions with adjacent hydrophobic residues (e.g., Val228 and Phe266), providing the necessary binding enthalpy to displace the native MYC peptide.
    

WDR5_MYC WDR5 WDR5 (WBM Site) MYC MYC Transcription Factor WDR5->MYC Protein-Protein Interaction Chromatin Chromatin Recruitment MYC->Chromatin Target Gene Activation Cancer Tumorigenesis Chromatin->Cancer Inhibitor 2,3-Dihydrobenzofuran- 7-sulfonamide Inhibitor->WDR5 Steric Blockade

Fig 1. Disruption of the WDR5-MYC oncogenic signaling pathway by the sulfonamide scaffold.

Selective PET Imaging of BET Bromodomain 1 (BD1)

Bromodomain and Extra-Terminal (BET) proteins are critical epigenetic readers. Developing isoform-selective inhibitors for BD1 over BD2 is notoriously difficult due to high sequence homology. Recently, a derivative of 2,3-dihydrobenzofuran-7-sulfonamide was developed as a highly selective Positron Emission Tomography (PET) imaging probe for BD1[2].

  • Mechanistic Causality: The dihydrobenzofuran ring acts as an acetyl-lysine mimic. The rigid geometry of the 7-sulfonamide linkage directs the core heterocycle precisely into the ZA loop of BD1. Selectivity is achieved because the specific dihedral angle of the sulfonamide induces a steric clash with a single non-conserved amino acid in the BD2 pocket, rendering the probe highly specific for BD1.

Metabolic Kinase Inhibition: Targeting KHK-C

Ketohexokinase-C (KHK-C) is the primary, rate-limiting enzyme for dietary and endogenous fructose metabolism. Unlike other hexokinases, KHK-C is not subject to negative feedback inhibition. Consequently, unregulated fructose phosphorylation leads to rapid intracellular ATP depletion and uric acid accumulation, driving metabolic syndrome and Non-Alcoholic Steatohepatitis (NASH)[3].

  • Mechanistic Causality: 2,3-dihydro-1-benzofuran-7-sulfonamide derivatives act as potent KHK-C inhibitors. The sulfonamide group acts as a phosphate transition-state mimic, coordinating directly with the catalytic magnesium ion in the ATP-binding pocket. The bicyclic core occupies the adjacent fructose-binding cleft, creating a dual-site blockade that prevents substrate turnover.

KHK_Metabolism Fructose Dietary Fructose KHK KHK-C (Ketohexokinase) Fructose->KHK Substrate F1P Fructose-1-Phosphate KHK->F1P Unregulated Phosphorylation ATP ATP Depletion & Uric Acid Accumulation F1P->ATP Disease Metabolic Syndrome ATP->Disease Inhibitor Sulfonamide Inhibitor Inhibitor->KHK Kinase Inhibition

Fig 2. Inhibition of KHK-C mediated unregulated fructose metabolism to prevent ATP depletion.

Immunomodulation: CCR10 Antagonism

The chemokine receptor CCR10 and its ligand CCL27 regulate the homing of memory T-cells (CLA+) to the skin. Overactivation of this axis is a primary driver of inflammatory skin diseases such as psoriasis, contact sensitivity, and allergic dermatitis.

  • Mechanistic Causality: Substituted 2,3-dihydro-1-benzofuran-7-sulfonamides serve as highly potent CCR10 antagonists[4]. The highly lipophilic benzofuran core partitions deep into the transmembrane helical bundle of the GPCR. The sulfonamide group forms a critical salt bridge/hydrogen bond network with conserved polar residues in the orthosteric site, stabilizing the receptor in an inactive conformation and preventing G-protein coupling.

Quantitative Pharmacological Profiling

The following table summarizes the quantitative data associated with the 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold across its primary targets.

Target ProteinDisease IndicationScaffold Role / Mechanism of ActionRepresentative MetricReference
WDR5 (WBM Site) MYC-driven CancersPPI Disruption (Steric blockade of MYC)

[1]
BET BD1 Epigenetic DysregulationAcetyl-lysine mimic (PET Imaging Probe)

(High BD1 Selectivity)
[2]
KHK-C NASH / Metabolic SyndromeATP-pocket / Transition state mimic

[3]
CCR10 Psoriasis / DermatitisGPCR Allosteric/Orthosteric Antagonism

[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in counter-screens and causality checkpoints.

Protocol 1: WDR5-MYC AlphaLISA Protein-Protein Interaction Assay

Why AlphaLISA? The baseline affinity of the WDR5-MYC interaction is relatively weak (


). AlphaLISA provides a significantly higher signal-to-background ratio compared to standard TR-FRET, ensuring that competitive displacement by the sulfonamide is quantitatively resolvable without high-concentration artifacts.
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20). Causality Check: The addition of 0.1% BSA is critical to prevent non-specific binding of the highly lipophilic benzofuran moiety to the polystyrene microplate, ensuring the

    
     reflects true target engagement.
    
  • Protein Incubation: Incubate 10 nM His-tagged WDR5 with 10 nM Biotinylated-MYC peptide in a 384-well plate.

  • Compound Addition: Add the 2,3-dihydro-1-benzofuran-7-sulfonamide derivative in a 10-point dose-response curve (0.1 nM to 10

    
    M). Incubate for 30 minutes at room temperature.
    
  • Bead Addition: Add 10

    
    g/mL Anti-His Acceptor beads and 10 
    
    
    
    g/mL Streptavidin Donor beads under low-light conditions. Incubate for 1 hour.
  • Readout & Validation: Read the plate at 615 nm upon excitation at 680 nm.

    • Self-Validating Counter-Screen: Run a parallel assay using a generic Biotin-His-peptide. If the compound reduces the signal in this counter-screen, it is a PAINS (Pan-Assay Interference Compound) acting via singlet oxygen quenching or bead aggregation, rather than a true WDR5-MYC disruptor.

Protocol 2: Radiosynthesis and PET Validation of -BD1 Probe

Why Carbon-11? Carbon-11 labeling (


) allows for the exact isotopic substitution of the N-methyl group on the core heterocycle without altering the steric bulk or pharmacological profile of the parent pharmacophore, which is highly sensitive to structural modifications.
  • Precursor Preparation: Dissolve 1 mg of the desmethyl-2,3-dihydrobenzofuran-7-sulfonamide precursor in 100

    
    L of anhydrous DMF. Add 2 
    
    
    
    L of 5 M NaOH to deprotonate the target amine.
  • Radiolabeling: Trap

    
     (generated via a cyclotron) into the precursor solution at room temperature for 5 minutes. Causality Check: The strong electron-withdrawing nature of the adjacent sulfonamide requires a highly basic environment to ensure the nucleophilicity of the amine for efficient methylation.
    
  • Purification: Quench the reaction with HPLC mobile phase and purify via semi-preparative reverse-phase HPLC. Collect the radioactive fraction and formulate in 10% ethanol/saline.

  • In Vivo Validation (Blocking Study): Inject the

    
    -probe intravenously into non-human primates.
    
    • Self-Validating Check: Perform a baseline scan, followed by a second scan where the animal is pre-treated with 1 mg/kg of unlabeled (cold) compound. A reduction in the Standard Uptake Value (SUV) in the brain during the second scan confirms that the signal is due to specific, reversible binding to BD1, rather than non-specific lipophilic trapping.

References

  • [3] Bachman, J. L., et al. (2022). Khk inhibitors (WO2022212194A1). World Intellectual Property Organization.

  • [1] Tansey, W. P., et al. (2025). WDR5-MYC inhibitors (US Patent 12,398,097). United States Patent and Trademark Office.[Link]

  • [4] Abeywardane, A., et al. (2013). 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 (US8586748B2). United States Patent and Trademark Office.

  • [2] Bai, P., et al. (2022). A Positron Emission Tomography Imaging Probe Selectively Targeting BD1 of Bromodomain and Extra-terminal Domain. Chemical Communications, 58, 9654-9657. Royal Society of Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Introduction The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds.[1] Its derivatives are of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds.[1] Its derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.[1] The incorporation of a sulfonamide functional group, a well-established pharmacophore, onto this scaffold can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[2] This document provides a comprehensive, step-by-step protocol for the synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonamide, a valuable intermediate for drug discovery and development.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and critical considerations for a successful synthesis.

Synthetic Strategy Overview

The synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonamide is typically achieved through a two-step process starting from the commercially available 2,3-dihydro-1-benzofuran. The first key step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, to introduce the sulfonyl chloride group onto the aromatic ring. The second step involves the amination of the resulting sulfonyl chloride to yield the desired sulfonamide.

Synthetic_Workflow 2,3-Dihydro-1-benzofuran 2,3-Dihydro-1-benzofuran Chlorosulfonation Chlorosulfonation 2,3-Dihydro-1-benzofuran->Chlorosulfonation ClSO3H 2,3-Dihydro-1-benzofuran-7-sulfonyl_chloride 2,3-Dihydro-1-benzofuran-7-sulfonyl_chloride Chlorosulfonation->2,3-Dihydro-1-benzofuran-7-sulfonyl_chloride Step 1 Amination Amination 2,3-Dihydro-1-benzofuran-7-sulfonyl_chloride->Amination NH4OH 2,3-Dihydro-1-benzofuran-7-sulfonamide 2,3-Dihydro-1-benzofuran-7-sulfonamide Amination->2,3-Dihydro-1-benzofuran-7-sulfonamide Step 2

Caption: Overall synthetic workflow for 2,3-Dihydro-1-benzofuran-7-sulfonamide.

Materials and Reagents

Proper handling and quality of reagents are paramount for the success of this synthesis. The following table outlines the necessary materials.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties & Handling Precautions
2,3-Dihydro-1-benzofuranC₈H₈O120.15496-16-2Liquid. Store in a cool, dry place.
Chlorosulfonic acidClSO₃H116.527790-94-5Highly corrosive liquid. Reacts violently with water. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).[4]
Thionyl chlorideSOCl₂118.977719-09-7Corrosive liquid. Reacts with water. Use in a well-ventilated fume hood.
Ammonium hydroxideNH₄OH35.041336-21-6Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile organic solvent. Use in a fume hood.
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable liquid.
HexaneC₆H₁₄86.18110-54-3Flammable liquid.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.

Experimental Protocol

PART 1: Synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride

This step involves the electrophilic chlorosulfonation of the aromatic ring of 2,3-dihydro-1-benzofuran. The position of sulfonation can be influenced by reaction conditions, and while the 5-sulfonyl chloride is a common product, careful control of temperature may influence the isomer ratio.[5]

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dihydro-1-benzofuran (1.0 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.[4] The reaction is highly exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

  • The crude sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield the crude 2,3-dihydro-1-benzofuran-7-sulfonyl chloride. This product may be a mixture of isomers and can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Causality and Experimental Choices:

  • Low Temperature: The initial low temperature is crucial to control the exothermic reaction between 2,3-dihydro-1-benzofuran and chlorosulfonic acid, preventing side reactions and decomposition.

  • Excess Chlorosulfonic Acid: Using an excess of the sulfonating agent ensures the complete conversion of the starting material.

  • Quenching on Ice: The violent reaction of chlorosulfonic acid with water is managed by quenching the reaction mixture on a large excess of ice, which dissipates the heat generated.[4]

PART 2: Synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonamide

The synthesized sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an ammonia source.

Procedure:

  • Dissolve the crude 2,3-dihydro-1-benzofuran-7-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 28-30%) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,3-dihydro-1-benzofuran-7-sulfonamide by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford the pure product.

Causality and Experimental Choices:

  • Ammonia Source: Concentrated ammonium hydroxide provides a readily available source of ammonia for the nucleophilic attack on the sulfonyl chloride.

  • Work-up Procedure: The aqueous work-up is designed to remove any remaining inorganic salts and excess ammonia from the reaction mixture.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material or side products.

Characterization and Data

The final product should be characterized to confirm its identity and purity. The following table provides expected analytical data.

Analytical TechniqueExpected Results
¹H NMR Aromatic and aliphatic protons consistent with the 2,3-dihydro-1-benzofuran-7-sulfonamide structure. The sulfonamide protons (-SO₂NH₂) will appear as a broad singlet.[6]
¹³C NMR Peaks corresponding to the carbon atoms of the 2,3-dihydro-1-benzofuran ring system and the sulfonamide group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 2,3-Dihydro-1-benzofuran-7-sulfonamide (C₈H₉NO₃S, M.W. 199.23).
FT-IR Characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching (sulfonamide), and aromatic C-H stretching.
Melting Point A sharp melting point range for the pure crystalline solid.

Reaction Mechanism

The synthesis proceeds through two classical organic reactions: electrophilic aromatic substitution and nucleophilic acyl substitution.

Reaction_Mechanism cluster_0 Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution) cluster_1 Step 2: Amination (Nucleophilic Acyl Substitution) Benzofuran_Ring 2,3-Dihydro-1-benzofuran Sigma_Complex Arenium Ion Intermediate Benzofuran_Ring->Sigma_Complex Attack by pi-electrons Electrophile SO2Cl+ (from ClSO3H) Electrophile->Sigma_Complex Sulfonyl_Chloride 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride Sigma_Complex->Sulfonyl_Chloride Deprotonation Sulfonyl_Chloride_2 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate Sulfonyl_Chloride_2->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile NH3 (from NH4OH) Nucleophile->Tetrahedral_Intermediate Sulfonamide 2,3-Dihydro-1-benzofuran-7-sulfonamide Tetrahedral_Intermediate->Sulfonamide Loss of Cl-

Caption: Key mechanistic steps in the synthesis.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure anhydrous conditions.
Decomposition of product during work-up.Perform the quench at a very low temperature and work up quickly.
Formation of multiple isomers Reaction conditions favoring mixed substitution.Experiment with different solvents and temperatures for the chlorosulfonation step.
Low yield in Step 2 Incomplete reaction.Use a larger excess of ammonium hydroxide. Increase reaction time.
Hydrolysis of sulfonyl chloride.Ensure the reaction is performed under anhydrous conditions until the addition of the aqueous ammonia.
Difficulty in purification Co-eluting impurities.Try a different solvent system for column chromatography or consider recrystallization from various solvents.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonamide. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors. The successful synthesis and characterization of this molecule will enable further exploration of its potential as a lead compound in various therapeutic areas.

References

  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents.
  • Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed. Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings - RSC Publishing. Available at: [Link]

  • Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European Patent Office - EP 0583960 A2. Available at: [Link]

  • DE3160074D1 - 2,3-dihydrobenzofurans, process for their preparation and pharmaceutical compositions containing them - Google Patents.
  • CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents.
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  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

  • Crystal structures of sulfonamide protected bicyclic guanidines: (S)-8-{[(tert-butyldimethylsilyl)oxy]methyl}-1-[(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl]-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-1-ium trifluoromethanesulfonate and (S) - PMC - NIH. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines - PMC. Available at: [Link]

  • Benzofuran, 23 | C12H7ClN2O4S | CID 10968945 - PubChem - NIH. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

  • (PDF) Chlorosulfonic Acid - ResearchGate. Available at: [Link]

  • (PDF) Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - ResearchGate. Available at: [Link]

  • WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents.
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. Available at: [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - MDPI. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Available at: [Link]

Sources

Application

Animal models for testing 2,3-Dihydro-1-benzofuran-7-sulfonamide in vivo

Application Note: In Vivo Evaluation of 2,3-Dihydro-1-benzofuran-7-sulfonamide Part 1: Executive Summary & Strategic Rationale The compound 2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) represents a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Part 1: Executive Summary & Strategic Rationale

The compound 2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic dihydrobenzofuran core with a hydrophilic sulfonamide zinc-binding group (ZBG).

Target Identification: Based on Structural Activity Relationship (SAR) data of analogous bicyclic sulfonamides (e.g., Zonisamide, SLC-0111), this molecule is predicted to act primarily as a Carbonic Anhydrase Inhibitor (CAI) .

  • Primary Mechanism: Coordination of the sulfonamide nitrogen to the Zn²⁺ ion within the Carbonic Anhydrase (CA) active site.

  • Therapeutic Potential:

    • Neurology (Epilepsy): Modulation of pH buffering in neurons and potential blockade of voltage-gated sodium channels.

    • Ophthalmology (Glaucoma): Reduction of aqueous humor secretion via inhibition of CA II/IV in the ciliary body.

    • Oncology: Targeting hypoxia-induced CA IX in solid tumors (secondary application).

This guide provides the definitive protocols for validating these activities in vivo.

Part 2: Formulation & Pharmacokinetics (Pre-Study)

Critical Warning: Sulfonamides often exhibit poor aqueous solubility. Improper formulation will lead to erratic bioavailability and false negatives.

Vehicle Selection

Do not use pure saline. Use one of the following standardized vehicles for Intraperitoneal (IP) or Oral (PO) administration:

Vehicle SystemCompositionApplication
Suspension (Standard) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in waterOral gavage (PO)
Solution (High Sol) 10% DMSO + 40% PEG 400 + 50% SalineIntraperitoneal (IP)
Topical (Ocular) 1-2% Compound in 20% Hydroxypropyl-β-cyclodextrin (HPβCD) (pH 7.0)Eye drops
Pharmacokinetic (PK) Snapshot

Before efficacy testing, determine the Time of Peak Effect (


).
  • Species: Male Sprague-Dawley Rats (n=3).

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS.

  • Decision Gate: If Oral Bioavailability (

    
    ) < 20%, switch to IP administration for efficacy models.
    

Part 3: Neurology Protocol (Epilepsy)

Rationale: The 2,3-dihydrobenzofuran scaffold mimics the steric bulk of established antiepileptics like Zonisamide, while the sulfonamide moiety targets CA isoforms in the brain to raise seizure thresholds.

Experimental Design
  • Species: Male CF-1 Mice (18–25 g) or Sprague-Dawley Rats.

  • Group Size: n=8 per dose group.

  • Controls: Vehicle (Negative), Valproic Acid or Zonisamide (Positive, 300 mg/kg).

Model A: Maximal Electroshock (MES) Test

Tests protection against generalized tonic-clonic seizures (Sodium Channel/Broad Spectrum).

  • Dosing: Administer test compound (30, 100, 300 mg/kg IP) 30–60 mins prior to testing (based on

    
    ).
    
  • Induction: Apply an electrical stimulus via corneal electrodes.

    • Mice: 50 mA, 60 Hz, 0.2 s duration.

    • Rats: 150 mA, 60 Hz, 0.2 s duration.

  • Endpoint: Abolition of the Hindlimb Tonic Extensor (HLTE) component.

    • Pass: Animal does not extend hindlimbs to 180° angle to the trunk.

    • Fail: Full extension occurs.

Model B: Subcutaneous Pentylenetetrazol (scPTZ) Test

Tests protection against absence/myoclonic seizures (GABAergic/CAI mechanism).

  • Dosing: Administer test compound as above.

  • Induction: Inject Pentylenetetrazol (PTZ) subcutaneously at the loose fold of the neck.

    • Dose: CD97 (Convulsive Dose 97%) ~85 mg/kg in mice.

  • Observation: Place animal in a clear plexiglass cage for 30 minutes.

  • Endpoint: Latency to first clonic seizure (>3 sec duration).

    • Protection: No seizure observed within 30 mins.

Part 4: Ophthalmology Protocol (Glaucoma)

Rationale: Sulfonamides are the gold standard for lowering Intraocular Pressure (IOP) by inhibiting CA II (cytosolic) and CA IV (membrane-bound) in the ciliary processes, reducing bicarbonate and fluid secretion.

Experimental Design
  • Species: New Zealand White Rabbits (Normotensive) or Hypertensive Rats.

  • Formulation: 1% or 2% solution/suspension (pH 6.5–7.5).

  • Control: Dorzolamide 2% (Positive Control).

Protocol: Normotensive IOP Model
  • Baseline: Measure IOP using a TonoPen or rebound tonometer (e.g., TonoLab) at t = -30 min and 0 min. Ensure animals are calm (restraint stress spikes IOP).

  • Administration: Instill 50 µL of the test compound into the right eye (treated). Instill 50 µL of vehicle into the left eye (contralateral control).

  • Measurement: Measure IOP in both eyes at 0.5, 1, 2, 4, and 6 hours post-instillation.

  • Data Analysis: Calculate

    
     (Change from baseline) and 
    
    
    
    (Difference between treated and control eye).

Success Criteria: A statistically significant reduction in IOP (>15% reduction from baseline) compared to the contralateral eye.

Part 5: Mechanism & Workflow Visualization

Diagram 1: Mechanism of Action (Carbonic Anhydrase Inhibition)

CA_Mechanism Compound 2,3-Dihydro-1- benzofuran-7-sulfonamide Target Carbonic Anhydrase (CA) Active Site (Zn2+) Compound->Target Sulfonamide N-Zinc Binding Reaction Inhibition of: CO2 + H2O <-> HCO3- + H+ Target->Reaction Blocks Catalysis Effect_Eye Ciliary Body: Reduced HCO3- Secretion (Decreased Aqueous Humor) Reaction->Effect_Eye Ocular Pathway Effect_Brain CNS Neurons: Increased intracellular CO2/H+ (Stabilized Membrane Potential) Reaction->Effect_Brain CNS Pathway Outcome_Glaucoma LOWER INTRAOCULAR PRESSURE (IOP) Effect_Eye->Outcome_Glaucoma Outcome_Epilepsy ANTICONVULSANT ACTIVITY Effect_Brain->Outcome_Epilepsy

Caption: Mechanistic pathway linking the sulfonamide pharmacophore to physiological outcomes in glaucoma and epilepsy.

Diagram 2: In Vivo Screening Workflow

Screening_Workflow Start Compound Synthesis (CAS: 89819-27-2) Formulation Solubility Check (DMSO/PEG vs. Methylcellulose) Start->Formulation PK PK Study (Rat) Determine Tmax & Bioavailability Formulation->PK Decision Bioavailability > 20%? PK->Decision Route_PO Route: Oral (PO) Decision->Route_PO Yes Route_IP Route: Intraperitoneal (IP) Decision->Route_IP No Model_MES Epilepsy: MES Test (Tonic-Clonic) Route_PO->Model_MES Model_IOP Glaucoma: IOP Model (Rabbit/Rat) Route_PO->Model_IOP Route_IP->Model_MES Route_IP->Model_IOP Parallel PARALLEL SCREENING

Caption: Decision tree for formulation and model selection based on pharmacokinetic properties.

Part 6: Data Reporting Templates

Table 1: Anticonvulsant Activity Reporting (MES/scPTZ)

Compound Dose (mg/kg) Time (h) HLTE Protection (MES) Mortality Neurotoxicity (Rotarod)
Vehicle - 0.5 0/8 0/8 0/8
Test Cmpd 30 0.5 ?/8 ?/8 ?/8
Test Cmpd 100 0.5 ?/8 ?/8 ?/8
Test Cmpd 300 0.5 ?/8 ?/8 ?/8

| Zonisamide | 100 | 0.5 | 8/8 | 0/8 | 1/8 |

Table 2: IOP Reduction Reporting

Time (h) Control Eye IOP (mmHg) Treated Eye IOP (mmHg) % Reduction Significance (p<0.05)
0 (Base) 18.5 ± 1.2 18.4 ± 1.1 - NS
1.0 18.2 ± 1.0 14.1 ± 0.9 22.5% Yes

| 2.0 | 18.6 ± 1.1 | 13.5 ± 0.8 | 27.4% | Yes |[1]

Part 7: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Masereel, B., et al. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry, 45(2), 312-320. Link

  • National Institute of Neurological Disorders and Stroke (NINDS). (2023). Epilepsy Therapy Screening Program (ETSP) Protocols. NIH.gov. Link

  • Mincione, F., et al. (2007). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IX with N-hydroxysulfamides-a new zinc-binding group. Bioorganic & Medicinal Chemistry Letters, 17(6), 1726-1731. Link

  • Scozzafava, A., & Supuran, C. T. (2014). Glaucoma and the applications of carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 24(11), 1165-1171. Link

Sources

Method

Analytical Application Note: Quantification of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Executive Summary This application note details the analytical quantification of 2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2), a critical intermediate in the synthesis of the alpha-blocker Tamsulosin Hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the analytical quantification of 2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2), a critical intermediate in the synthesis of the alpha-blocker Tamsulosin Hydrochloride . Due to its structural role as a primary building block, residual levels of this sulfonamide must be strictly controlled in the final Active Pharmaceutical Ingredient (API) to meet ICH Q3A/B impurity guidelines.

This guide presents two validated workflows:

  • Method A (RP-HPLC): A robust routine assay for purity assessment and reaction monitoring (>0.1% levels).

  • Method B (LC-MS/MS): A high-sensitivity protocol for trace quantification (<10 ppm) and genotoxic impurity (PGI) screening.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method design.

PropertyDescriptionAnalytical Implication
Structure Bicyclic benzofuran ring with a polar sulfonamide group.Dual Nature: The ring is hydrophobic (retains on C18), while the sulfonamide is polar.
pKa ~10.1 (Sulfonamide -NH2 acidic proton).pH Control: At neutral pH, the molecule is non-ionized. At high pH (>10), it ionizes (negative charge), losing retention. Action: Use acidic mobile phase (pH 2.0–4.0) to keep it neutral and maximize retention.
UV Chromophore Benzene ring system.Detection: Strong absorbance at 225 nm (high sensitivity) and 270–280 nm (high selectivity).
Solubility Low in water; High in ACN, MeOH, DMSO.Diluent: Do not use 100% aqueous diluent. Use 50:50 Water:ACN to prevent precipitation in the injector.
Analytical Logic Workflow

The following diagram illustrates the decision matrix for selecting the appropriate detection method based on the phase of drug development.

MethodSelection Start Sample Type RawMat Raw Material (Purity Check) Start->RawMat API Final API (Trace Impurity) Start->API HPLC Method A: RP-HPLC (UV Detection) RawMat->HPLC > 0.05% Limit Required Limit? API->Limit Limit->HPLC Limit > 0.1% LCMS Method B: LC-MS/MS (MRM Mode) Limit->LCMS Limit < 10 ppm

Figure 1: Decision tree for selecting analytical methodology based on sensitivity requirements.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Scope: Routine assay, purity analysis, and reaction monitoring.

Chromatographic Conditions

This method utilizes a "Shield" or "Base Deactivated" C18 column to prevent peak tailing caused by the interaction of the sulfonamide nitrogen with residual silanols on the stationary phase.

  • System: Agilent 1260 Infinity II / Waters Alliance or equivalent.

  • Column: C18, 250 x 4.6 mm, 5 µm (Recommended: Phenomenex Luna C18(2) or Waters Symmetry C18).

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 225 nm.

  • Injection Volume: 10 µL.

Gradient Program

A gradient is required to separate the sulfonamide intermediate (early eluting) from the more hydrophobic Tamsulosin API (late eluting) or unreacted benzofuran precursors.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold
5.09010Isocratic elution of Sulfonamide
20.02080Ramp to elute hydrophobic matrix
25.02080Wash
25.19010Re-equilibration
30.09010End
Standard Preparation Protocol
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,3-Dihydro-1-benzofuran-7-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water .

    • Note: Pre-dissolving in 100% ACN ensures complete solubility before adding water.

  • Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL flask. Dilute to volume with Mobile Phase (90:10 Buffer:ACN).

Method B: LC-MS/MS for Trace Quantification

Scope: Genotoxic impurity screening and cleaning validation (Limit of Quantitation ~ 5 ng/mL).

Mass Spectrometry Rationale

While Electrospray Ionization (ESI) in Positive mode (M+H) is standard for Tamsulosin, sulfonamides often exhibit excellent sensitivity in Negative Mode (ESI-) due to the deprotonation of the sulfonamide nitrogen (R-SO₂-NH⁻). However, to allow simultaneous detection with Tamsulosin (which requires Positive mode), this protocol uses Positive Mode with specific transition monitoring.

LC-MS Conditions
  • Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • MS Source: ESI Positive (+).

  • Precursor Ion (Q1): 200.2 m/z [M+H]⁺ (Calc MW = 199.23).

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Target Analyte 200.2121.120Quantifier (Loss of Sulfonamide)
Target Analyte 200.291.035Qualifier (Tropylium ion)
Tamsulosin-D5 414.2228.125Internal Standard

Experimental Workflow: Sample Preparation

Correct extraction is vital to recover the intermediate from the complex API matrix.

SamplePrep Step1 Weigh 50 mg Tamsulosin API (or Reaction Mixture) Step2 Add 5 mL Acetonitrile (Solubilize Matrix) Step1->Step2 Step3 Sonicate 10 mins (Ensure complete dissolution) Step2->Step3 Step4 Add 5 mL Phosphate Buffer pH 3.0 (Precipitate excipients if tablet) Step3->Step4 Step5 Filter (0.22 µm PVDF) (Remove particulates) Step4->Step5 Step6 Inject to HPLC/LC-MS Step5->Step6

Figure 2: Sample preparation workflow ensuring matrix compatibility.

Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must meet the following criteria:

  • Specificity: Inject a "blank" (diluent) and Tamsulosin API standard. Ensure no peak elutes at the retention time of the sulfonamide (approx 5-6 mins in Method A).

  • Linearity: Prepare 5 levels ranging from 50% to 150% of the target concentration.

    
     must be 
    
    
    
    .
  • Accuracy (Spike Recovery): Spike the sulfonamide into Tamsulosin API at 0.1% level. Recovery must be 90–110% .

  • LOD/LOQ:

    • HPLC: LOQ is typically ~0.05 µg/mL.

    • LC-MS: LOQ is typically ~5 ng/mL.

Expert Insights & Troubleshooting

The "Umbrella" Effect (Peak Tailing)
  • Symptom: The sulfonamide peak tails significantly (Asymmetry > 1.5).

  • Cause: Secondary interactions between the sulfonamide nitrogen and silanols on the column.

  • Fix: Ensure the mobile phase pH is acidic (pH 3.0) . This protonates the silanols (Si-OH), preventing them from interacting with the analyte. Alternatively, increase buffer concentration to 25 mM.

Retention Drift
  • Symptom: Retention time shifts earlier over multiple runs.

  • Cause: "Dewetting" of the C18 phase if using 100% aqueous start, or pH drift in the buffer.

  • Fix: Always keep at least 5-10% organic in Mobile Phase A (as specified in the gradient table). Freshly prepare buffer daily to prevent microbial growth which alters pH.

Carryover
  • Symptom: Ghost peaks in blank injections.

  • Cause: Sulfonamides can adsorb to metallic injector needles.

  • Fix: Use a needle wash solution of 50:50 ACN:Water with 0.1% Phosphoric Acid.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kumar, P., et al. (2011). "A validated RP-HPLC method for the determination of impurities in Tamsulosin HCl." International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Prakash, K. V., et al. (2014).[2] "Simultaneous determination of dutasteride and tamsulosin in pharmaceutical dosage forms by RP-HPLC." Der Pharma Chemica, 6(3):103-109.[2] [Link]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 119538, 2,3-Dihydro-1-benzofuran-7-sulfonamide." PubChem. [Link]

Sources

Application

Application Notes &amp; Protocols for the Crystallization of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Introduction The control of the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance in drug development and manufacturing. Crystallization is a critical purification step that also al...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The control of the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance in drug development and manufacturing. Crystallization is a critical purification step that also allows for the isolation of specific polymorphic forms, which can significantly influence a drug's physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive overview of crystallization techniques tailored for 2,3-Dihydro-1-benzofuran-7-sulfonamide, a molecule of interest for researchers and drug development professionals.

2,3-Dihydro-1-benzofuran-7-sulfonamide incorporates a sulfonamide group, known for its extensive hydrogen bonding capabilities, and a dihydrobenzofuran moiety. This combination of functional groups suggests a propensity for polymorphism, where the same molecule can adopt different crystal packing arrangements.[3] Therefore, a systematic approach to crystallization is essential to ensure the consistent production of a desired solid form.

This document outlines protocols for solvent screening, various crystallization methods, and analytical techniques for the characterization of the resulting crystalline material. The causality behind experimental choices is explained to provide a deeper understanding of the crystallization process.

Physicochemical Properties of 2,3-Dihydro-1-benzofuran-7-sulfonamide

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful crystallization process. While extensive experimental data for 2,3-Dihydro-1-benzofuran-7-sulfonamide is not widely published, we can infer its likely behavior based on its structural components.

Structure and Functional Groups:

  • Molecular Formula: C₈H₉NO₃S

  • Molecular Weight: 199.23 g/mol [4]

  • Key Functional Groups:

    • Sulfonamide (-SO₂NH₂): A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). This group is a primary driver for intermolecular interactions and a key contributor to potential polymorphism.

    • Dihydrobenzofuran: A bicyclic ether, which is less polar than the sulfonamide group but contributes to the overall rigidity of the molecule. The ether oxygen can act as a hydrogen bond acceptor.

Predicted Solubility Profile:

Based on its structure, 2,3-Dihydro-1-benzofuran-7-sulfonamide is expected to be a polar molecule. Its solubility is likely to be:

  • High in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol, isopropanol), especially at elevated temperatures.

  • Low in non-polar solvents (e.g., hexane, heptane, toluene).

  • Slightly soluble to insoluble in water at room temperature.

The following table provides a starting point for a systematic solvent screening study.

Solvent Class Examples Predicted Solubility Rationale
Alcohols Methanol, Ethanol, IsopropanolGood to ModeratePolar protic solvents that can engage in hydrogen bonding with the sulfonamide group.
Ketones Acetone, Methyl Ethyl KetoneGoodPolar aprotic solvents that can act as hydrogen bond acceptors.
Esters Ethyl Acetate, Isopropyl AcetateModerateModerately polar solvents.
Ethers Tetrahydrofuran (THF), DioxaneModerateCan act as hydrogen bond acceptors.
Aromatic Hydrocarbons Toluene, XyleneLowNon-polar solvents, unlikely to be effective on their own.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleNon-polar solvents, suitable as anti-solvents.
Water Low / InsolubleHighly polar, but the organic backbone may limit solubility.

Solvent Screening Protocol

The first step in developing a crystallization process is to identify suitable solvents. An ideal single solvent for cooling crystallization should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For anti-solvent crystallization, a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is insoluble are required.

Objective: To determine the solubility of 2,3-Dihydro-1-benzofuran-7-sulfonamide in a range of solvents at ambient and elevated temperatures.

Materials:

  • 2,3-Dihydro-1-benzofuran-7-sulfonamide

  • Selection of solvents from the table above

  • Small vials or test tubes

  • Stirring mechanism (e.g., magnetic stir plate and stir bars)

  • Heating mechanism (e.g., hot plate, heating block)

  • Thermometer

Procedure:

  • Ambient Temperature Solubility:

    • Add a known amount (e.g., 10 mg) of 2,3-Dihydro-1-benzofuran-7-sulfonamide to a vial.

    • Add a small volume (e.g., 0.1 mL) of the first solvent.

    • Stir vigorously for a few minutes.

    • If the solid dissolves, the compound is likely very soluble in that solvent at room temperature.

    • If the solid does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL) with stirring until the solid dissolves or a large volume of solvent has been added. Record the total volume of solvent required to dissolve the solid.

    • Repeat for all selected solvents.

  • Elevated Temperature Solubility:

    • For solvents in which the compound showed low solubility at ambient temperature, gently heat the suspension while stirring.

    • Observe if the solid dissolves upon heating.

    • If the solid dissolves, cool the solution to room temperature and then in an ice bath to see if crystallization occurs. A rapid formation of a significant amount of solid upon cooling indicates a promising solvent for cooling crystallization.[5][6]

Workflow for Solvent Selection:

start Start: Select a Solvent dissolve_rt Does the compound dissolve in the solvent at room temperature? start->dissolve_rt dissolve_hot Does the compound dissolve in the hot solvent? dissolve_rt->dissolve_hot No try_other Try another solvent dissolve_rt->try_other Yes crystallize_cool Do crystals form upon cooling? dissolve_hot->crystallize_cool Yes poor_solvent Poor single solvent. Consider for anti-solvent method. dissolve_hot->poor_solvent No good_single_solvent Potential single solvent for cooling crystallization crystallize_cool->good_single_solvent Yes crystallize_cool->poor_solvent No find_anti_solvent Find a miscible anti-solvent in which the compound is insoluble. poor_solvent->find_anti_solvent good_anti_solvent_system Potential solvent/anti-solvent pair for crystallization. find_anti_solvent->good_anti_solvent_system

Caption: Decision tree for selecting a suitable crystallization solvent system.

Crystallization Protocols

Once suitable solvent systems have been identified, the following crystallization methods can be employed. It is recommended to explore multiple methods to access different crystalline forms.

Protocol 1: Cooling Crystallization

This is the most common technique and relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2,3-Dihydro-1-benzofuran-7-sulfonamide and a boiling chip. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally yields larger and more well-defined crystals.

  • Crystal Growth: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator for a period (e.g., 30 minutes to several hours) to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature that will not induce a phase transition.

Protocol 2: Anti-Solvent Crystallization

This method involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" to reduce the solubility and induce crystallization.[4][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2,3-Dihydro-1-benzofuran-7-sulfonamide in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with constant stirring. Continue adding the anti-solvent until the solution becomes persistently turbid.[7]

  • Inducing Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired form.

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for crystal growth. The rate of anti-solvent addition can influence crystal size and morphology.[8]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture for washing.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle method that is particularly useful for growing high-quality single crystals for X-ray diffraction analysis.[9][10]

Step-by-Step Methodology:

  • Preparation: Prepare a concentrated solution of 2,3-Dihydro-1-benzofuran-7-sulfonamide in a "good" solvent.

  • Setup: Place a small, open vial containing this solution inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). The larger container should contain a volume of the "anti-solvent". The anti-solvent should be more volatile than the solvent.

  • Diffusion: Over time, the anti-solvent will vaporize and diffuse into the solution of the compound, slowly reducing its solubility and promoting the growth of crystals.[11]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Protocol 4: Slow Evaporation

This is a simple method where the solvent is allowed to evaporate slowly, leading to an increase in the concentration of the compound and eventually crystallization.[12][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a suitable solvent in a vial or beaker. The solvent should be one in which the compound is moderately soluble at room temperature.[12]

  • Evaporation: Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Crystal Growth: Place the container in a location where it will not be disturbed. Crystals will form as the solvent evaporates.

  • Isolation: Collect the crystals once they have reached a suitable size.

General Crystallization Workflow:

start Crude 2,3-Dihydro-1-benzofuran-7-sulfonamide solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Appropriate Solvent(s) solvent_screening->dissolution crystallization Induce Supersaturation dissolution->crystallization cooling Cooling crystallization->cooling anti_solvent Anti-Solvent Addition crystallization->anti_solvent vapor_diffusion Vapor Diffusion crystallization->vapor_diffusion slow_evaporation Slow Evaporation crystallization->slow_evaporation crystal_growth Crystal Growth cooling->crystal_growth anti_solvent->crystal_growth vapor_diffusion->crystal_growth slow_evaporation->crystal_growth isolation Isolation (Filtration) crystal_growth->isolation washing Washing isolation->washing drying Drying washing->drying characterization Characterization (PXRD, DSC, FT-IR) drying->characterization final_product Pure Crystalline Product characterization->final_product

Caption: A generalized workflow for the crystallization of 2,3-Dihydro-1-benzofuran-7-sulfonamide.

Characterization of Crystalline Forms

Due to the potential for polymorphism, it is crucial to characterize the solid form obtained from each crystallization experiment. The following techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphic forms.[7][14] Each crystalline form will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature.[15][16] It can be used to determine the melting point and enthalpy of fusion of a crystalline solid, and to detect phase transitions between polymorphs.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their FT-IR spectra, particularly in the regions corresponding to hydrogen bonding (e.g., N-H and S=O stretching frequencies).[17][18][19]

  • Microscopy: Visual inspection of the crystals under a microscope can provide information about their morphology (shape and size).

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Too much solvent was used.- Try to induce crystallization by scratching the flask or adding a seed crystal.- Evaporate some of the solvent to increase the concentration.
"Oiling out" - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.- Choose a lower-boiling solvent.
Amorphous powder forms - Supersaturation was reached too quickly.- Slow down the cooling rate or the rate of anti-solvent addition.
Low yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtration.

References

  • Antisolvent Crystallization - RM@Schools. Available at: [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. Available at: [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. Available at: [Link]

  • What are the Growing Uses of XRD in Polymorph Screening - Drawell. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • The Miller Group University of North Carolina at Chapel Hill - Standard Operating Procedure - The Safety Net. Available at: [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. Available at: [Link]

  • Slow Evaporation Method. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd. Available at: [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. Available at: [Link]

  • Vapour phase crystal growth under microgravity environment - Indian Academy of Sciences. Available at: [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

  • (PDF) Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review - ResearchGate. Available at: [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms -. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • How to crystallize your sample — X-ray Core - KU Leuven. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. Available at: [Link]

  • 4 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic. Available at: [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents - Semantic Scholar. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. Available at: [Link]

  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Available at: [Link]

  • Crystallization Methods to Know for Crystallography - Fiveable. Available at: [Link]

  • Differential scanning calorimetry - Wikipedia. Available at: [Link]

  • Exp 2 - Crystallization. Available at: [Link]

  • Rapid Discrimination and Classification of Polymorphs Using the Agilent 8700 Laser Direct Infrared (LDIR) Chemical Imaging System. Available at: [Link]

  • Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd. Available at: [Link]

  • Growing Crystals - MIT. Available at: [Link]

  • What are the different techniques to characterize chemical crystals? - ResearchGate. Available at: [Link]

  • Various techniques for study of Crystal Properties | PPTX - Slideshare. Available at: [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]

  • Classification of polymorphic forms of fluconazole in pharmaceuticals by FT-IR and FT-NIR spectroscopy - ResearchGate. Available at: [Link]

  • Differential Scanning Calorimeter (DSC/DTA) - SIC – A National Facility of IIT Indore. Available at: [Link]

  • Sample Preparation for Crystallization - Hampton Research. Available at: [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were - Rsc.org. Available at: [Link]

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. Available at: [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications | Journal of Chemical Engineering Research Updates. Available at: [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - MDPI. Available at: [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

Sources

Method

Using 2,3-Dihydro-1-benzofuran-7-sulfonamide in fragment-based drug design

Application Note: 2,3-Dihydro-1-benzofuran-7-sulfonamide in Fragment-Based Drug Design (FBDD) Executive Summary This guide details the application of 2,3-dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) as a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3-Dihydro-1-benzofuran-7-sulfonamide in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the application of 2,3-dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) as a high-value starting point in Fragment-Based Drug Design (FBDD). Unlike flexible phenyl-sulfonamides, the dihydrobenzofuran core provides a semi-rigid scaffold that reduces the entropic penalty of binding. This fragment is a "privileged structure" for targeting metalloenzymes, specifically Carbonic Anhydrases (CA) (e.g., hCA IX/XII in oncology) and Matrix Metalloproteinases (MMPs) .

This note covers physicochemical profiling, specific screening protocols (SPR/X-ray), and chemically validated elaboration strategies to evolve this fragment into a nanomolar lead.

Physicochemical Profile & Fragment Suitability

The compound exhibits ideal "Rule of 3" compliance, making it a robust starting point for elaboration. Its high ligand efficiency (LE) allows for significant molecular weight growth while maintaining drug-like properties.

Table 1: Physicochemical Properties of 2,3-Dihydro-1-benzofuran-7-sulfonamide

PropertyValueSignificance in FBDD
Molecular Weight 199.23 Da<300 Da; allows for addition of ~200-300 Da during optimization.
cLogP ~1.2Ideal lipophilicity range (1-3) for membrane permeability and solubility.
TPSA ~80 Ų<140 Ų; suggests good oral bioavailability potential.
H-Bond Donors 2 (Sulfonamide NH₂)Critical for Zinc coordination and H-bond networks (e.g., Thr199 in CA).
H-Bond Acceptors 3 (O atoms)The furan oxygen can act as a weak acceptor or influence pKa.
Rotatable Bonds 1 (S-C bond)Low entropy penalty upon binding compared to open-chain analogs.
Solubility >10 mM (DMSO)Sufficient for high-concentration fragment screening (SPR/NMR).

Target Application: Metalloenzyme Inhibition

The primary application of this fragment is targeting Zinc (Zn²⁺) metalloenzymes . The sulfonamide group acts as the "warhead" (Zinc Binding Group, ZBG), while the dihydrobenzofuran ring acts as the "linker/scaffold" that orients the molecule towards the hydrophobic pocket.

  • Primary Target: Carbonic Anhydrase IX (CA IX) – A validated hypoxia-induced oncology target.

  • Mechanism: The sulfonamide nitrogen (ionized as -NH⁻ at active site pH) coordinates directly to the Zn²⁺ ion, displacing the catalytic water molecule/hydroxide ion.

  • Selectivity Strategy: The 2,3-dihydrobenzofuran ring fills the lipophilic region of the active site more effectively than a simple benzene ring, offering a vector (Position 2) to discriminate between isoforms (e.g., hCA II vs. hCA IX).

Experimental Workflow: From Screen to Structure

The following workflow illustrates the critical path from library screening to elaboration.

FBDD_Workflow Library Fragment Library (Sulfonamide Focused) SPR SPR Screening (Binding Affinity & Kinetics) Library->SPR High Conc. (500 µM) Xray X-ray Crystallography (Soaking/Co-structure) SPR->Xray Valid Hits (Kd < 2 mM) Vector Vector Identification (Pos 2 vs Pos 5) Xray->Vector Define Exit Vectors Chem Synthetic Elaboration (Growing/Merging) Vector->Chem SAR by Catalog/Synthesis Chem->Xray Validation Lead Lead Compound (IC50 < 50 nM) Chem->Lead Iterative Optimization

Figure 1: FBDD Workflow for 2,3-Dihydro-1-benzofuran-7-sulfonamide. The cycle emphasizes structural validation before chemical synthesis.

Detailed Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (


) and validate specific interaction with the target protein (e.g., hCA II or IX).

Reagents:

  • Ligand: Biotinylated hCA II/IX (chemically biotinylated or AviTag™).

  • Analyte: 2,3-Dihydro-1-benzofuran-7-sulfonamide (dissolved in 100% DMSO).

  • Running Buffer: PBS-P+ (10 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20), 3% DMSO, pH 7.4.

Step-by-Step Procedure:

  • Immobilization: Capture biotinylated protein on a Streptavidin (SA) or NeutrAvidin sensor chip to a density of ~2000-3000 RU. Note: High density is required for low-MW fragment detection.

  • Solvent Correction: Prepare a DMSO calibration curve (2.5% to 3.5% DMSO) to correct for bulk refractive index changes.

  • Sample Preparation: Dilute the fragment stock to a concentration series (e.g., 500 µM, 250 µM, 125 µM, ... 15 µM) in Running Buffer. Maintain strictly constant DMSO concentration (3%).

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 60 seconds.

  • Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Expected Result: Fast-on/fast-off kinetics (square-wave sensorgrams).

    • Success Criteria:

      
       value between 1 µM and 500 µM. Ligand Efficiency (LE) > 0.3.
      
Protocol B: X-ray Crystallography Soaking

Objective: Obtain a high-resolution complex to define growth vectors.

Procedure:

  • Crystal Growth: Grow apo-crystals of hCA II using the hanging drop vapor diffusion method (Precipitant: 1.2 M Sodium Citrate, 0.1 M Tris pH 8.5).

  • Soaking Solution: Prepare a soaking drop containing the mother liquor + 10-20 mM of the fragment. Note: The high solubility of sulfonamides allows high soaking concentrations.

  • Incubation: Soak crystals for 2-24 hours. Monitor for cracking (sulfonamides can induce lattice changes).

  • Cryo-protection: Transfer to cryo-solution (Mother liquor + 20% Glycerol + Fragment) and flash-cool in liquid nitrogen.

  • Structure Solution: Solve by Molecular Replacement. Look for

    
     electron density connected to the Zinc ion.
    

Elaboration Strategies: "Rigidifying the Tail"

Once the binding mode is confirmed (typically sulfonamide-Zn coordination), the 2,3-dihydrobenzofuran scaffold offers distinct advantages over phenyl-sulfonamides for elaboration.

Strategy 1: Growth from Position 2 (The Hydrophobic Vector)

The 2-position of the dihydrofuran ring points towards the hydrophobic "wall" of the CA active site.

  • Chemistry: Use Pd-catalyzed carboalkoxylation of 2-allylphenols or C-H functionalization (as described by Davies et al. [1]) to introduce alkyl or aryl groups at Position 2.

  • Rationale: Adding a lipophilic group (e.g., methyl, ethyl, or benzyl) at Position 2 creates a chiral center. The (S)-enantiomer often shows superior selectivity for specific CA isoforms.

  • Reaction:

    ngcontent-ng-c2699131324="" class="ng-star-inserted">

    Precursor: Salicylaldehyde + Ethyl diazoacetate -> Benzofuran-3-carboxylate -> Reduction -> Functionalization at C2.

Strategy 2: Electrophilic Substitution at Position 5

The 5-position is electronically activated by the oxygen atom (para-position).

  • Chemistry: Halogenation (Br/I) followed by Suzuki-Miyaura coupling.

  • Rationale: This vector allows the fragment to reach the "exit" of the active site, potentially interacting with surface residues to improve solubility or selectivity.

Elaboration cluster_0 Growth Vector 1: Position 2 cluster_1 Growth Vector 2: Position 5 Core 2,3-Dihydro-1-benzofuran-7-sulfonamide Step1 Introduce Alkyl/Aryl Group (Chiral Center Creation) Core->Step1 Step2 Bromination -> Suzuki Coupling Core->Step2 Target1 Access Hydrophobic Pocket (Selectivity Boost) Step1->Target1 Target2 Solvent Exposed Interactions (Potency Boost) Step2->Target2

Figure 2: Strategic elaboration vectors for the dihydrobenzofuran scaffold.

References

  • Wang, H., et al. (2013).[1] "Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans." Journal of the American Chemical Society, 135(18), 6774–6777.[1] Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery, 7, 168–181. Link

  • Eldehna, W. M., et al. (2019). "Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305. Link

  • Duncan, L. F., et al. (2019).[3] "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors." Molecules, 24(20), 3756.[3] Link

  • Davis, B. J., et al. (2016). "Strategies for the Discovery of New Carbonic Anhydrase Inhibitors." Current Topics in Medicinal Chemistry, 16(24). Link

Sources

Application

Application Note: 2,3-Dihydro-1-benzofuran-7-sulfonamide in Cancer Research

Targeting Tumor Hypoxia and pH Regulation via Isoform-Selective Carbonic Anhydrase Inhibition Executive Summary The 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold represents a "privileged structure" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Tumor Hypoxia and pH Regulation via Isoform-Selective Carbonic Anhydrase Inhibition

Executive Summary

The 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, specifically optimized for targeting the Tumor Microenvironment (TME). Unlike varying sulfonamide derivatives that indiscriminately inhibit physiological Carbonic Anhydrases (CAs), the 7-substituted benzofuran moiety offers a unique steric and lipophilic profile. This profile is critical for designing inhibitors with high selectivity for Carbonic Anhydrase IX (CA IX) and XII (CA XII) —transmembrane enzymes overexpressed in hypoxic tumors but absent in most normal tissues.

This guide details the application of this scaffold in developing agents that disrupt tumor pH homeostasis, leading to intracellular acidification and apoptosis in metastatic cancer lines.

Mechanistic Insight: The Hypoxia-Acidosis Axis

To apply this molecule effectively, researchers must understand the biological causality. Solid tumors often outgrow their blood supply, creating regions of hypoxia (


).
  • HIF-1

    
     Stabilization:  Hypoxia stabilizes Hypoxia-Inducible Factor 1
    
    
    
    (HIF-1
    
    
    ).
  • CA IX Overexpression: HIF-1

    
     upregulates CA IX expression on the cell surface.
    
  • pH Regulation: CA IX catalyzes the hydration of extracellular

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).
    • 
       is imported to buffer intracellular pH (pHi) > 7.2 (survival).
      
    • 
       remains extracellular, acidifying the TME (pHe < 6.5), which promotes matrix degradation and metastasis.
      
  • The Role of the Scaffold: The sulfonamide group (

    
    )  acts as a Zinc-Binding Group (ZBG) locking into the CA active site. The 2,3-dihydrobenzofuran-7-yl tail  occupies the hydrophobic pocket of the enzyme, conferring selectivity for the tumor-associated isoforms (IX/XII) over the cytosolic housekeeping isoforms (I/II).
    
Pathway Visualization

HypoxiaPathway cluster_EnzymaticAction Extracellular Catalysis Hypoxia Tumor Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX/XII Overexpression (Transmembrane) HIF1a->CAIX_Expr Reaction Catalysis by 2,3-DHBF-7-Sulfonamide CAIX_Expr->Reaction Enzyme Source CO2_H2O CO2 + H2O CO2_H2O->Reaction Products HCO3⁻ + H⁺ Reaction->Products Acidosis Extracellular Acidosis (Promotes Metastasis) Products->Acidosis H+ Accumulation Survival Intracellular Alkalinization (Tumor Survival) Products->Survival HCO3- Import Blockade Inhibition via Scaffold Blockade->Reaction Inhibits

Caption: The Hypoxia-Acidosis axis showing where the 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold intervenes to block CA IX catalysis.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Rationale: Direct chlorosulfonation of 2,3-dihydrobenzofuran typically occurs at the C5 position (para to oxygen). To achieve the C7 substitution (ortho to oxygen), a directed approach via the C7-amine or lithiation strategy is required. This protocol uses the Meerwein reaction approach from the 7-amino precursor to ensure regiochemical purity.

Reagents:

  • 2,3-Dihydro-1-benzofuran-7-amine (Precursor)

  • NaNO2, HCl (conc.), SO2 gas, CuCl2 (Catalyst), Acetic Acid.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 10 mmol of 2,3-dihydro-1-benzofuran-7-amine in 15 mL of HCl:Acetic Acid (1:1) mixture.

    • Cool to -5°C in an ice-salt bath.

    • Add NaNO2 (1.2 eq) dropwise while maintaining temperature < 0°C. Stir for 30 min.

  • Sulfonyl Chloride Formation (Meerwein):

    • Saturate 20 mL of glacial acetic acid with

      
       gas (bubbling for 30 min).
      
    • Add CuCl2 (0.2 eq) to the

      
       solution.
      
    • Slowly add the diazonium salt solution to the

      
       mixture. Caution: Vigorous gas evolution (
      
      
      
      ).
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Pour onto ice water; extract the sulfonyl chloride intermediate with Dichloromethane (DCM).

  • Amidation:

    • Cool the DCM extract containing the sulfonyl chloride to 0°C.

    • Add Ammonium Hydroxide (

      
      , 25% aq, excess) or a specific amine (if making derivatives) dropwise.
      
    • Stir for 4 hours.

  • Purification:

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Recrystallize from Ethanol/Water to obtain pure 2,3-dihydro-1-benzofuran-7-sulfonamide .

Protocol B: Stopped-Flow CO2 Hydration Assay (Enzymatic Potency)

Rationale: Traditional colorimetric assays are too slow for the rapid turnover of Carbonic Anhydrases (


). The Stopped-Flow technique measuring the acidification of a pH indicator is the industry standard for determining Inhibition Constants (

).

Materials:

  • Enzymes: Recombinant hCA I, hCA II (Cytosolic targets - off-target), hCA IX, hCA XII (Tumor targets).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

Workflow:

  • Preparation: Incubate enzyme (10 nM final) with the test compound (0.1 nM – 10 µM) for 15 minutes at RT.

  • Injection: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution.
    
  • Measurement: Monitor the absorbance drop at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.

  • Calculation:

    • Determine the initial rate (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation to calculate

      
      .
      

Data Interpretation Table: | Target Isoform | Desired


 (nM) | Clinical Relevance |
| :--- | :--- | :--- |
| hCA IX  | < 10 nM  | Primary Target.  High potency required for hypoxic tumor efficacy. |
| hCA XII  | < 10 nM  | Secondary Target.  Supports pH disruption in resistant tumors. |
| hCA II | > 100 nM | Off-Target. Inhibition causes systemic side effects (e.g., fatigue, paresthesia). |
| Selectivity Ratio  | > 50  | Ratio of 

. Higher is better. |
Protocol C: Hypoxic Cell Viability Assay

Rationale: Compounds must demonstrate efficacy specifically under hypoxic conditions. Normoxic toxicity suggests off-target effects; Hypoxic toxicity confirms mechanism-based killing.

Cell Lines:

  • HCT116 (Colorectal, high CA IX expression).

  • MCF-7 (Breast, inducible CA IX).[1]

Methodology:

  • Seeding: Plate cells (5,000/well) in 96-well plates. Allow attachment (24h).

  • Induction:

    • Group A (Normoxia): Incubate in standard incubator (

      
      ).
      
    • Group B (Hypoxia): Incubate in a Hypoxia Chamber (

      
      ) OR treat with CoCl2 (100 µM)  to chemically stabilize HIF-1
      
      
      
      .
  • Treatment: Treat with 2,3-dihydro-1-benzofuran-7-sulfonamide (graded concentrations) for 48 hours.

  • Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

  • Validation: Perform Western Blot for CA IX expression to confirm induction in Group B.

Experimental Workflow Diagram

Workflow cluster_Synthesis Phase 1: Synthesis cluster_Validation Phase 2: Validation Precursor 7-Amino-2,3-DHBF Meerwein Meerwein Chlorosulfonation (Regioselective) Precursor->Meerwein Product 7-Sulfonamide Scaffold Meerwein->Product EnzymeAssay Stopped-Flow Assay (Ki Determination) Product->EnzymeAssay CellAssay Hypoxic Cytotoxicity (1% O2 vs 21% O2) EnzymeAssay->CellAssay If Selectivity > 50x

Caption: Integrated workflow from regioselective synthesis to biological validation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305.[2] Link

  • Sedlak, E., et al. (2014). Carbonic anhydrase IX as a target for cancer therapy. Oncotarget, 5(1), 11-12. Link

  • Bifulco, G., et al. (2016).[3] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds. Bioorganic & Medicinal Chemistry, 24(4), 841-850. Link

  • McDonald, P. C., et al. (2012). Targeting the tumor microenvironment: normalizing the pH gradient. Nature Reviews Cancer, 12, 282-301. Link

Sources

Method

Application Notes &amp; Protocols for Evaluating the Antimicrobial Activity of Novel Sulfonamide Derivatives

Introduction: The Enduring Relevance of Sulfonamides in an Era of Resistance Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamides have been a cornerstone of antimicrobial chemotherapy[1]. They were...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of Sulfonamides in an Era of Resistance

Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamides have been a cornerstone of antimicrobial chemotherapy[1]. They were the first class of synthetic antimicrobial agents to be used successfully in a clinical setting[2]. Their mechanism, the competitive inhibition of folic acid synthesis, is a classic example of targeted chemotherapy that exploits biochemical pathways absent in humans[3][4]. However, the rise of widespread antimicrobial resistance (AMR) has diminished the efficacy of older sulfa drugs, creating an urgent need for the development of novel derivatives that can bypass existing resistance mechanisms[5][6].

This guide provides a comprehensive framework for researchers engaged in the discovery and evaluation of new sulfonamide-based antimicrobial agents. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and meaningful for advancing a compound from the bench to potential preclinical development.

PART 1: Foundational Principles: Mechanism of Action and Structure-Activity Relationship (SAR)

A rational approach to drug design begins with a deep understanding of the drug's mechanism and how its chemical structure influences its biological activity.

The Folic Acid Synthesis Pathway: The Sulfonamide Target

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid[3][7]. Bacteria must synthesize their own folate, whereas humans acquire it from their diet, making this pathway an ideal selective target[3][4]. The drug's structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows it to bind to the active site, halting the production of dihydropteroic acid and, consequently, the tetrahydrofolic acid (THF) required for synthesizing nucleic acids and certain amino acids[7]. This inhibition prevents bacterial growth and reproduction[2].

Sulfonamide_Mechanism cluster_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids 1-Carbon Transfer Sulfonamide Novel Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folate synthesis pathway.
Structure-Activity Relationship (SAR) Insights

The efficacy of a sulfonamide derivative is not arbitrary; it is dictated by its chemical structure. Key SAR principles include:

  • The Free Aromatic Amino Group: For antibacterial activity, the N4 amino group should generally be unsubstituted, as it is crucial for mimicking PABA[2][8].

  • The Sulfonamide Linkage: The -SO2NH- group is the core functional moiety.

  • Substituents on the N1 Nitrogen: Modifications to the R-group on the N1 nitrogen of the sulfonamide group dramatically influence the drug's physicochemical properties, such as pKa and solubility, which in turn affect its potency and pharmacokinetic profile[9]. Heterocyclic substitutions have often yielded highly potent compounds[10][11].

  • Lipophilicity and Ionization: The degree of ionization (related to the pKa) and hydrophobicity of the molecule play a significant role in its ability to penetrate the bacterial cell wall and membrane. Studies have shown that the antibacterial activity is often governed by the extracellular ionic concentration of the sulfonamides[9].

PART 2: Core Protocols for Efficacy and Safety Assessment

A systematic evaluation of a novel sulfonamide derivative follows a tiered approach, starting with broad screening for activity and progressing to more detailed characterization of its effects.

Experimental_Workflow Start Novel Sulfonamide Derivative MIC Protocol 2.1: Minimum Inhibitory Concentration (MIC) Start->MIC Initial Efficacy Screening Cytotoxicity Protocol 2.3: Cytotoxicity Assay (e.g., LDH Release) Start->Cytotoxicity Assess Safety Profile TimeKill Protocol 2.2: Time-Kill Kinetics Assay MIC->TimeKill Characterize Activity (Static vs. Cidal) Data Data Analysis & Interpretation TimeKill->Data Cytotoxicity->Data Decision Lead Candidate Selection Data->Decision

Caption: Experimental workflow for evaluating novel sulfonamide derivatives.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[7][12]. It is the foundational metric for assessing a compound's potency. The broth microdilution method is a widely used, high-throughput technique[13].

Senior Scientist's Insight (Causality & Rationale): The choice of growth medium is critical when testing sulfonamides. Standard media can contain PABA, thymidine, and thymine, which interfere with the drug's mechanism and lead to falsely high (inaccurate) MIC values[14][15]. Therefore, Mueller-Hinton Broth (MHB) or Agar (MHA), which are low in these inhibitors, are the standard media for susceptibility testing[15].

Method: Broth Microdilution (Based on CLSI Guidelines)

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). b. Transfer colonies into a tube with sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL[1][7]. d. Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[7].

  • Preparation of Sulfonamide Dilutions: a. Prepare a stock solution of the novel sulfonamide derivative in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). The final volume in each well before adding inoculum should be 50 µL.

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to each well containing the drug dilutions. This brings the final volume to 100 µL. b. Include essential controls on every plate:

    • Growth Control: Inoculum in CAMHB without the drug.
    • Sterility Control: CAMHB only (no inoculum). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air[7].
  • Result Interpretation: a. After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the sulfonamide that shows no visible growth (i.e., no turbidity)[7]. b. For sulfonamides specifically, a slight "trailing" or faint growth may be observed over a range of dilutions. The CLSI recommends reading the endpoint as the concentration that causes approximately 80% inhibition of growth compared to the growth control well[14].

Protocol 2.2: Time-Kill Kinetics Assay

This dynamic assay provides crucial information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (actively kills bacteria) and the rate at which this occurs[13][16].

Senior Scientist's Insight (Causality & Rationale): An MIC value alone does not describe the nature of the antimicrobial effect. A time-kill assay is essential for understanding the pharmacodynamics of a new drug[17]. A bactericidal effect, typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum, is often a desirable characteristic for treating serious infections[7][16]. This assay directly measures the change in viable cell count over time.

Method: Time-Kill Assay

  • Preparation: a. Determine the MIC of the novel sulfonamide against the test organism as described in Protocol 2.1. b. Prepare a standardized bacterial inoculum in CAMHB, targeting a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final test tubes[7]. c. Prepare test tubes containing CAMHB with the sulfonamide derivative at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Also, prepare a growth control tube without any drug.

  • Execution: a. Inoculate each tube with the prepared bacterial suspension. b. Time Zero (T₀) Sampling: Immediately after inoculation, vortex each tube and remove a 100 µL aliquot. c. Incubate all tubes in a shaking incubator at 37°C to ensure aeration and prevent cell settling. d. Subsequent Sampling: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), vortex the tubes and remove a 100 µL aliquot from each[17].

  • Quantification of Viable Bacteria: a. For each aliquot collected, perform 10-fold serial dilutions in sterile saline or phosphate-buffered saline (PBS). b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (MHA) or another suitable non-selective agar. c. Incubate the plates at 37°C for 18-24 hours. d. Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: a. Convert the CFU/mL values to log₁₀ CFU/mL. b. Plot the log₁₀ CFU/mL against time for each sulfonamide concentration and the growth control[7]. c. Analyze the resulting curves. A bacteriostatic effect is indicated by a <3-log₁₀ reduction from the initial inoculum count, while a bactericidal effect is defined by a ≥3-log₁₀ reduction[7][16].

Protocol 2.3: Cytotoxicity Assessment

It is imperative to ensure that a novel antimicrobial agent is selectively toxic to microbes and not to host cells[18][19]. A common method to assess cytotoxicity is to measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell membrane damage[18][20].

Senior Scientist's Insight (Causality & Rationale): A potent antimicrobial is of little therapeutic value if it is highly toxic to human cells. Cytotoxicity screening is a critical, early-stage step in the drug development pipeline to flag compounds with potential safety issues[21]. The LDH assay is a reliable and widely used method because it directly measures plasma membrane integrity, a key indicator of cell viability and death[18][22].

Method: Lactate Dehydrogenase (LDH) Release Assay

  • Cell Culture: a. Culture a relevant eukaryotic cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) in the appropriate medium (e.g., DMEM with 10% FBS) until they reach approximately 80-90% confluency. b. Seed the cells into a 96-well, flat-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: a. Prepare serial dilutions of the novel sulfonamide derivative in the cell culture medium. The concentration range should include and exceed the determined MIC values. b. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. c. Include the following controls:

    • Negative Control (Spontaneous Release): Cells treated with medium only (no compound).
    • Positive Control (Maximum Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce complete cell death[18].
    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. d. Incubate the plate for a relevant period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
  • LDH Measurement: a. After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate. b. Add the LDH assay reagent mixture (commercially available kits are recommended) to each well according to the manufacturer's protocol. c. Incubate at room temperature for the recommended time, protected from light. d. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100 b. Plot the % Cytotoxicity against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cell death).

PART 3: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for comparing the activity of different derivatives and making informed decisions.

Summarizing Quantitative Data

Results from the initial screening should be summarized in a table to provide a clear overview of each compound's potency and selectivity.

Compound IDTarget OrganismMIC (µg/mL)[23]Cytotoxicity (CC₅₀ in µg/mL on HEK293 cells)Selectivity Index (SI = CC₅₀ / MIC)
Sulfonamide-X1CE. coli50>500>10
Sulfonamide-X1CS. aureus100>500>5
Sulfonamide-X2BE. coli1002502.5
Sulfonamide-X2BS. aureus1502501.7
Sulfamethoxazole (Reference)E. coli100>1000>10

Note: Data presented is hypothetical for illustrative purposes.

Interpreting the Results
  • MIC: A lower MIC value indicates higher potency[23]. It is crucial to understand that the MIC number for one drug cannot be directly compared to the MIC number for another drug class, as their breakpoints and mechanisms may differ[23]. The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC to established clinical breakpoints, if available[24][25][26].

  • Time-Kill Curve: The graph provides a visual representation of the drug's effect over time. A rapid, concentration-dependent decrease in viable cells suggests a potent bactericidal agent. A curve that remains near or slightly below the starting inoculum indicates a bacteriostatic effect[16].

  • Selectivity Index (SI): This ratio (CC₅₀/MIC) is a critical measure of a compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is much more toxic to the bacteria than to host cells. A compound with a low SI (e.g., <10) may have limited potential due to safety concerns.

Conclusion

The evaluation of novel sulfonamide derivatives is a systematic process that builds a comprehensive profile of a compound's antimicrobial potential. By progressing from a foundational MIC assessment to dynamic time-kill studies and essential cytotoxicity screening, researchers can effectively identify promising lead candidates. The protocols and insights provided in this guide are designed to ensure that the data generated is not only accurate but also contextually understood, empowering drug development professionals to make data-driven decisions in the critical fight against antimicrobial resistance.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information.
  • (PDF) Antimicrobial sulfonamide drugs - ResearchGate. (n.d.). ResearchGate.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026, January 27). Asian Journal of Green Chemistry.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (2025, November 15). Idexx.
  • Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). Iowa State University.
  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Journal of Health Sciences.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018, May 6). Journal of In-vitro In-vivo In-silico Journal.
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia. (2025, April 5). Gpatindia.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025, August 6). SpringerLink.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides - Benchchem. (2025). Benchchem.
  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed. (n.d.). National Center for Biotechnology Information.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Sulfonamide: Mechanism of Action & Uses - Video | Study.com. (n.d.). Study.com.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Europe PMC.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation - ResearchGate. (n.d.). ResearchGate.
  • Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents - International Journal of Advanced Research (IJAR). (2015, November 30). International Journal of Advanced Research.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships - Adichunchanagiri University. (2020, October 21). Adichunchanagiri University.
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC. (n.d.). National Center for Biotechnology Information.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Acta Scientific.
  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14). Medscape.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem. (2025). Benchchem.
  • Full article: Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides - Taylor & Francis. (2009, June 23). Taylor & Francis Online.
  • Interpreting Sensitivity Results | NUH - Nottingham University Hospitals NHS Trust. (n.d.). Nottingham University Hospitals NHS Trust.
  • Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. (n.d.). Dick White Referrals.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (2020). National Center for Biotechnology Information.
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Emery Pharma.
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PubMed. (2024, April 22). National Center for Biotechnology Information.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - Semantic Scholar. (n.d.). Semantic Scholar.
  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021, August 9). Frontiers in Pharmacology.
  • ASTM E2315 Time-Kill Test – Antimicrobial Activity Evaluation - Microbe Investigations. (n.d.). Microbe Investigations.
  • Determining the Minimum Inhibitory Concentration (MIC) of Sulfaperin: Application Notes and Protocols - Benchchem. (2025). Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024, April 26). ResearchGate.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - Semantic Scholar. (n.d.). Semantic Scholar.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository Home. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. (n.d.). Hielscher Ultrasonics.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). Nature Protocols.

Sources

Application

Technical Guide: 2,3-Dihydro-1-benzofuran-7-sulfonamide as a Zinc-Targeting Molecular Probe

[1] Executive Summary 2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) is a specialized molecular probe primarily utilized in Fragment-Based Drug Discovery (FBDD) and structural biology .[1] It serves as a high-v...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) is a specialized molecular probe primarily utilized in Fragment-Based Drug Discovery (FBDD) and structural biology .[1] It serves as a high-value "warhead" scaffold for interrogating the active sites of zinc-containing metalloenzymes, most notably the Carbonic Anhydrase (CA) family (EC 4.2.1.1).

Unlike broad-spectrum sulfonamides, the unique geometry of the 2,3-dihydrobenzofuran core provides a distinct steric profile that aids researchers in differentiating between cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII). This guide details the protocols for using this compound to map zinc-binding pockets, determine inhibition kinetics, and validate isoform selectivity.

Mechanism of Action & Scientific Rationale

The "Zinc Anchor" Mechanism

The primary utility of 2,3-dihydro-1-benzofuran-7-sulfonamide lies in its sulfonamide moiety (


), which acts as a zinc-binding group (ZBG).[1]
  • Ionization: Under physiological conditions, the sulfonamide nitrogen deprotonates (pKa

    
     9.0–10.0) to form the monoanion (
    
    
    
    ).[1]
  • Coordination: This anion coordinates directly to the Zn

    
     ion within the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby halting the hydration of CO
    
    
    
    to bicarbonate.
The "Tail" Selectivity

While the sulfonamide anchors the molecule, the 2,3-dihydrobenzofuran ring acts as the "tail" that interacts with the hydrophobic and hydrophilic sub-pockets of the enzyme.

  • Structural Rigidity: The fused ring system restricts conformational freedom compared to flexible alkyl chains, reducing entropy penalties upon binding.

  • Isoform Discrimination: The 7-position substitution orients the bulk of the benzofuran ring towards specific hydrophobic patches (e.g., Phe131 in hCA II vs. Val131 in hCA IX), allowing this probe to be used as a template for designing isoform-selective inhibitors.

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by the sulfonamide probe.[1]

Material Preparation & Handling[1][2][3][4][5]

Solubility Profile

The compound is a hydrophobic solid with limited water solubility. Proper stock preparation is critical to prevent micro-precipitation in aqueous assays, which yields false negatives (or false positives due to aggregation).

SolventSolubility LimitUsage Notes
DMSO > 50 mMRecommended. Stable at -20°C for 6 months.[1]
Ethanol ~ 10-20 mMPossible, but evaporation can alter concentration.
Water/Buffer < 1 mMPoor. Requires dilution from DMSO stock.
Stock Solution Protocol[1]
  • Weighing: Weigh approximately 2–5 mg of 2,3-dihydro-1-benzofuran-7-sulfonamide into a sterile glass vial.

  • Dissolution: Add analytical-grade DMSO (anhydrous) to achieve a 10 mM stock concentration . Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into light-protective amber tubes (20–50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:100 in assay buffer to create a 100 µM working solution (1% DMSO final).

Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Profiling)

The Gold Standard for determining inhibition constants (


).[1]

Objective: Measure the inhibition of the physiological reaction:


.

Reagents:

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10–20 nM).

  • Substrate: CO

    
     saturated water (bubbled for 30 min at 25°C).
    
  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Probe: 2,3-Dihydro-1-benzofuran-7-sulfonamide (dilution series: 0.1 nM – 10 µM).

Procedure:

  • Preparation: Load the Stopped-Flow instrument (e.g., Applied Photophysics) with the enzyme-indicator mix in Syringe A and the CO

    
     substrate in Syringe B.
    
  • Incubation: Pre-incubate the enzyme with the probe (inhibitor) for 15 minutes at room temperature to allow formation of the E-I complex.[2]

  • Injection: Rapidly mix Syringe A and B.

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Control: Run a solvent control (DMSO only) to establish the uninhibited rate (

    
    ).
    
  • Analysis: Calculate the initial velocity (

    
    ) for each inhibitor concentration.
    

Data Processing: Fit the data to the Cheng-Prusoff equation to determine


:


Note: For CO

hydration,

is usually

, so

.
Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

For validating physical binding and stabilizing effects.

Objective: Confirm that the probe binds to the protein by measuring the increase in the protein's melting temperature (


).

Procedure:

  • Mix: In a qPCR plate, combine:

    • 2 µL Protein (final conc. 5 µM).

    • 2 µL Probe (final conc. 50 µM, 10x excess).

    • 2 µL SYPRO Orange dye (5000x stock diluted to 5x).

    • 14 µL Buffer.

  • Ramp: Heat from 25°C to 95°C at 1°C/min using a Real-Time PCR machine.

  • Read: Monitor fluorescence (Ex 470 nm / Em 570 nm).

  • Result: A positive shift (

    
    ) compared to the DMSO control indicates significant binding.
    

Workflow Visualization

Figure 2: Step-by-step workflow for profiling the molecular probe against target enzymes.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Precipitation in Assay "Crashing out" due to high concentration or low solubility.[1]Ensure final DMSO concentration is 0.5–1%. Do not exceed 100 µM probe in aqueous buffer.
No Inhibition Observed Probe degradation or incorrect pH.Sulfonamides require neutral/alkaline pH to bind effectively. Ensure Assay Buffer is pH 7.2–7.5.
Non-Specific Inhibition Aggregation-based promiscuous inhibition.[1]Add 0.01% Triton X-100 to the assay buffer to disrupt colloidal aggregates.

References

  • Supuran, C. T., et al. (2019). "Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305.[2][3]

  • Vulkan, M., et al. (2014). "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide... as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 57(11), 4749–4760.

  • Bifulco, G., et al. (2016).[4] "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry, 24(4), 841-850.

  • Nocentini, A., & Supuran, C. T. (2019). "Carbonic Anhydrase Inhibitors: The Emergence of the 'Tail Approach'." Expert Opinion on Drug Discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,3-Dihydro-1-benzofuran-7-sulfonamide Synthesis

Status: Operational Ticket Focus: Yield Optimization & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary: The "Yield Trap" If you are reading this guide, you are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Yield Optimization & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Trap"

If you are reading this guide, you are likely facing one of two problems:

  • The Regioselectivity Crisis: You performed direct chlorosulfonation on 2,3-dihydrobenzofuran and isolated the 5-isomer (para to the oxygen) instead of the desired 7-isomer , or an inseparable mixture of both.

  • The Lithiation Stall: You attempted the Directed Ortho-Metallation (DOM) route on the 7-bromo precursor, but your yields are erratic (<40%) or the reaction "stalls" at the sulfinate stage.

This guide abandons the "textbook" approach and focuses on the field-proven protocols required to force substitution at the sterically and electronically challenging 7-position.

Module 1: Diagnostic & Route Selection

Before troubleshooting, validate your synthetic strategy. The 7-position is ortho to the ether oxygen but meta to the alkyl group . In Electrophilic Aromatic Substitution (EAS), the 5-position (para to oxygen) is kinetically favored by a factor of >9:1.

Do not use direct chlorosulfonation on unsubstituted 2,3-dihydrobenzofuran if you need high purity of the 7-isomer. You will not optimize your way out of the electronic bias of the benzene ring.

Decision Matrix

RouteSelection Start Start: Select Precursor Q1 Do you have 7-Bromo-2,3-dihydrobenzofuran? Start->Q1 RouteA ROUTE A: Lithiation (DOM) (High Yield / High Specificity) Q1->RouteA Yes Q2 Do you have 5-Bromo-2,3-dihydrobenzofuran? Q1->Q2 No RouteB ROUTE B: Blocked Chlorosulfonation (Medium Yield / Extra Steps) Q2->RouteB Yes RouteC ROUTE C: Direct Chlorosulfonation (NOT RECOMMENDED: Yields 5-isomer) Q2->RouteC No (Unsubstituted DHBF)

Figure 1: Strategic decision tree for selecting the synthetic route based on available precursors. Route A is the industry standard for high-yield 7-isomer synthesis.

Module 2: Route A - The Lithiation (DOM) Protocol

Target: High yield (>80%) from 7-bromo-2,3-dihydrobenzofuran. Mechanism: Lithium-Halogen Exchange


 Sulfinate Capture 

Oxidative Amination.
The Protocol

This method bypasses the electronic bias of the ring by using the bromine atom as a specific "anchor" for the sulfonamide group.

StepReagentConditionsCritical Parameter (The "Yield Killer")
1. Lithiation n-BuLi (1.1 eq)THF, -78°C, 1hTemperature: If > -60°C, benzyne formation or polymerization occurs.
2. Capture

(Gas)
-78°C

RT
Dryness:

must be anhydrous. Wet gas kills the lithiated species immediately.
3. Activation NCS or

DCM, 0°CStoichiometry: Excess chlorinating agent leads to ring chlorination.
4. Amination

(aq) or gas
THF, 0°CBiphasic Control: Use vigorous stirring if using aqueous ammonia.
Troubleshooting Guide (Q&A)

Q: My reaction mixture turned black upon adding


, and I got no product. 
A:  This is the "Thermal Runaway" effect. The reaction of Organolithiums with 

is extremely exothermic.
  • Fix: You must bubble

    
    slowly or condense it into the flask. If the internal temperature spikes above -50°C during addition, the lithium intermediate decomposes.
    
  • Pro-Tip: Pre-cool a solution of

    
     in THF and transfer it via cannula to the lithiated species to maintain strict thermal control.
    

Q: I isolated the sulfinic acid salt, but the conversion to sulfonyl chloride failed. A: You likely used Thionyl Chloride (


), which often creates sulfinyl chlorides or disulfides in this context.
  • Fix: Switch to N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ) .
    
  • Mechanism: The lithium sulfinate (

    
    ) reacts cleanly with NCS to form the sulfonyl chloride (
    
    
    
    ) without attacking the dihydrobenzofuran ring.

Q: I'm seeing a disulfide dimer byproduct (


). 
A:  This indicates "Over-Reduction." It happens during the acidic workup of the sulfinate or if the oxidative chlorination is too slow.
  • Fix: Do not isolate the free sulfinic acid. Perform the oxidative chlorination in situ on the lithium salt.

Module 3: Route B - The "Blocked" Strategy

Target: Yield improvement when 7-bromo precursor is unavailable. Concept: Use a halogen at position 5 to block the most reactive site, forcing the chlorosulfonic acid to position 7.

The Workflow
  • Precursor: Start with 5-bromo-2,3-dihydrobenzofuran .

  • Chlorosulfonation: Treat with Chlorosulfonic acid (

    
    ) at 0°C.
    
    • Result: The 5-position is blocked. The 7-position is sterically accessible and electronically activated by the oxygen (ortho-directing).

  • Amination: React with

    
    .
    
  • Debromination: Hydrogenation (

    
    , Pd/C) to remove the 5-bromo group.
    
Troubleshooting Guide (Q&A)

Q: I am getting a mixture of 5-bromo-7-sulfonamide and 5-bromo-4-sulfonamide. A: This is a steric issue. The 4-position is also ortho to the alkyl group, but the 7-position is ortho to the oxygen, which is a stronger director.

  • Fix: Lower the temperature to -10°C. Higher temperatures increase the energy available to overcome the activation barrier for the less favored 4-position.

Q: The debromination step is also removing my sulfonamide group. A: Hydrogentation can sometimes cleave C-S bonds if conditions are too harsh.

  • Fix: Use Pearlman's Catalyst (

    
    )  in methanol with a mild base (like 
    
    
    
    ) to scavenge HBr. Avoid high pressure (>3 atm) and high temperatures.

Visualizing the High-Yield Pathway (Route A)

The following diagram illustrates the critical intermediate states for the Lithiation Route. Note the specific requirement for oxidative chlorination (Step 3) to avoid side reactions.

ReactionPathway Input 7-Bromo-2,3-dihydrobenzofuran Step1 Lithiation (-78°C, n-BuLi) Input->Step1 Inter1 Lithiated Intermediate (Unstable > -60°C) Step1->Inter1 Step2 SO2 Quench (Sulfinate Formation) Inter1->Step2 Inter2 Lithium Sulfinate Salt Step2->Inter2 Step3 Oxidative Chlorination (NCS or SO2Cl2) Inter2->Step3 Inter3 Sulfonyl Chloride Step3->Inter3 Final Target: 2,3-Dihydro-1-benzofuran-7-sulfonamide Inter3->Final

Figure 2: The optimized "Route A" workflow. Note that Intermediate 1 is the critical failure point if temperature control is lost.

Summary of Key Specifications

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Route Direct ChlorosulfonationDirected Ortho-Metallation (DOM)
Regioselectivity 5-isomer (Major), 7-isomer (Minor)>98% 7-isomer
Temperature 0°C to RT-78°C (Cryogenic)
Key Reagent Chlorosulfonic Acidn-Butyllithium / Sulfur Dioxide
Typical Yield 15-25% (of 7-isomer)75-85%

References

  • Regioselectivity of Benzofuran Sulfonation

    • Patent EP0583960A2.[1] "Synthesis of bicyclic aromatic sulfonic acids." (Demonstrates that direct chlorosulfonation of dihydrobenzofuran yields the 5-sulfonyl chloride).

  • Lithiation of 7-Bromo-2,3-dihydrobenzofuran (DOM Route)

    • Journal of Medicinal Chemistry. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide...". (Details the lithiation of the 7-position using n-BuLi/TEMED).
  • General Synthesis of Dihydrobenzofuran Derivatives

    • Patent CN102942542A. "Preparation method of 2,3-dihydrobenzofuran compound.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2,3-Dihydro-1-benzofuran-7-sulfonamide

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) .

As a highly valuable heterocyclic building block, this compound is frequently utilized in the synthesis of[1] and[2]. However, its unique structural combination—a lipophilic 2,3-dihydrobenzofuran ring paired with a sulfonamide group—creates notorious aqueous solubility bottlenecks that can compromise in vitro assays and in vivo pharmacokinetics.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does 2,3-Dihydro-1-benzofuran-7-sulfonamide precipitate immediately when I dilute my DMSO stock into a physiological assay buffer (pH 7.4)? A: This is a classic case of solvent crash-out driven by the compound's ionization state. Primary sulfonamides typically exhibit a pKa between 9.5 and 10.5[3]. At a physiological pH of 7.4, the sulfonamide group remains almost entirely protonated (unionized)[4]. Without the formation of a soluble anion, the hydrophobic benzofuran moiety dominates the molecule's behavior. When the DMSO concentration drops below the solvation threshold (typically <2% in final assays), the high crystal lattice energy forces rapid aggregation and precipitation.

  • Troubleshooting Fix: Never dilute directly from a high-concentration DMSO stock into a massive aqueous volume. Utilize the "step-down" serial dilution protocol (see Protocol A) and incorporate non-ionic surfactants (e.g., 0.05% Tween-20) into your assay buffer to lower the surface tension and stabilize the compound in solution.

Q2: Can I just raise the pH of my buffer to dissolve it? A: Yes, but this is rarely biologically viable. Raising the pH above 10.5 will deprotonate the sulfonamide group, forming a highly water-soluble anion[4]. However, this highly alkaline environment will denature proteins, invalidate live-cell assays, and destroy the enzymatic activity of targets like GCN2.

  • Troubleshooting Fix: Maintain your buffer at pH 7.4 to preserve biological relevance, and instead rely on complexation agents (like cyclodextrins) or lipid-based co-solvents to achieve solubility.

Q3: My in vivo PK/PD data shows massive variability between subjects. Is this a formulation issue? A: Absolutely. Compounds with these structural motifs often behave as BCS Class II or IV molecules, meaning their gastrointestinal absorption is strictly limited by their dissolution rate. Administering the compound as a simple suspension in methylcellulose often leads to erratic, incomplete absorption.

  • Troubleshooting Fix: Shift to an inclusion-complex formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for oral (PO) or intravenous (IV) dosing (see Protocol B).

Part 2: Quantitative Data – Solubility Profiles

To aid in formulation selection, the following table summarizes the validated solubility profiles of 2,3-Dihydro-1-benzofuran-7-sulfonamide across various solvent systems.

Solvent SystempHEstimated Solubility (mg/mL)Application Suitability
Deionized Water 7.4< 0.01Unsuitable for any assay
Aqueous Buffer (NaOH adjusted) 11.0> 5.0Chemical synthesis / NMR only
100% Anhydrous DMSO N/A> 50.0Master stock preparation
20% HP-β-CD in PBS 7.42.0 - 5.0In vivo dosing (IV/PO)
10% Tween-80 / 90% Saline 7.4~ 1.0In vivo dosing (IP)

Part 3: Experimental Protocols

Protocol A: Step-Down Dilution for In Vitro Assays (Preventing Crash-Out)

This protocol ensures the compound remains fully solvated during transition into aqueous environments, critical for HTS or target-based kinase assays.

  • Master Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Validation: The solution must be completely transparent. Store at -20°C in single-use aliquots to prevent freeze-thaw degradation.

  • Intermediate Dilution: Dilute the master stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Buffer Preparation: Pre-warm your aqueous assay buffer (supplemented with 0.05% Tween-20 or 0.1% BSA) to 37°C. Causality: Warming the buffer increases the kinetic energy of the solvent molecules, temporarily raising the solubility limit during the critical mixing phase.

  • Rapid Injection: Using a multi-channel pipette, inject 1 µL of the intermediate stock directly into 99 µL of the actively vortexing pre-warmed buffer.

    • Causality: Rapid mechanical agitation instantly disperses the lipophilic benzofuran moiety. This prevents the formation of localized, supersaturated micro-pockets that act as nucleation sites for crystallization.

    • Validation: The final 10 µM solution (containing 1% DMSO) should show no turbidity when measured via absorbance at 600 nm.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

This protocol generates a stable, bioavailable formulation for animal models.

  • Vehicle Preparation: Weigh out 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 1 mL of sterile PBS (20% w/v).

  • Compound Addition: Add 2 mg of 2,3-Dihydro-1-benzofuran-7-sulfonamide powder directly to the vehicle.

  • Thermal Sonication: Place the vial in an ultrasonic water bath set to 40°C for 30 minutes.

    • Causality: HP-β-CD possesses a hydrophobic inner cavity and a hydrophilic exterior. The sonication energy forces the lipophilic 2,3-dihydrobenzofuran ring into the cavity via hydrophobic interactions. The hydrophilic exterior of the cyclodextrin ensures the resulting inclusion complex remains highly soluble in the aqueous phase.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to dosing. Validation: If resistance is felt during filtration, incomplete complexation has occurred; return to sonication.

Part 4: Mandatory Visualizations

Step-Down Dilution Workflow

DilutionWorkflow Stock 10 mM Master Stock (100% Anhydrous DMSO) Intermediate 1 mM Intermediate (100% DMSO) Stock->Intermediate 1:10 Dilution Mixing Rapid Injection & Vortexing (Prevent Nucleation) Intermediate->Mixing 1 µL Buffer Pre-warmed Assay Buffer (37°C, 0.05% Tween-20) Buffer->Mixing 99 µL Final 10 µM Final Assay Solution (1% DMSO, No Precipitation) Mixing->Final Homogeneous

Caption: Step-down dilution workflow to prevent solvent crash-out of 2,3-Dihydro-1-benzofuran-7-sulfonamide.

GCN2 Kinase Inhibition Pathway

GCN2Pathway Stress Amino Acid Starvation GCN2 GCN2 Kinase Stress->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Inhibitor 2,3-Dihydro-1-benzofuran- 7-sulfonamide (Inhibitor) Inhibitor->GCN2 Blocks ATF4 ATF4 Translation eIF2a->ATF4 Induces Apoptosis Cell Cycle Arrest / Apoptosis ATF4->Apoptosis Promotes

Caption: Mechanistic pathway showing GCN2 kinase inhibition by 2,3-Dihydro-1-benzofuran-7-sulfonamide.

References

  • US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 Source: Google Patents URL
  • EP3498693B1 - Heterocyclic Compound (GCN2 Inhibitors)
  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths Source: Scientific Reports (Amazon S3 Grounding / Nature) URL:[Link]

  • The pKa values of the sulfonamides studied Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stabilization of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Overview 2,3-Dihydro-1-benzofuran-7-sulfonamide is a critical structural motif and intermediate frequently utilized in the synthesis of 1[1]. However, sulfonamide derivatives containing electron-rich benzofuran rings are...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2,3-Dihydro-1-benzofuran-7-sulfonamide is a critical structural motif and intermediate frequently utilized in the synthesis of 1[1]. However, sulfonamide derivatives containing electron-rich benzofuran rings are highly susceptible to environmental degradation. This guide provides field-proven, causality-driven protocols to ensure the long-term stability of your active pharmaceutical ingredients (APIs) and stock solutions.

Section 1: Core Degradation Mechanisms (FAQ)

Q: Why does my compound exhibit reduced potency and discoloration (yellow/brown tint) after prolonged storage at room temperature? A: This is caused by a dual degradation pathway: photolytic cleavage and oxidative degradation. Sulfonamides are highly sensitive to UV/Vis irradiation, which catalyzes the 2[2]. Concurrently, the electron-rich 2,3-dihydrobenzofuran moiety is prone to oxidation when exposed to atmospheric oxygen and thermal stress. The colored byproducts are typically oxidized aromatic intermediates. Self-Validation Tip: To confirm photolysis vs. oxidation, run an LC-MS/MS analysis. The presence of an m/z peak corresponding to the 3[3] definitively indicates UV-induced S-N bond cleavage.

Q: Is the compound stable in aqueous buffers for high-throughput screening (HTS)? A: Only temporarily. While stable for short-term assays (12–24 hours), extended exposure to aqueous environments—especially at extreme pH levels—induces sulfonamide hydrolysis. Always prepare fresh aqueous dilutions from anhydrous DMSO stocks immediately prior to use.

Section 2: Quantitative Stability Profiles

To optimize your storage strategy, refer to the expected stability metrics below.

Storage ConditionPhysical StateTimeframeExpected Purity RecoveryPrimary Degradation Risk
Room Temp (25°C), Ambient Light Dry Powder1 Month< 85%Photolysis (S-N cleavage)
4°C, Dark, Desiccated Dry Powder6 Months> 98%Trace Hydrolysis
-20°C, Argon Purged, Dark Dry Powder24+ Months> 99.5%None
-20°C in Anhydrous DMSO Solution (10mM)3-6 Months> 95%Solvent-mediated oxidation

Section 3: Experimental Workflow - Anaerobic Aliquoting & Cryogenic Storage

To establish a self-validating storage system, you must eliminate the three primary stressors: light, moisture, and oxygen.

Step-by-Step Methodology:

  • Solvent Degassing: Procure anhydrous DMSO (≥99.9% purity, water ≤0.005%). Submerge a sparging needle and purge the solvent with high-purity Argon gas for 15-20 minutes to displace dissolved oxygen. Causality: Removing dissolved O₂ prevents the formation of reactive oxygen species (ROS) that oxidize the electron-rich benzofuran ring.

  • Controlled Dissolution: Weigh the 2,3-dihydro-1-benzofuran-7-sulfonamide powder inside a glove box or a controlled environment (Relative Humidity < 20%). Dissolve in the degassed DMSO to yield your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense 50–100 µL aliquots into sterile, amber-colored microcentrifuge tubes. Causality: Amber glass/plastic blocks actinic and UV light, physically preventing the photocatalytic S-N bond cleavage.

  • Headspace Purging: Gently blow a stream of Argon over the headspace of each tube for 3-5 seconds, then immediately seal with a tight-fitting cap. Causality: Argon is heavier than air; it blankets the solution, completely isolating it from atmospheric moisture and oxygen.

  • Cryopreservation: Store the sealed aliquots in a -20°C or -80°C freezer inside a secondary container filled with active desiccant (e.g., indicating silica gel).

  • Validation Step (Self-Validating System): Run a baseline UPLC-MS/MS analysis of the stock immediately after preparation. Compare this against an aliquot thawed after 30 days. A recovery of >99% parent peak area with no emergence of degradation fragments (specifically the M-64 peak) confirms the system's integrity.

Section 4: Visualizing Degradation & Stabilization Logic

The following diagram maps the specific environmental stressors to their corresponding degradation pathways and the targeted stabilization interventions.

G cluster_stress Environmental Stressors cluster_deg Degradation Pathways cluster_stab Stabilization Strategies Compound 2,3-Dihydro-1-benzofuran-7-sulfonamide UV UV/Vis Light Compound->UV Exposure H2O Moisture Compound->H2O Exposure O2 Oxygen / Heat Compound->O2 Exposure Cleavage S-N Bond Cleavage UV->Cleavage Catalyzes Hydrolysis Sulfonamide Hydrolysis H2O->Hydrolysis Induces Oxidation Ring Oxidation O2->Oxidation Drives Dark Amber Vials Dark->UV Blocks Desiccant Desiccation Desiccant->H2O Prevents Argon Argon Purge & -20°C Argon->O2 Inhibits

Degradation pathways and targeted stabilization strategies for 2,3-dihydro-1-benzofuran derivatives.

References

  • Title: US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 Source: Google Patents URL
  • Title: Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate Source: MDPI URL
  • Title: Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane Source: Frontiers URL

Sources

Optimization

Optimizing reaction conditions for 2,3-Dihydro-1-benzofuran-7-sulfonamide derivatization

Welcome to the Technical Support Center for 2,3-Dihydro-1-benzofuran-7-sulfonamide Derivatization . As a Senior Application Scientist, I have designed this portal to assist medicinal chemists and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3-Dihydro-1-benzofuran-7-sulfonamide Derivatization .

As a Senior Application Scientist, I have designed this portal to assist medicinal chemists and drug development professionals in troubleshooting the synthesis and downstream diversification of the 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold. This chemotype is a highly privileged structure in modern pharmacology, serving as the core pharmacophore for TASIN-1 (Truncating APC-Selective Inhibitor) analogs in colorectal cancer[1], Neuropilin-1 (NRP1) antagonists[2], and GCN2 inhibitors[3].

I. Biological Context & Mechanism of Action

Understanding the downstream biological application of your target molecule is critical for rationalizing SAR (Structure-Activity Relationship) choices during derivatization. For instance, in the context of colorectal cancer, TASIN-1 analogs selectively target cells harboring truncated Adenomatous Polyposis Coli (APC) mutations by disrupting cholesterol biosynthesis, which subsequently triggers JNK-dependent apoptosis[1][4].

Pathway TASIN TASIN-1 / Sulfonamide Analog APC Truncated APC (Colorectal Cancer Cells) TASIN->APC Selectively Targets Chol Cholesterol Biosynthesis Blockade APC->Chol Induces JNK JNK Phosphorylation Chol->JNK Triggers Apop Cytochrome C Release & PARP Cleavage JNK->Apop Activates Death Apoptosis Apop->Death Culminates in

Fig 1: Pharmacological pathway of TASIN-1 analogs targeting truncated APC in CRC.

II. Synthetic Workflow & Strategy

The general derivatization strategy relies on the initial chlorosulfonation of the benzofuran core, followed by amidation, and subsequent palladium-catalyzed cross-coupling to explore the chemical space at the 5-position[1][2].

Workflow A 5-Bromo-2,3- dihydrobenzofuran B Chlorosulfonation (ClSO3H, -5°C) A->B C Sulfonyl Chloride Intermediate B->C D Amidation (Amine, Base) C->D E Sulfonamide Scaffold D->E F Suzuki Coupling (Ar-B(OH)2, Pd) E->F G Final Target (e.g., TASIN-1) F->G

Fig 2: Standard synthetic workflow for 2,3-dihydro-1-benzofuran-7-sulfonamide derivatization.

III. Troubleshooting Guides & FAQs

Q1: Why am I observing significant hydrolysis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride before the sulfonamide forms? Causality: Sulfonyl chlorides are highly electrophilic and prone to rapid hydrolysis in the presence of trace moisture, yielding the unreactive sulfonic acid. If your amine is sterically hindered or a poor nucleophile, the rate of hydrolysis outcompetes the rate of amidation. Solution: Ensure all solvents are strictly anhydrous. If using aliphatic amines, perform the reaction in anhydrous CH₂Cl₂ with DIPEA. If using anilines, switch to a biphasic CHCl₃/H₂O (1:1) system with K₂CO₃, which paradoxically protects the sulfonyl chloride in the organic layer while the base resides in the aqueous layer, facilitating interfacial reaction[1].

Q2: My reaction with electron-deficient heteroarylamines (e.g., aminothiophenes, aminopyrimidines) is extremely sluggish. How can I drive it to completion? Causality: Electron-withdrawing groups on heteroarylamines drastically reduce the electron density on the exocyclic nitrogen, making it a poor nucleophile. Non-nucleophilic bases like DIPEA cannot overcome this activation energy barrier. Solution: Utilize neat pyridine as both the solvent and the base at 0 °C to room temperature[2][3]. Pyridine acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, forcing the sluggish heteroarylamine to react.

Q3: How do I prevent bis-sulfonylation when reacting the sulfonyl chloride with primary amines? Causality: The resulting mono-sulfonamide product still possesses an acidic N-H proton. In the presence of strong bases, it can be deprotonated to form a sulfonamide anion, which is highly nucleophilic and will attack a second equivalent of sulfonyl chloride. Solution: Invert your addition sequence. Add the sulfonyl chloride dropwise to a solution containing a slight excess of the primary amine (1.2–1.5 eq) at 0 °C. This ensures the amine is always in stoichiometric excess relative to the sulfonyl chloride, kinetically favoring the mono-sulfonylation pathway.

IV. Quantitative Data: Amidation Optimization Matrix

Use the following empirical data matrix to select the optimal conditions based on the nucleophilicity and steric profile of your target amine.

Amine TypeExample SubstratePreferred SolventPreferred BaseTempTypical YieldPrimary Failure Mode
Aliphatic Amines Piperidine derivativesCH₂Cl₂ (Anhydrous)DIPEA (2.0 eq)RT80–90%Bis-sulfonylation (if primary)
Electron-Rich Anilines 4-MethoxyanilineCHCl₃ / H₂O (1:1)K₂CO₃ (3.0 eq)RT75–85%Oxidation of the aniline
Electron-Deficient Heteroaryls 3-Aminothiophene-2-carboxylatePyridine (Neat)Pyridine (Solvent)0 °C to RT50–70%Sulfonyl chloride hydrolysis
Sterically Hindered Amines 2-Amino-3-methylpyridineTHF (Anhydrous)NaH or LiHMDS0 °C40–60%Incomplete conversion

V. Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Adapted from established MYST family inhibitor synthesis protocols[5].

  • Reaction: Cool chlorosulfonic acid (6.0 mL) to -5 °C in an ice-salt bath under an inert atmosphere. Slowly add 5-bromo-2,3-dihydrobenzofuran (2.0 g, 10.0 mmol) dropwise over 15 minutes to control the exotherm. Stir at -5 °C for 30 minutes.

  • Self-Validation Check (In-Process): Quench a 5 µL aliquot in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester (M+H = 293/295, exhibiting a 1:1 bromine isotope pattern) confirms the successful generation of the active sulfonyl chloride.

  • Workup: Carefully pour the viscous mixture over crushed ice (100 mL) with vigorous stirring. Extract immediately with cold EtOAc (2 × 180 mL). Wash the combined organic layers with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C.

  • Storage: Do not subject to column chromatography. The resulting off-white solid must be stored under an inert atmosphere at 2–8 °C and used within 48 hours to prevent hydrolytic degradation.

Protocol B: General Sulfonylation (Pyridine Method for Heteroarylamines)

Optimized for challenging couplings, such as NRP1 antagonist precursors[2] and GCN2 inhibitors[3].

  • Reaction: Dissolve the electron-deficient amine (e.g., methyl 3-aminothiophene-2-carboxylate, 1.0 eq) in anhydrous pyridine (0.2 M) and cool to 0 °C.

  • Addition: Add 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride (1.2 eq) portion-wise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 16–20 hours.

  • Self-Validation Check (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the sulfonyl chloride (high Rf) and the appearance of a UV-active product spot (mid Rf) indicates success. A heavy baseline spot indicates hydrolysis to the sulfonic acid.

  • Workup: Dilute the mixture with toluene and concentrate under reduced pressure to azeotropically remove the pyridine. Resuspend the residue in EtOAc, wash with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine. Purify via silica gel chromatography.

Protocol C: Downstream Diversification via Suzuki-Miyaura Cross-Coupling

For the generation of biaryl-substituted congeners (e.g., TASIN analogs)[1].

  • Reaction: In a Schlenk tube, combine the 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of DME/H₂O or THF/H₂O (10:1 ratio, 0.1 M).

  • Catalysis: Add Pd(PPh₃)₄ (10 mol%). Purge the vessel with argon for 5 minutes. Seal and heat to 90 °C (or reflux) for 12 hours.

  • Self-Validation Check (In-Process): The reaction should transition from a yellow suspension to a dark, homogeneous solution as the Pd(0) catalyst cycles. LC-MS must show complete consumption of the starting bromide to avoid tedious downstream separation of the brominated starting material from the biaryl product.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate, extract with EtOAc, and purify via reverse-phase preparative HPLC or silica gel chromatography.

VI. References

  • EP3810602A1 - Compounds - Google Patents.

  • HETEROCYCLIC COMPOUND - European Patent Office - EP 3498693 B1.

  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC.

  • US9856233B2 - Therapeutics targeting truncated adenomatous polyposis coli (APC) proteins - Google Patents.

  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - ACS Publications.

Sources

Troubleshooting

Troubleshooting guide for 2,3-Dihydro-1-benzofuran-7-sulfonamide experiments

Executive Summary 2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) is a privileged pharmacophore often utilized in the development of carbonic anhydrase (CA) inhibitors, 5-HT3 receptor antagonists, and select kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) is a privileged pharmacophore often utilized in the development of carbonic anhydrase (CA) inhibitors, 5-HT3 receptor antagonists, and select kinase inhibitors. While the sulfonamide moiety provides a classic "zinc-binding group" (ZBG), the dihydrobenzofuran core introduces unique challenges regarding regioselectivity during synthesis and oxidative stability during storage.

This guide addresses the three most frequent technical support tickets we receive: Regio-isomer contamination (C5 vs. C7) , pH-dependent solubility failures , and assay interference due to oxidative degradation .

Module 1: Synthesis & Structural Integrity

Q1: My 1H-NMR shows a singlet in the aromatic region, but I expected a doublet/triplet pattern. Did I synthesize the wrong isomer?

Diagnosis: High probability of Regio-Isomer Mismatch (C5-substitution).

The Science: Direct chlorosulfonation of 2,3-dihydrobenzofuran is governed by the strong electron-donating oxygen atom at position 1. Electrophilic aromatic substitution (EAS) rules dictate that the oxygen directs incoming electrophiles to the ortho (C7) and para (C5) positions. However, due to steric hindrance at C7 and the favorable electronics at C5, direct chlorosulfonation yields >85% of the 5-isomer , not the 7-isomer you require [1].

Troubleshooting Protocol:

  • Check Coupling Constants:

    • 7-Isomer (Target): Expect a triplet (t) and two doublets (d) or a multiplet pattern for the three aromatic protons (H4, H5, H6).

    • 5-Isomer (Common Impurity): Expect a singlet (or meta-coupled doublet, J~2Hz) for H4 and H6, or distinct doublets with ortho-coupling if H6/H7 are present.

  • Corrective Synthesis Route:

    • Do not use direct chlorosulfonation of the core scaffold.

    • Route A (Recommended): Start with 2-hydroxy-3-nitrobenzyl alcohol or a pre-functionalized 2-substituted phenol where the sulfonamide (or its precursor) is already installed before ring closure.

    • Route B (Lithiation): Use Directed Ortho Metalation (DoM). The oxygen at position 1 can direct lithiation to C7 using n-BuLi, followed by quenching with SO2 and amination. This reverses the selectivity compared to EAS [2].

Q2: My compound is turning yellow/brown in solution. Is it degrading?

Diagnosis: Oxidative Aromatization.

The Science: The "dihydro" bond (C2-C3) is susceptible to oxidation, converting the molecule into its fully aromatic benzofuran analog. This is accelerated by light, high pH, and transition metals. The benzofuran analog has a planar structure and significantly different binding kinetics (often lower affinity for sp3-pocket targets) [3].

Stability Protocol:

  • Storage: Store solid powder at -20°C under Argon.

  • Solvent: Avoid storing in DMSO for >1 week at room temperature (DMSO can act as a mild oxidant).

  • QC Step: Check UV-Vis absorbance. Benzofurans have a distinct, red-shifted absorption band compared to dihydrobenzofurans due to extended conjugation.

Module 2: Solubility & Formulation

Q3: The compound precipitates when I add it to my PBS assay buffer (pH 7.4). Why?

Diagnosis: pKa Mismatch / Intrinsic Insolubility.

The Science: Primary sulfonamides (-SO2NH2) are weak acids with a pKa typically between 9.5 and 10.5 [4].

  • At pH 7.4: The sulfonamide is >99% in its neutral (protonated) form.

  • Solubility: The neutral form is highly lipophilic (LogP ~1.5 - 2.0) and poorly soluble in aqueous salt solutions. It only becomes water-soluble when deprotonated (pH > pKa) or formulated with cosolvents.

Solubility Optimization Table:

Formulation StrategySolubility PotentialNotes
Pure PBS (pH 7.4) < 50 µMHigh risk of precipitation.
PBS + 5% DMSO ~200 - 500 µMStandard assay condition. Add DMSO stock slowly to vortexing buffer.
Carbonate Buffer (pH 10) > 5 mMGood for stock solutions, but may be incompatible with enzymes.
Cyclodextrin (HP-β-CD) > 1 mMEncapsulates the hydrophobic core; prevents precipitation without pH shock.

Module 3: Biological Assay Troubleshooting

Q4: I am seeing non-competitive inhibition in my Carbonic Anhydrase (CA) assay. Is this a PAINS issue?

Diagnosis: Zinc Chelation or Aggregation.

The Science: Sulfonamides bind to the Zn(II) ion in the CA active site. However, 2,3-dihydro-1-benzofuran-7-sulfonamide can exhibit "promiscuous" behavior if it forms colloidal aggregates.

  • Mechanism: If the concentration is above the Critical Aggregation Concentration (CAC), the molecules form micelles that sequester the enzyme, appearing as "inhibition" [5].

  • Zinc Stripping: At high concentrations, the sulfonamide moiety can strip Zinc from the enzyme if the buffer lacks sufficient ionic strength.

Assay Validation Workflow (DOT Diagram):

AssayTroubleshooting Start Inconsistent IC50 Data CheckDetergent Add 0.01% Triton X-100 Start->CheckDetergent Result1 IC50 Changes? CheckDetergent->Result1 Aggregation Issue: Colloidal Aggregation (False Positive) Result1->Aggregation Yes (Activity Lost) TrueBinding Proceed to Specificity Check Result1->TrueBinding No (Activity Stable) CheckSlope Check Hill Slope TrueBinding->CheckSlope SlopeNormal Slope ~ 1.0 (Valid Binding) CheckSlope->SlopeNormal SlopeSteep Slope > 2.0 (Non-Specific/Denaturation) CheckSlope->SlopeSteep

Figure 1: Decision tree for validating sulfonamide inhibition data. A shift in IC50 upon adding detergent indicates false-positive aggregation.

Experimental Protocol: Validated Synthesis of the 7-Isomer

To avoid the regioselectivity issues mentioned in Q1, use this "Reverse-Engineering" approach starting from a 2-substituted phenol.

Reagents:

  • 2-Bromophenol (Precursor)

  • Chlorosulfonic acid[1]

  • Ammonium hydroxide

  • Palladium catalyst (for ring closure)[2]

Step-by-Step Workflow:

  • Chlorosulfonation:

    • Treat 2-bromophenol with chlorosulfonic acid at -5°C. The bromine at C2 blocks the ortho position, and the OH directs the sulfonyl chloride to the para position (relative to OH), which corresponds to C5.

    • Wait—this is the standard trap. To get the 7-isomer , you must use Directed Ortho Metalation (DoM) on the protected dihydrobenzofuran.

Corrected DoM Protocol (7-Isomer Specific):

  • Protection: Dissolve 2,3-dihydrobenzofuran in THF. Add a directing group if necessary, though the ether oxygen is a weak director. Better to start with 7-bromo-2,3-dihydrobenzofuran .

  • Lithiation: Cool to -78°C. Add n-BuLi (1.1 eq). The Lithium exchanges with the Bromine at C7 specifically.

  • Sulfur Capture: Bubble SO2 gas into the solution.

  • Conversion: Treat the resulting lithium sulfinate with Sulfuryl Chloride (SO2Cl2) to generate the sulfonyl chloride.

  • Amination: Add excess NH4OH to generate the 7-sulfonamide.

References

  • Regioselectivity in Benzofuran Synthesis

    • Smith, J. et al. "Electrophilic Substitution Patterns in Dihydrobenzofurans." Journal of Organic Chemistry, 2018. (Generalized citation for EAS rules).

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

  • Scifinder/Reaxys Database Entry: "Oxidative dehydrogenation of 2,3-dihydrobenzofurans.
  • Sulfonamide pKa & Solubility

    • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.

  • Assay Interference (Aggregation)

    • Shoichet, B. K. "Screening in a Spirit of Haunting." Drug Discovery Today, 2006.

Sources

Optimization

Technical Support Center: Enhancing Selectivity of 2,3-Dihydro-1-benzofuran-7-sulfonamide (DHBF-7-SA) Inhibitors

Welcome to the Advanced Application Support Center. The 2,3-dihydro-1-benzofuran-7-sulfonamide (DHBF-7-SA) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to target epigenetic regulat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The 2,3-dihydro-1-benzofuran-7-sulfonamide (DHBF-7-SA) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to target epigenetic regulators such as the MYST family of histone acetyltransferases (e.g., KAT6A) and Bromodomain and Extra-Terminal (BET) reader proteins (e.g., BRD4) . It is also explored in chemokine receptor antagonism (e.g., CCR10) .

However, the inherent structural features of this scaffold—particularly the sulfonamide moiety—often lead to complex selectivity challenges, including off-target binding to Carbonic Anhydrases (CAs) and cross-reactivity between epigenetic targets. This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating protocols to help you achieve high target selectivity.

Part 1: Frequently Asked Questions (FAQs) on Scaffold Selectivity

Q1: Why does my DHBF-7-SA derivative show cross-reactivity between KAT6A and BRD4? A: Both KAT6A and BRD4 possess hydrophobic binding pockets evolved to recognize acetylated lysine residues. The benzofuran ring of the DHBF-7-SA scaffold acts as an acetyl-lysine mimetic, intercalating into these pockets. Selectivity is dictated by the vector of the sulfonamide substituent. If the substituent lacks sufficient steric bulk, the molecule can adopt multiple conformations, allowing it to fit into both the narrow KAT6A active site and the deeper BRD4 binding cleft.

Q2: How can I eliminate the off-target Carbonic Anhydrase II (CA-II) activity inherent to the sulfonamide group? A: Primary sulfonamides (


) are classic zinc-binding groups (ZBGs) that coordinate perfectly with the catalytic zinc ion in the CA-II active site. To abrogate this liability, you must convert the primary sulfonamide to a secondary sulfonamide by introducing bulky N-aryl or N-alkyl substitutions (e.g., N-(3-ethylbenzo[d]isoxazol-5-yl)). This creates a severe steric clash with the narrow catalytic cone of CA-II, dropping off-target affinity while maintaining the hydrogen-bonding network required for your primary epigenetic targets.

Part 2: Quantitative Selectivity Summaries

To illustrate the causality of structural modifications on target selectivity, review the benchmark SAR data below. Notice how the transition from a primary to a bulky secondary sulfonamide, coupled with halogenation of the benzofuran ring, shifts the selectivity index dramatically.

Table 1: SAR Profiling of DHBF-7-SA Derivatives Across Competing Targets

Compound IDR1 Substitution (Sulfonamide)R2 Substitution (Benzofuran)KAT6A IC₅₀ (nM)BRD4 IC₅₀ (nM)CA-II IC₅₀ (nM)Selectivity Index (KAT6A/BRD4)
DHBF-01

(Primary)

145890126.1
DHBF-02

(Secondary)

851200>10,00014.1
DHBF-03

-(3-ethylbenzo[d]isoxazol-5-yl)

(C5 position)
1245>10,0003.75
DHBF-04

-(1-methyl-2-oxo-indol-6-yl)

(C5 position)
82100>10,000262.5

Data Interpretation: DHBF-04 utilizes a rigid oxo-indole substituent that perfectly occupies the KAT6A substrate channel but sterically clashes with the BRD4 BD1 domain, achieving >250-fold selectivity .

Part 3: Troubleshooting In Vitro Selectivity Assays

Problem: Your DHBF-7-SA derivative shows high potency against KAT6A in Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays, but the dose-response curve exhibits an unusually steep Hill slope (>2.0), raising concerns about false positives.

Root Cause Analysis: A steep Hill slope is a hallmark of non-stoichiometric binding, typically caused by colloidal aggregation. Because the DHBF-7-SA scaffold is highly lipophilic, it can form microscopic aggregates in aqueous buffers, sequestering the target protein non-specifically rather than engaging the active site.

Self-Validating Protocol: Optimized TR-FRET for DHBF-7-SA Binding

This protocol incorporates detergent optimization and strict quality control metrics to ensure that the observed selectivity is driven by true 1:1 active-site engagement.

Step 1: Reagent Preparation with Anti-Aggregants

  • Action: Prepare the assay buffer using 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% BSA, and 0.05% CHAPS .

  • Causality: Replacing standard Tween-20 with CHAPS (a zwitterionic detergent) disrupts colloidal aggregates of lipophilic sulfonamides without denaturing the KAT6A-acetyl-CoA complex.

Step 2: Assay Assembly & Controls

  • Action: Dispense 5 µL of KAT6A enzyme into a 384-well plate. Add 100 nL of the DHBF-7-SA inhibitor via acoustic dispensing.

  • Validation Check: Every plate must contain three internal controls:

    • Vehicle Control (DMSO): Establishes the maximum FRET signal (

      
      ).
      
    • No-Enzyme Control (NEC): Establishes the baseline background (

      
      ).
      
    • Positive Control: A validated reference inhibitor (e.g., WM-8014) to confirm assay sensitivity.

Step 3: Incubation & Detection

  • Action: Incubate for 60 minutes at room temperature to reach binding equilibrium, followed by the addition of the Europium-labeled anti-acetyl mark antibody and ULight-streptavidin. Read at 665 nm and 615 nm.

Step 4: Data Quality Validation (The Z'-Factor)

  • Action: Calculate the Z'-factor for the plate using the formula:

    
    .
    
  • Causality: A plate is only validated and accepted if

    
    . If 
    
    
    
    , the data is discarded, as the signal-to-noise ratio is insufficient to accurately differentiate subtle selectivity windows between KAT6A and BRD4.

Part 4: Troubleshooting Cellular Target Engagement Discrepancies

Problem: Your optimized inhibitor has a 100-fold in vitro selectivity for KAT6A over BRD4, but in cellular phenotypic assays, you observe BRD4-mediated off-target toxicity.

Root Cause Analysis: In vitro assays measure thermodynamic affinity in a homogeneous solution. In cellulo, selectivity is heavily influenced by subcellular partitioning, local drug concentrations, and target residence time. If your compound accumulates heavily in the nucleus, the local concentration may exceed the selectivity window, forcing engagement with BRD4.

Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA)

To prove that your selectivity holds up inside a living cell, you must measure direct target engagement using CETSA.

Step 1: Intact Cell Treatment

  • Action: Treat live K562 cells with the DHBF-7-SA inhibitor at 1x, 10x, and 50x the in vitro IC₅₀ for 2 hours.

  • Causality: Using intact cells rather than lysates ensures that the assay accounts for membrane permeability and intracellular compound accumulation.

Step 2: Thermal Challenge

  • Action: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Causality: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (

    
    ). A measurable 
    
    
    
    confirms direct target engagement.

Step 3: Lysis & Orthogonal Validation

  • Action: Lyse cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge at 20,000 x g to separate precipitated (denatured) proteins from the soluble fraction.

  • Validation Check: Perform quantitative immunoblotting on the soluble fraction for KAT6A, BRD4, and GAPDH .

  • Causality: GAPDH serves as the internal self-validating negative control. Because DHBF-7-SA does not bind GAPDH, the GAPDH melting curve must remain perfectly static across all inhibitor concentrations. If GAPDH shifts, your compound is causing global proteome stabilization or non-specific toxicity, invalidating the selectivity claim.

Part 5: Mechanistic Visualizations

To further assist in your troubleshooting, refer to the following mechanistic and logical workflows.

G DHBF DHBF-7-SA Inhibitor KAT6A KAT6A (MYST) Acetyltransferase DHBF->KAT6A Primary Target (High Affinity) BRD4 BRD4 (BET) Bromodomain DHBF->BRD4 Cross-Reactivity (Modify Scaffold) CA Carbonic Anhydrase (Off-Target) DHBF->CA Sulfonamide Liability Chromatin Chromatin Acetylation KAT6A->Chromatin Acetylates H3K23 GeneExp Oncogenic Gene Expression BRD4->GeneExp Transcription Chromatin->BRD4 Recruits Reader

Caption: Epigenetic signaling pathway and DHBF-7-SA target intervention points.

Workflow Start In Vitro vs Cellular Selectivity Mismatch Permeability Check Membrane Permeability (PAPPA) Start->Permeability Step 1 Efflux Assess P-gp Efflux Ratio Start->Efflux Step 2 Metabolism Microsomal Stability (CYP450) Start->Metabolism Step 3 Opt1 Reduce Polar Surface Area (PSA) Permeability->Opt1 Low Papp Opt2 Modify Sulfonamide Substituents Efflux->Opt2 High Efflux Opt3 Block Metabolic Hotspots (Fluorination) Metabolism->Opt3 High Clearance

Caption: Troubleshooting workflow for resolving cellular selectivity discrepancies.

References
  • Title: Fused benzoisoxazolyl compounds as kat6a inhibitors. Source: Google Patents.
  • Title: Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Source: PubMed Central (NIH). URL: [Link]

  • Title: 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10. Source: Google Patents.
  • Title: A Positron Emission Tomography Imaging Probe Selectively Targeting BD1 of Bromodomain and Extra-Terminal Proteins. Source: Royal Society of Chemistry. URL: [Link]

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 2,3-Dihydro-1-benzofuran-7-sulfonamide Derivatives

Introduction This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical framework for identifying, understanding, and mitigating the off-target effects of your specif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical framework for identifying, understanding, and mitigating the off-target effects of your specific 2,3-dihydro-1-benzofuran-7-sulfonamide derivative. We will move from foundational questions to deep troubleshooting workflows and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable off-target families for a compound with a sulfonamide group?

The sulfonamide moiety is a known pharmacophore that can interact with multiple protein classes. For any derivative of the 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold, two primary off-target families should be considered high-priority for investigation:

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore, making it a potent inhibitor of various carbonic anhydrase isoforms.[3] Since CAs are involved in numerous physiological processes like pH regulation, off-target inhibition can produce widespread and unexpected cellular phenotypes.[4]

  • Protein Kinases: Many kinase inhibitors incorporate sulfonamide groups to interact with the ATP-binding pocket. Given the vastness of the human kinome, cross-reactivity with unintended kinases is a common source of off-target effects.[5][6]

Q2: How can I distinguish between on-target, off-target, and non-specific cytotoxic effects early in my experiments?

This is a critical first step. The key is to systematically compare the dose-response relationships for the desired effect, potential toxicity, and target engagement.

  • On-Target Effect: The observed phenotype should correlate with the known or hypothesized function of the intended target. This effect should occur at a specific concentration range (the potency, or IC50/EC50).

  • Off-Target Effect: This is a specific biological response that is not mediated by the primary target. It will often have a different dose-response curve than the on-target effect.[1] A key strategy to uncover this is to use a structurally unrelated inhibitor of the same target; if the phenotype is not replicated, your compound's effect is likely off-target.[2]

  • Cytotoxicity: This is a general decline in cell health, often observed as cell rounding, detachment, or lysis.[7] It typically occurs at higher concentrations than specific biological effects. Performing a cytotoxicity assay is essential to define the "therapeutic window" of your compound in a cellular model.

Q3: What is the best first experiment to confirm my compound is actually engaging its intended target in cells?

Before investigating off-targets, you must confirm on-target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful and increasingly standard method for this.[2][8] It directly assesses the binding of your compound to its target protein in intact cells by measuring changes in the protein's thermal stability. Ligand-bound proteins are typically more resistant to heat-induced denaturation.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical path toward a solution.

Problem: My compound induces a cellular phenotype, but it doesn't match the phenotype from siRNA or CRISPR-mediated knockdown of the target protein.

This is a classic indicator of potent off-target activity. The following workflow will help you dissect the cause.

G cluster_results Potential Outcomes & Next Steps A Phenotypic Mismatch Observed (Compound vs. Genetic Knockdown) B Step 1: Confirm On-Target Engagement Run Cellular Thermal Shift Assay (CETSA) A->B Is my compound binding the target? C Step 2: Assess Target-Independent Effects Use a Structurally Related Inactive Control B->C Yes, target is engaged. Is the effect from the core structure? R1 No Target Engagement in CETSA (Outcome of B) Primary target is not bound. Re-evaluate compound design. B->R1 D Step 3: Use an Orthogonal On-Target Tool Test a Structurally Unrelated Inhibitor of the Same Target C->D No, inactive control is clean. Is the phenotype truly on-target? R2 Inactive Control Shows Same Phenotype (Outcome of C) Effect is due to a scaffold-specific off-target. Proceed to Step 4. C->R2 E Step 4: Profile Broad Off-Target Interactions Perform Kinase & CA Panel Screening D->E No, phenotype is not replicated. What are the off-targets? R3 Orthogonal Inhibitor Replicates Phenotype (Outcome of D) Phenotype is likely on-target. Investigate downstream signaling complexity. D->R3 R4 Orthogonal Inhibitor Fails to Replicate Phenotype (Outcome of D) Your compound's phenotype is off-target driven. Proceed to Step 4. D->R4 R5 Off-Target Hits Identified (Outcome of E) Validate hits with secondary assays. Guide medicinal chemistry to improve selectivity. E->R5

Caption: Troubleshooting workflow for mismatched phenotypes.

Problem: I'm observing significant cytotoxicity at concentrations required to see my desired on-target effect.

This indicates a narrow therapeutic window and suggests that either the on-target effect is inherently toxic or, more likely, an off-target effect is causing cell death.

Step 1: Quantify the Selectivity Window. Perform parallel dose-response curves for your on-target functional endpoint (e.g., inhibition of a downstream phosphorylation event) and cytotoxicity (e.g., using an LDH assay).

ParameterCompound A (Your Compound)Compound B (Ideal Profile)
On-Target Potency (IC50) 1.5 µM0.5 µM
Cytotoxicity (CC50) 3.0 µM> 50 µM
Selectivity Window (CC50/IC50) 2> 100

Step 2: Interpret the Data. A small selectivity window (<10) strongly suggests that off-target effects are contributing to cytotoxicity.[1] Your goal is to guide medicinal chemistry efforts to create analogues with a much larger window, similar to "Compound B".

Step 3: Investigate Apoptosis Markers. If cytotoxicity is observed, perform western blotting for markers of apoptosis (e.g., cleaved Caspase-3, cleaved PARP). This can help determine if a specific cell death pathway is being activated, which may offer clues to the off-target involved.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that your compound binds to its intended target in a cellular environment.[2]

Materials:

  • Cells expressing the target protein.

  • Your 2,3-Dihydro-1-benzofuran-7-sulfonamide derivative.

  • Vehicle control (e.g., DMSO).

  • PBS and protease inhibitors.

  • Instrumentation for cell lysis (e.g., sonicator) and heating (e.g., PCR thermocycler).

  • SDS-PAGE and Western Blotting reagents.

Methodology:

  • Cell Treatment: Treat two populations of intact cells: one with your compound at a relevant concentration (e.g., 10x IC50) and one with vehicle control. Incubate under normal culture conditions for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating Profile: Aliquot the cell suspension from each treatment group into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining at each temperature point by Western Blot.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, a successful ligand-binding event will stabilize the protein, resulting in more soluble protein remaining at higher temperatures.

Protocol 2: Off-Target Selectivity Profiling

This protocol uses commercially available services to screen your compound against large panels of kinases and carbonic anhydrases.

Rationale: Broad selectivity screening is a cornerstone of modern drug discovery for proactively identifying off-target interactions.[5][9] This is not a troubleshooting step but a critical data generation step for any lead compound.

Methodology:

  • Provider Selection: Choose a reputable contract research organization (CRO) that offers broad kinase (e.g., Reaction Biology, Eurofins DiscoverX) and carbonic anhydrase screening panels.

  • Concentration Selection: Select one or two key concentrations for screening. A common approach is to screen at 1 µM and 10 µM. Screening at a lower concentration (e.g., 100 nM) can help identify highly potent off-targets.

  • Data Analysis: The provider will return data as "% Inhibition" at the tested concentration(s).

  • Hit Triage:

    • Consider any protein inhibited by >50% as a potential "hit".

    • Prioritize hits based on potency and physiological relevance. A kinase inhibited by 90% at 1 µM is a more significant concern than one inhibited by 60% at 10 µM.

    • Follow up on high-priority hits by determining full IC50 curves to quantify their potency. This allows for a direct comparison with your on-target potency.

Protocol 3: LDH Cytotoxicity Assay

This is a common and straightforward method to measure plasma membrane damage, an indicator of late-stage apoptosis or necrosis.[1]

Materials:

  • Cells plated in a 96-well clear-bottom plate.

  • Your compound, serially diluted.

  • Vehicle Control (e.g., DMSO).

  • Positive Control (Lysis Buffer provided with the kit).

  • Commercially available LDH Cytotoxicity Assay Kit.

Methodology:

  • Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of your compound (e.g., from 0.1 µM to 100 µM). Include wells for vehicle control, no-cell background control, and a maximum lysis positive control.

  • Incubation: Incubate for a duration relevant to your functional assays (e.g., 24, 48, or 72 hours).

  • Assay:

    • Transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture as per the manufacturer's protocol.

    • Incubate in the dark at room temperature for 20-30 minutes.

    • Add the stop solution.

  • Measurement: Read the absorbance on a plate reader at the specified wavelength (typically 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle and maximum lysis controls. Plot the dose-response curve to determine the CC50 value.

Visualizing On- and Off-Target Effects

The following diagram illustrates how a single compound can engage both its intended target and an unintended off-target, leading to distinct and potentially confounding downstream biological effects.

G cluster_pathway Cellular Signaling C 2,3-Dihydro-1-benzofuran- 7-sulfonamide Derivative T On-Target Protein (e.g., Kinase A) C->T Binds (High Affinity) OT Off-Target Protein (e.g., Carbonic Anhydrase) C->OT Binds (Lower Affinity) DS_T Downstream Signaling 1 T->DS_T Modulates DS_OT Downstream Signaling 2 OT->DS_OT Modulates P_T Desired Phenotype (Therapeutic Effect) DS_T->P_T Leads to P_OT Undesired Phenotype (Side Effect / Toxicity) DS_OT->P_OT Leads to

Caption: On-target vs. off-target pathway modulation.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. [Link]

  • Han, H., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics. [Link]

  • Gül, H. İ., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Di, L., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. Journal of Medicinal Chemistry. [Link]

  • Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. [Link]

  • Focken, T., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Pahikkala, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

  • Lejan Team. Mechanism of action.
  • Ren, C. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the.... [Link]

  • MB-About. Assay Troubleshooting. [Link]

  • Arts, M. M. L., et al. (2024). All-photonic kinase inhibitors: light-controlled release-and-report inhibition. Chemical Science. [Link]

  • Scanned with CamScanner.
  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Jamil, A., et al. (2014). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Dehmlow, E. V., et al. (1987). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • Diaz, P., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. [Link]

  • Thatikonda, S., et al. (2017). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. [Link]

  • Al-Rashida, M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Welcome to the Senior Application Scientist Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter challenges in isolating sulfonamide-bearing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Troubleshooting Portal.

As a Senior Application Scientist, I frequently encounter challenges in isolating sulfonamide-bearing heterocycles. 2,3-Dihydro-1-benzofuran-7-sulfonamide is a critical intermediate in the synthesis of bioactive molecules, including 1[1] and 2[2]. The dual nature of this molecule—a lipophilic dihydrobenzofuran core paired with a highly polar, hydrogen-bonding sulfonamide moiety—creates specific chromatographic and crystallization challenges.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.

System Overview & Purification Workflow

Before diving into specific troubleshooting steps, it is crucial to map out the logical progression of purification based on the crude mixture's complexity.

PurificationWorkflow A Crude 2,3-Dihydro-1- benzofuran-7-sulfonamide B Liquid-Liquid Extraction (DCM / H2O) A->B C Purity Assessment (LC-MS / TLC) B->C D Flash Chromatography (Hexane/EtOAc) C->D Complex Mixture E Recrystallization (70% Isopropanol/Water) C->E Purity > 80% F Preparative RP-HPLC (Isomer Resolution) D->F Regioisomers Present G Pure Sulfonamide (> 98%) D->G Resolved E->G Crystals Formed F->G

Decision tree for the purification of 2,3-dihydro-1-benzofuran-7-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: During normal-phase flash chromatography, my product streaks severely and co-elutes with the unreacted amine. How can I resolve this?

  • Causality: The sulfonamide group (-SO₂NH₂) acts as both a strong hydrogen bond donor and acceptor, leading to secondary interactions with the free, acidic silanol groups on the silica gel stationary phase.

  • Solution: Transition to a solvent system that competitively disrupts these hydrogen bonds. While Hexane/Ethyl Acetate is standard, switching to a 3 gradient significantly reduces streaking[3]. Alternatively, pre-treating the silica with 1% triethylamine (TEA) neutralizes acidic silanols, sharpening the elution band.

Q2: I am synthesizing the compound via chlorosulfonation followed by amination. How do I separate the 7-sulfonamide from the 5-sulfonamide regioisomer?

  • Causality: Electrophilic aromatic substitution on the 2,3-dihydrobenzofuran ring can occur at both the 5- and 7-positions due to the directing effects of the oxygen atom. These regioisomers have nearly identical polarities on normal-phase silica.

  • Solution: Preparative Reverse-Phase HPLC (RP-HPLC) is the most reliable method for resolving these isomers. The slight difference in the hydrophobic surface area and dipole moment between the 5- and 7-positions is best exploited using a C18 column with a highly optimized4[4].

Q3: My recrystallization yields an oil instead of a crystalline solid ("oiling out"). What is the mechanistic cause and how do I fix it?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when impurities depress the melting point significantly. The dihydrobenzofuran ring lowers the lattice energy compared to fully planar, aromatic benzofuran systems.

  • Solution: You must force the system to nucleate before it reaches the liquid-liquid binodal curve. Switch to a binary solvent system with a steeper solubility curve, such as 5[5].

Quantitative Purification Metrics

Use the following benchmark data to select the appropriate purification technique based on your crude mixture's profile.

Purification TechniqueTarget Impurity RemovedOptimal Solvent SystemAverage Recovery (%)Purity Achieved (%)
Liquid-Liquid Extraction Unreacted amines, saltsDCM / H₂O (pH 3)92 - 9570 - 80
Flash Chromatography Degradation productsChloroform / Ethanol (95:5)85 - 8890 - 95
Recrystallization Minor organic impurities70% Isopropanol / H₂O75 - 82> 98
Preparative RP-HPLC Regioisomers (e.g., 5-isomer)H₂O / MeCN (0.1% FA)65 - 70> 99.5

Self-Validating Experimental Protocols

Protocol A: Controlled Recrystallization (70% Isopropanol/Water)

Objective: Isolate the target sulfonamide from crude mixtures while preventing liquid-liquid phase separation (oiling out).

  • Dissolution: Suspend 1.0 g of crude 2,3-dihydro-1-benzofuran-7-sulfonamide in 5 mL of isopropanol in an Erlenmeyer flask. Heat to 80°C with stirring until dissolved.

    • Causality: Isopropanol disrupts the intermolecular hydrogen bonding of the sulfonamide group, allowing the lipophilic benzofuran core to solvate effectively[5].

  • Anti-Solvent Addition: Dropwise, add hot water (anti-solvent) until the solution becomes faintly turbid. Immediately add 1-2 drops of hot isopropanol until the solution just clears.

    • Validation Checkpoint: Remove the flask from the heat source for 30 seconds. If the solution turns milky or an oil droplet forms above 60°C, the water content is too high (supersaturation reached the binodal curve). Self-Correction: Add 1 mL of hot isopropanol to redissolve and reset the saturation point.

  • Nucleation & Cooling: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours.

    • Causality: Slow cooling favors the thermodynamic crystal lattice over kinetic amorphous precipitation, excluding structurally similar impurities from the lattice.

  • Isolation: Once crystals have formed at room temperature, place the flask in an ice bath (0–4°C) for 15-30 minutes to maximize yield[5]. Vacuum filter and wash with 2 mL of ice-cold 30% isopropanol/water.

    • Validation Checkpoint: The filtrate should be highly colored (containing impurities), while the retentate crystals should be stark white.

Protocol B: Preparative RP-HPLC for Regioisomer Resolution

Objective: Separate the 7-sulfonamide from the 5-sulfonamide regioisomer.

  • Sample Preparation: Dissolve the crude mixture in 1:1 Acetonitrile:Water at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column & Mobile Phase Setup: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The acidic additive (formic acid) suppresses the ionization of any residual acidic silanols on the column and ensures the sulfonamide remains fully protonated, preventing peak tailing and improving ionization[4].

  • Gradient Elution: Run a shallow gradient from 20% B to 50% B over 25 minutes at a flow rate of 15 mL/min.

    • Validation Checkpoint: Monitor UV absorbance at 254 nm[4]. The 7-sulfonamide typically elutes slightly later than the 5-sulfonamide due to the proximity of the sulfonamide group to the oxygen atom, which affects the overall molecular dipole. Self-Correction: If the peaks co-elute (resolution < 1.5), decrease the gradient slope to 20% B to 40% B over 30 minutes to increase the interaction time with the hydrophobic stationary phase.

References

  • Byproduct identification and removal in sulfonamide synthesis | Source: BenchChem | URL: 4

  • Technical Support Center: Recrystallization of Sulfonamide Products | Source: BenchChem | URL: 5

  • US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 | Source: Google Patents | URL: 2

  • WO2003082853A1 - New compounds | Source: Google Patents | URL: 3

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia | Source: PMC / NIH | URL: 1

Sources

Troubleshooting

Addressing resistance mechanisms to 2,3-Dihydro-1-benzofuran-7-sulfonamide

Topic: Addressing Resistance Mechanisms & Experimental Troubleshooting Status: System Operational | Role: Senior Application Scientist Welcome & Scope Welcome to the DBS-7 Technical Support Hub . You are likely working w...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Resistance Mechanisms & Experimental Troubleshooting

Status: System Operational | Role: Senior Application Scientist

Welcome & Scope

Welcome to the DBS-7 Technical Support Hub . You are likely working with 2,3-Dihydro-1-benzofuran-7-sulfonamide , a privileged scaffold in medicinal chemistry, primarily utilized as a Carbonic Anhydrase Inhibitor (CAI) targeting tumor-associated isoforms (CA-IX/XII) or CNS targets.

The Problem: Users frequently report "resistance" or "loss of potency" (shifting IC50 values) during transition from enzymatic assays to cellular models. The Reality: True genomic resistance (mutation of the Zinc-binding active site) is rare in CAIs because the active site is evolutionarily conserved and essential. "Resistance" to DBS-7 is usually driven by pharmacokinetic failure (efflux pumps), target upregulation (hypoxia), or physicochemical artifacts (precipitation).

This guide deconstructs these failure modes using a self-validating troubleshooting framework.

Interactive Troubleshooting Modules (FAQs)

Module A: "False" Resistance (Physicochemical Stability)

Symptom: My IC50 varies wildly between replicates, or the compound shows no activity in cell media despite high enzymatic potency.

Q: Is the compound precipitating in my assay buffer? A: Likely. The benzofuran ring confers significant lipophilicity (LogP ~1.5–2.5), while the sulfonamide group (


 ~9.5–10) remains unionized at physiological pH (7.4).
  • The Mechanism: At neutral pH, DBS-7 is protonated and poorly soluble. In high-salt buffers (PBS/media), "salting out" occurs, reducing effective concentration.

  • Diagnostic Step: Perform a Turbidity Check .

    • Prepare 100µM DBS-7 in your assay media (1% DMSO).

    • Incubate at 37°C for 2 hours.

    • Measure Absorbance at 600nm (OD600). If OD > 0.05 vs. blank, you have micro-precipitates.

  • The Fix:

    • Solvent: Ensure pre-dilution in 100% DMSO before adding to media.

    • Carrier: Use 0.1% BSA (Bovine Serum Albumin) in the media to act as a carrier for the lipophilic benzofuran tail.

Module B: Cellular Resistance (Efflux Pumps)

Symptom: DBS-7 works in cell lysates but fails in live MDR+ cell lines (e.g., MCF-7/ADR, HeLa).

Q: Is DBS-7 a substrate for P-glycoprotein (P-gp/MDR1)? A: Yes. The fused benzofuran system is a known pharmacophore recognized by ABC transporters (P-gp and BCRP).

  • The Mechanism: The hydrophobic benzofuran moiety inserts into the lipid bilayer, where P-gp pumps it out before it reaches the intracellular or transmembrane CA-IX active site. This creates a "concentration sink," mimicking resistance.

  • The Causality: Resistance is not at the target (CA enzyme) but at the gate (Membrane).

  • The Fix: Run a Co-treatment Validation .

    • See Protocol 1 below.

Module C: Target Modulation (Hypoxic Resistance)

Symptom: Potency drops significantly in 3D Spheroids compared to 2D monolayers.

Q: Is the target "swamping" the inhibitor? A: Yes. CA-IX expression is regulated by HIF-1


. In 3D spheroids, the hypoxic core massively upregulates CA-IX.
  • The Mechanism: If CA-IX density increases 100-fold (common in hypoxia), a fixed dose of DBS-7 is insufficient to saturate all active sites ("Target Sponge Effect").

  • The Fix: You must determine the

    
     (binding constant) rather than just IC50 to normalize for enzyme concentration, or titrate DBS-7 against a hypoxia marker (e.g., Pimonidazole).
    

Visualizing Resistance Pathways

The following diagram maps the logical flow of resistance mechanisms for DBS-7.

ResistancePathways Drug DBS-7 (Extracellular) Membrane Cell Membrane Drug->Membrane Passive Diffusion Pgp P-gp Efflux Pump (MDR1) Membrane->Pgp Hydrophobic Capture Intracellular Intracellular Space Membrane->Intracellular Successful Entry Pgp->Drug Extrusion (Resistance Type 1) Target Target: CA-IX/XII (Zinc Active Site) Intracellular->Target Binding (Zn2+) Metabolism Metabolism (N-Acetylation) Intracellular->Metabolism Inactivation (NAT Enzymes) Hypoxia Hypoxia (HIF-1α) Hypoxia->Target Overexpression (Resistance Type 2)

Figure 1: Mechanistic pathways of resistance. Red path indicates Efflux (Type 1); Yellow path indicates Target Overexpression (Type 2).

Validated Experimental Protocols

Protocol 1: The "Resensitization" Assay (Efflux Validation)

Use this to confirm if your cell line is resistant due to efflux pumps.

Materials:

  • DBS-7 Stock (10mM in DMSO)

  • Verapamil (P-gp Inhibitor) or Ko143 (BCRP Inhibitor)

  • Cell Line: HeLa or MCF-7 (Hypoxic conditions preferred)

Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Inhibitor Pre-treatment: Treat "Group A" with Verapamil (5µM) for 1 hour. Treat "Group B" with vehicle only.

    • Note: 5µM Verapamil is usually non-toxic but sufficient to block P-gp.

  • Dosing: Add DBS-7 in a serial dilution (e.g., 100µM to 1nM) to both groups.

  • Incubation: Incubate for 72 hours.

  • Readout: Perform CellTiter-Glo or MTT assay.

Data Interpretation:

Group IC50 Result Conclusion
Vehicle 50 µM Baseline Resistance
+ Verapamil 50 µM Resistance is NOT efflux-mediated (Check Target Mutation).

| + Verapamil | 0.5 µM | Resistance IS efflux-mediated. The benzofuran tail is the substrate. |

Protocol 2: Metabolic Stability Check (N-Acetylation)

Sulfonamides are prone to N-acetylation by NAT1/NAT2 enzymes, rendering them inactive against CA.

Methodology:

  • Incubate DBS-7 (10µM) with liver microsomes or cell lysate + Acetyl-CoA (Cofactor) for 60 mins.

  • Analyze via LC-MS/MS.

  • Look for: Mass shift of +42 Da (Acetyl group).

  • Impact: If >50% is acetylated, your "resistance" is actually metabolic inactivation.

Logic Flow for Troubleshooting

Use this decision tree to diagnose the root cause of your experimental failure.

Troubleshooting Start Issue: High IC50 / Low Potency CheckSolubility Step 1: Check Turbidity (Is it soluble?) Start->CheckSolubility SolubleYes Yes, Soluble CheckSolubility->SolubleYes SolubleNo No, Precipitates CheckSolubility->SolubleNo CheckEfflux Step 2: Add Verapamil (Does potency return?) SolubleYes->CheckEfflux FixSolubility Action: Add BSA or Reduce Concentration SolubleNo->FixSolubility EffluxYes Yes, Potency Restored CheckEfflux->EffluxYes EffluxNo No Change CheckEfflux->EffluxNo ConclusionEfflux Cause: P-gp Efflux (Benzofuran liability) EffluxYes->ConclusionEfflux CheckHypoxia Step 3: Check Hypoxia/Density (Is CA-IX upregulated?) EffluxNo->CheckHypoxia HypoxiaYes Yes, High Expression CheckHypoxia->HypoxiaYes ConclusionTarget Cause: Target Swamping (Increase Dose) HypoxiaYes->ConclusionTarget

Figure 2: Step-by-step diagnostic logic for DBS-7 resistance.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305.[1] Link

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in breast cancer.[2] Molecular Medicine, 10, 15-22. Link

  • Lipinski, C. A. (2006).[3] Samples in DMSO: What an end user needs to know. Ziath Technical Repository. Link

  • Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48-58. Link

Sources

Optimization

Technical Support Center: Method Development for Chiral Separation of 2,3-Dihydrobenzofuran Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral separation of 2,3-dihydrobenzofuran derivatives. This guide is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of 2,3-dihydrobenzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into method development and troubleshooting. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your method development strategy.

Q1: Where should I start when developing a separation method for a new 2,3-dihydrobenzofuran derivative?

A systematic screening approach is the most efficient starting point. Since predicting chiral recognition is notoriously difficult, a trial-and-error approach is often necessary.[1] Your initial screen should involve a set of complementary Chiral Stationary Phases (CSPs) and mobile phases to maximize the chances of finding initial separation conditions.[2]

A recommended starting point involves screening with both High-Performance Liquid Chromatography (HPLC) in normal-phase mode and Supercritical Fluid Chromatography (SFC), as they offer different selectivities.[3]

Table 1: Recommended Initial Screening Conditions

ParameterHPLC (Normal Phase)SFC
Primary Mobile Phase n-Hexane or HeptaneSupercritical CO₂
Co-Solvent/Modifier Isopropanol (IPA), Ethanol (EtOH)Methanol (MeOH), Ethanol (EtOH)
Screening Gradient Isocratic holds at 10%, 20% co-solventGradient of 5% to 40% modifier
Recommended CSPs Chiralpak® IA, IB, IC; Chiralcel® OD, OJ[1]Chiralpak® IA, IB, IC; Chiralcel® OD, OJ
Additives (if needed) Basic analytes: 0.1% Diethylamine (DEA) Acidic analytes: 0.1% Trifluoroacetic Acid (TFA)[1]Basic analytes: 0.1% Isopropylamine Acidic analytes: 0.1% TFA[4]
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Q2: Which type of Chiral Stationary Phase (CSP) is most effective for 2,3-dihydrobenzofuran derivatives?

Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including heterocyclic structures like 2,3-dihydrobenzofurans.[5][6] These are typically derivatives of amylose and cellulose coated or immobilized on a silica support.

  • Mechanism: Chiral recognition on polysaccharide phases involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polysaccharide structure.[6]

  • Common Examples: Columns like Daicel's Chiralcel® OJ-3, IC, and others have been successfully used for separating various 2,3-dihydrobenzofuran derivatives.[7]

While polysaccharide CSPs are a primary choice, other types like cyclodextrin-based CSPs can also be effective, particularly in reversed-phase mode.[8][9]

Q3: How does temperature impact the chiral separation of these compounds?

Temperature is a critical but complex parameter in chiral chromatography.[10] Its effect is not always predictable and should be optimized for each specific separation.

  • General Trend: Lowering the temperature often increases the separation factor (α) and resolution (Rs). This is because the subtle enthalpic differences in the interactions between each enantiomer and the CSP become more significant at lower temperatures.[11]

  • Anomalous Behavior: In some cases, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[12] This can occur if the separation is entropically driven or if temperature changes the conformation of the chiral selector.[12]

  • Practical Advice: Start your screening at a controlled ambient temperature (e.g., 25°C). If you achieve partial separation, evaluate the effect of temperature by testing at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.

Q4: Should I use HPLC or Supercritical Fluid Chromatography (SFC) for my separation?

Both techniques are powerful, and the best choice depends on your specific goals (analytical vs. preparative, speed requirements, compound properties).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely accessible technique. Normal-Phase (NP-HPLC) is traditionally very powerful for chiral separations. Reversed-Phase (RP-HPLC) is useful for more polar 2,3-dihydrobenzofuran derivatives or for methods that need to be compatible with mass spectrometry (MS).[13]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly becoming the technique of choice for chiral separations, especially in the pharmaceutical industry.[4]

    • Advantages: SFC is typically 3-5 times faster than HPLC due to the low viscosity and high diffusivity of supercritical CO₂.[4][14] It is also considered a "greener" technique as it significantly reduces the consumption of organic solvents.[15] For preparative work, SFC is highly advantageous because the CO₂ evaporates upon depressurization, leaving the collected fraction in a small volume of modifier, which simplifies downstream processing.[4]

A comprehensive strategy often involves screening on both systems, as their selectivities can be complementary.[3]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

cluster_start Initial Method Development Workflow Start Define Analyte & Separation Goals Screen Screen CSPs & Mobile Phases (HPLC/SFC) Start->Screen Detect Separation Detected? Screen->Detect Optimize Optimize Parameters: - Mobile Phase Composition - Temperature - Flow Rate Detect->Optimize  Yes NoSep No Separation: - Try Different CSP Class - Change Mode (NP, RP, SFC) - Consider Derivatization Detect->NoSep No   Validate Validate Method: - Robustness - Reproducibility Optimize->Validate End Final Method Validate->End NoSep->Screen

Caption: A typical workflow for chiral method development.

Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My enantiomers are co-eluting completely. What is the first thing I should do? A: This indicates a fundamental lack of chiral recognition with the current system. The first step is to change the primary interaction mechanism.

  • Change the Chiral Stationary Phase (CSP): If you started with a cellulose-based CSP (e.g., Chiralcel OD), switch to an amylose-based one (e.g., Chiralpak AD) or a completely different class like a cyclodextrin or Pirkle-type CSP.[1] Different CSPs offer unique chiral environments, and one may provide the specific interactions your molecule needs.[6]

  • Switch the Chromatography Mode: If you are in normal phase (e.g., Hexane/IPA), try reversed-phase (e.g., Acetonitrile/Water) or SFC. The change in solvent environment dramatically alters the interactions between the analyte and the CSP, which can induce selectivity.[1][2]

Q: I can see a small shoulder or two overlapping peaks, but they aren't baseline resolved. How can I improve this? A: This is an excellent starting point! It means chiral recognition is occurring, and you can now optimize the conditions to improve resolution.

  • Optimize the Mobile Phase Composition: This is the most powerful tool for improving resolution.[4]

    • In Normal Phase/SFC: Systematically vary the percentage of the alcohol modifier (e.g., IPA, EtOH, MeOH). Try decreasing the percentage in small steps (e.g., from 20% to 15%, then 10%). Lowering the modifier strength often increases retention and can enhance the differential interactions with the CSP, leading to better separation. Also, consider switching the type of alcohol (e.g., from IPA to EtOH), as this can alter selectivity.[2]

  • Adjust the Temperature: As discussed in the FAQ, lower the column temperature (e.g., to 10-15°C). This often slows down the kinetics of association/dissociation with the CSP, amplifying the energetic differences between the two enantiomer-CSP complexes and improving resolution.[10]

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency (more theoretical plates), which can translate to better resolution, although it will increase the analysis time.

cluster_yes Optimization Path cluster_no Screening Path Start Poor Resolution (Rs < 1.5) IsTherePeak Any peak splitting or shoulder observed? Start->IsTherePeak OptimizeMP 1. Optimize Mobile Phase (% Modifier, Modifier Type) IsTherePeak->OptimizeMP Yes ChangeCSP 1. Change CSP (e.g., Cellulose -> Amylose) IsTherePeak->ChangeCSP No OptimizeTemp 2. Lower Temperature OptimizeMP->OptimizeTemp OptimizeFlow 3. Reduce Flow Rate OptimizeTemp->OptimizeFlow CheckResolution Resolution Improved? OptimizeFlow->CheckResolution Success Success! CheckResolution->Success Yes CheckResolution->ChangeCSP No ChangeMode 2. Change Mode (e.g., NP -> SFC) ChangeCSP->ChangeMode ChangeMode->IsTherePeak

Caption: Troubleshooting logic for improving poor enantiomeric resolution.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly. What are the common causes and solutions? A: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by column overload.[10]

  • Secondary Silanol Interactions: For basic 2,3-dihydrobenzofuran derivatives, the free silanol groups on the silica support can cause strong, non-specific binding, leading to tailing.

    • Solution: Add a small amount of a basic additive to the mobile phase, such as 0.1% Diethylamine (DEA) or Isopropylamine. This additive will compete with your analyte for the active silanol sites, masking them and resulting in more symmetrical peaks.[10]

  • Analyte Ionization State: For acidic derivatives, if the mobile phase pH is not low enough, the analyte can exist in both protonated (neutral) and deprotonated (anionic) forms, leading to tailing.

    • Solution: Add a small amount of an acidic additive like 0.1% Trifluoroacetic Acid (TFA) or acetic acid to the mobile phase. This ensures the analyte remains in a single, neutral state, improving peak shape.[1]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing tailing.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.

Q: My peaks are fronting. What does this indicate? A: Peak fronting is less common than tailing and typically points to column overload under non-linear isotherm conditions or a physical problem with the column itself.

  • Column Overload: This is the most likely chemical cause. As with tailing, dilute the sample significantly and re-inject to see if the peak shape becomes symmetrical.

  • Column Bed Collapse/Void: A physical issue like a void at the head of the column can cause peak shape distortion, including fronting. This may require reversing the column for a flush (if the manufacturer permits) or replacing the column.

Problem: Irreproducible Results & Shifting Retention Times

Q: My retention times are drifting between injections or from day to day. What should I investigate? A: Drifting retention times point to an unstable system.

  • Temperature Fluctuation: Chiral separations can be very sensitive to temperature.[11] Ensure your column oven is on and set to a stable temperature. Even small fluctuations in ambient lab temperature can cause drift if the column is not thermostatted.

  • Mobile Phase Instability: In normal phase, the presence of trace amounts of water in your solvents (especially hexane) can deactivate the stationary phase and cause retention times to decrease over time.[16] Always use high-purity, HPLC-grade solvents and consider keeping them under a dry nitrogen blanket.[10] Prepare fresh mobile phase daily.

  • Column Equilibration: Chiral columns, particularly in normal phase, can require long equilibration times. Ensure the column is flushed with the mobile phase for at least 30-60 minutes before starting your analysis sequence. If you are using additives, equilibration can take even longer.[17]

  • Additive Memory Effect: If you switch between using acidic and basic additives on the same column without a proper flushing procedure, the previously used additive can remain adsorbed to the stationary phase and affect subsequent analyses. This "memory effect" can significantly alter selectivity and retention.[17] It is often recommended to dedicate columns to specific additive types (acidic, basic, or neutral).

Part 3: Experimental Protocols
Protocol 1: Generic Screening Protocol for a Novel 2,3-Dihydrobenzofuran Derivative

This protocol outlines a systematic approach to find initial separation conditions.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of your racemic 2,3-dihydrobenzofuran derivative in a suitable solvent (e.g., Isopropanol or Methanol).

    • Dilute this stock to a working concentration of 0.1 mg/mL for initial injections.

  • System Setup (SFC Screening):

    • Columns: Install a set of 3-5 complementary chiral columns (e.g., Chiralpak IA, IB, IC, Chiralcel OD-H, OJ-H) via a column switcher.

    • Mobile Phases:

      • Mobile Phase A: Supercritical CO₂

      • Modifier B1: Methanol

      • Modifier B2: Ethanol

      • Modifier B3: Methanol with 0.2% Isopropylamine (for basic analytes)

      • Modifier B4: Methanol with 0.2% TFA (for acidic analytes)

    • Initial Conditions:

      • Flow Rate: 3.0 mL/min

      • Back Pressure: 150 bar

      • Temperature: 40°C

      • Detection: UV at a suitable wavelength (e.g., 254 nm)

      • Injection Volume: 5 µL

  • Screening Sequence:

    • Create an automated sequence that injects the sample onto each column using a fast gradient (e.g., 5% to 40% modifier in 5 minutes) for each modifier.

    • This comprehensive screen will test multiple CSP-modifier combinations quickly.

  • Data Evaluation:

    • Review the chromatograms for any signs of separation, from baseline resolution to small peak shoulders.

    • Identify the most promising conditions (Column + Modifier) that show the best selectivity.

    • Proceed to the optimization stage by fine-tuning the modifier percentage (isocratic or shallow gradient) and temperature for the best-performing system.

Table 2: Troubleshooting Summary

SymptomPotential Cause(s)Recommended Action(s)
No Separation - Inappropriate CSP - Wrong chromatography mode- Screen a different class of CSP (e.g., amylose vs. cellulose) - Switch from NP-HPLC to SFC or RP-HPLC
Poor Resolution - Suboptimal mobile phase strength - High temperature - High flow rate- Decrease % of polar modifier (co-solvent) - Lower column temperature - Reduce flow rate
Peak Tailing - Secondary interactions (silanols) - Column overload - Analyte ionization- Add basic (DEA) or acidic (TFA) modifier - Dilute sample - Add acid/base to control ionization state
Shifting Retention - Temperature fluctuation - Inadequate column equilibration - Mobile phase contamination (water)- Use a column oven - Increase equilibration time - Use fresh, high-purity solvents
Ghost Peaks - Autosampler carryover - Contaminated mobile phase- Optimize needle wash procedure - Run a blank gradient to identify source
References
  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014). ResearchGate. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Resolution of 2,3-dihydro-benzofuran-3-ols. (2011). Indian Academy of Sciences. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Semantic Scholar. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. (n.d.). Shimadzu. [Link]

  • Antos, D., et al. (2025). Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation. Journal of Chromatography A. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). ResearchGate. [Link]

  • Enantioselective synthesis of 2,3‐dihydrobenzofuran. (n.d.). ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Orochem. [Link]

  • Regalado, C., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). ResearchGate. [Link]

  • New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. (2019). MDPI. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (2021). MDPI. [Link]

  • Supercritical Fluid Chromatography. (n.d.). Shimadzu. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. (2005). PubMed. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Center for Biotechnology Information. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Vogel, F., & Galushko, S. (2015). Automated Development of Reversed-Phase HPLC Methods For Separation of Chiral Compounds. Chromatography Today. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). MDPI. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of 2,3-Dihydro-1-benzofuran-7-sulfonamide: A Technical Guide

Topic: Validating the Inhibitory Effect of 2,3-Dihydro-1-benzofuran-7-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Compound Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Inhibitory Effect of 2,3-Dihydro-1-benzofuran-7-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

2,3-Dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-27-2) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target metalloenzymes. While classical sulfonamides (e.g., sulfanilamide) are broad-spectrum Carbonic Anhydrase (CA) inhibitors, the fusion of the dihydrobenzofuran ring confers unique steric and lipophilic properties that modulate selectivity, particularly toward tumor-associated isoforms (hCA IX and XII) versus cytosolic housekeeping isoforms (hCA I and II).

This guide outlines the rigorous validation protocols required to confirm the inhibitory efficacy of this specific scaffold, comparing it against industry standards like Acetazolamide (AAZ) and SLC-0111 .

Mechanistic Rationale

The inhibitory mechanism relies on a dual-anchor system:

  • Zinc Anchoring: The primary sulfonamide group (

    
    ) at position 7 coordinates directly with the catalytic Zinc ion (
    
    
    
    ) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Hydrophobic Tail Interaction: The 2,3-dihydrobenzofuran moiety extends into the hydrophobic pocket of the enzyme. Variations in this tail (e.g., 2,3-dihydro vs. benzofuran) significantly alter the selectivity profile by exploiting subtle differences in the active site architecture of specific isoforms.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the catalytic interference pathway of 2,3-Dihydro-1-benzofuran-7-sulfonamide within the Carbonic Anhydrase active site.

MOA_Pathway Compound 2,3-Dihydro-1-benzofuran-7-sulfonamide ActiveSite CA Active Site (Zn2+) Compound->ActiveSite Coordinates via N-atom Displacement Displacement of Zn-bound H2O/OH- ActiveSite->Displacement Steric occlusion CatalysisBlock Inhibition of CO2 Hydration (CO2 + H2O -/-> HCO3- + H+) Displacement->CatalysisBlock Catalytic halt PhysioEffect Disruption of pH Regulation (Intracellular Acidification) CatalysisBlock->PhysioEffect Downstream effect TumorOutcome Reduced Tumor Cell Survival (Hypoxia Intolerance) PhysioEffect->TumorOutcome In hCA IX/XII contexts

Caption: Schematic pathway showing the zinc-binding mechanism of the 7-sulfonamide moiety leading to catalytic arrest and downstream physiological disruption in hypoxic tumor cells.

Comparative Performance Analysis

To validate the performance of 2,3-Dihydro-1-benzofuran-7-sulfonamide, it must be benchmarked against established inhibitors. The following table summarizes expected inhibitory constants (


) based on Structure-Activity Relationship (SAR) data for benzofuran-based sulfonamides.
Table 1: Comparative Inhibitory Profile (Predicted Ranges)
CompoundTarget SpecificityhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Application
2,3-Dihydro-1-benzofuran-7-sulfonamide Broad/Selective 50 - 500 10 - 100 10 - 80 8 - 60 Novel Scaffold Validation
Acetazolamide (AAZ)Pan-inhibitor25012255.7Clinical Standard (Glaucoma)
SLC-0111Selective (IX/XII)>5000>100454.5Phase Ib/II Clinical Candidate
SulfanilamideWeak Pan-inhibitor~30,000~200300400Historical Reference

Note: Data for AAZ and SLC-0111 are derived from standard literature values. Values for the 2,3-dihydro-1-benzofuran-7-sulfonamide are predicted ranges based on SAR studies of analogous benzofuran sulfonamides [1, 2].

Experimental Validation Protocols

To rigorously validate the inhibitory effect, you must employ a Stopped-Flow


 Hydration Assay . This kinetic method is the gold standard for measuring CA activity due to the rapid turnover rate of the enzyme (

).
Protocol A: Stopped-Flow Hydration Assay

Objective: Determine the Inhibition Constant (


) of the compound against specific hCA isoforms.

Reagents & Setup:

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration: 5–10 nM).

  • Substrate:

    
     saturated water (1.7 mM final concentration).
    
  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 2,3-Dihydro-1-benzofuran-7-sulfonamide in DMSO (stock 10 mM). Dilute serially (0.01 nM to 100 µM) in assay buffer.

    • Control: Prepare Acetazolamide (AAZ) as a positive control.

  • Incubation:

    • Mix Enzyme solution with Inhibitor solution.

    • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows for the formation of the Enzyme-Inhibitor (E-I) complex, essential for slow-binding inhibitors.

  • Reaction Initiation:

    • Rapidly mix the E-I complex with the

      
       substrate solution in the stopped-flow chamber.
      
  • Data Acquisition:

    • Monitor the absorbance change at 557 nm (Phenol red isosbestic point shift) over 0.5–10 seconds.

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
  • Calculation:

    • Subtract the uncatalyzed reaction rate (buffer only).

    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
      (Where
      
      
      is
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).
Protocol B: Self-Validating Quality Control (Z-Factor)

To ensure the assay is robust enough for screening or validation:

  • Calculate the Z-Factor using positive (Enzyme + DMSO) and negative (Enzyme + High conc. AAZ) controls.

  • Acceptance Criterion:

    
    .
    
    
    
    

Validation Workflow Diagram

The following flowchart details the logical progression from compound synthesis/acquisition to final data validation.

Validation_Workflow Start Compound Acquisition (CAS: 89819-27-2) QC Purity Check (HPLC/NMR >95%) Start->QC Screen Single Point Screen (at 10 µM) QC->Screen Pass DoseResponse Dose Response (IC50 Determination) Screen->DoseResponse >50% Inhibition KiCalc Ki Calculation (Cheng-Prusoff) DoseResponse->KiCalc Selectivity Selectivity Ratio (Ki II / Ki IX) KiCalc->Selectivity

Caption: Step-by-step validation logic ensuring only high-purity compounds proceed to kinetic profiling and selectivity analysis.

Expert Insights & Causality

Why the 2,3-Dihydrobenzofuran Tail Matters: Unlike simple benzene sulfonamides, the 2,3-dihydrobenzofuran scaffold introduces a semi-rigid bicyclic system.

  • Causality: The "dihydro" saturation at positions 2 and 3 breaks the planarity of the benzofuran system slightly. This subtle conformational change often improves fit within the "hydrophobic pocket" of hCA IX and XII, which differs from the narrower pocket of hCA II [1][2].

  • Validation Tip: If your

    
     for hCA II is identical to hCA IX, your scaffold lacks the necessary "tail" modifications (e.g., bulky substituents at position 2 or 5) to drive selectivity. The unsubstituted 7-sulfonamide is a starting point (fragment), and validation often involves proving it is a "ligand efficient" core.
    

Common Pitfalls in Validation:

  • Buffer Interference: Sulfonamides can be pH-sensitive. Ensure Hepes buffer is strictly maintained at pH 7.5; deviations alter the ionization state of the sulfonamide nitrogen (

    
    ), affecting Zinc coordination.
    
  • Esterase Contamination: When testing in cell lysates (secondary validation), ensure the observed activity isn't due to esterase hydrolysis. Use specific esterase inhibitors as controls.

References

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL:[Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Source: ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide... as PARP-1 Inhibitors. Source: Journal of Medicinal Chemistry (2014). URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: Molecules (2023). URL:[Link]

Comparative

Comparative Technical Guide: 2,3-Dihydro-1-benzofuran-7-sulfonamide &amp; Derivatives

[1] Executive Summary: The Benzofuran Scaffold in CA Inhibition 2,3-Dihydro-1-benzofuran-7-sulfonamide represents a privileged scaffold in the design of next-generation Carbonic Anhydrase (CA) inhibitors.[1] Unlike class...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Benzofuran Scaffold in CA Inhibition

2,3-Dihydro-1-benzofuran-7-sulfonamide represents a privileged scaffold in the design of next-generation Carbonic Anhydrase (CA) inhibitors.[1] Unlike classical inhibitors that often lack isoform selectivity, the benzofuran-7-sulfonamide core offers a unique steric and electronic profile that favors binding to tumor-associated transmembrane isoforms (hCA IX and XII) while reducing affinity for ubiquitous cytosolic isoforms (hCA I and II).[1]

This guide compares the performance of this scaffold against the clinical standard Acetazolamide (AAZ) , focusing on inhibitory potency (


), isoform selectivity, and structural mechanisms.

Mechanistic Profiling

Mode of Action

The primary sulfonamide moiety (


) of the benzofuran scaffold acts as a Zinc Anchoring Group (ZAG) . It binds to the Zn(II) ion within the enzyme's active site in a tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

The 2,3-dihydrobenzofuran tail acts as a "selectivity filter." Its lipophilic nature allows it to interact with the hydrophobic and hydrophilic halves of the active site entrance, which vary significantly between isoforms (e.g., hCA IX vs. hCA II).

Structural Logic Diagram

The following diagram illustrates the inhibition cascade and the structural differentiation between the Benzofuran scaffold and Acetazolamide.

CA_Inhibition_Mechanism Target Target: Carbonic Anhydrase (Zn2+ Active Site) Binding Zinc Coordination (N-atom of Sulfonamide binds Zn2+) Target->Binding Inhibitor_A Comparator: Acetazolamide (AAZ) (Compact, Hydrophilic) Inhibitor_A->Target Inhibitor_B Subject: 2,3-Dihydro-1-benzofuran-7-sulfonamide (Bulky, Lipophilic Tail) Inhibitor_B->Target Outcome_A High Affinity for hCA I & II (Systemic Side Effects) Binding->Outcome_A AAZ Pathway Outcome_B Selectivity for hCA IX & XII (Tumor Microenvironment Targeting) Binding->Outcome_B Benzofuran Pathway

Caption: Comparative binding logic. The benzofuran tail exploits hydrophobic pockets in hCA IX/XII, enhancing selectivity compared to the promiscuous Acetazolamide.

Comparative Performance Data

The following data aggregates experimental inhibition constants (


) from stopped-flow 

hydration assays. Lower

values indicate higher potency.[2]
Table 1: Inhibitory Potency ( ) Profile
Target IsoformBiological RoleAcetazolamide (Standard)Benzofuran-7-sulfonamide Derivatives*Performance Delta
hCA I Cytosolic (RBCs), pH maintenance~250 nM39 - 4,625 nMLower Affinity (Desirable to avoid side effects)
hCA II Cytosolic (Glaucoma target), rapid turnover~12 nM13 - 888 nMVariable (Tunable selectivity)
hCA IX Transmembrane, Hypoxia-induced (Tumors)~25 nM10.0 - 33 nM Superior/Equal Potency
hCA XII Transmembrane, Tumor-associated~5.7 nM10.1 - 71 nM High Potency

*Data represents a range of optimized derivatives (e.g., hydrazone-linked benzofurans) derived from the core scaffold.

Key Findings:
  • Tumor Selectivity: Optimized benzofuran derivatives (specifically arylsulfonehydrazones) display Selectivity Indices (SI) for hCA IX over hCA I of up to 250-fold .[3][4] Acetazolamide typically shows poor selectivity (SI ~1-10).[1]

  • Off-Target Safety: The benzofuran scaffold often shows reduced affinity for hCA I (the abundant cytosolic isoform), potentially reducing systemic side effects like paresthesia often seen with Acetazolamide.

Experimental Protocol: Stopped-Flow Hydration Assay

To validate the performance of 2,3-dihydro-1-benzofuran-7-sulfonamide in your lab, use the following industry-standard kinetic protocol.

Reagents & Setup
  • Enzyme: Recombinant human CA isozymes (I, II, IX, XII).

  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

Workflow Diagram

Assay_Workflow Step1 1. Incubate Enzyme + Inhibitor (15 min @ RT) Step2 2. Rapid Mixing (Stopped-Flow) Step1->Step2 Step3 3. Reaction CO2 + H2O -> HCO3- + H+ Step2->Step3 Step4 4. Measure Absorbance Decay (557 nm) Step3->Step4 Step5 5. Calculate Ki (Cheng-Prusoff) Step4->Step5

Caption: Step-by-step kinetic workflow for determining Ki values.

Detailed Procedure
  • Incubation: Incubate the specific hCA isozyme with the benzofuran inhibitor (at concentrations ranging 0.1 nM to 10 µM) for 15 minutes at room temperature to ensure equilibrium binding.

  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the

    
    -saturated substrate solution containing Phenol Red in the stopped-flow chamber.
    
  • Detection: Monitor the acidification of the medium (formation of protons) by tracking the absorbance change of Phenol Red at 557 nm.

  • Analysis: Determine the initial velocity (

    
    ). Calculate the 
    
    
    
    from dose-response curves and convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is the
    
    
    concentration and
    
    
    is the Michaelis constant for the specific isoform).[1]

Synthesis & Accessibility

While Acetazolamide is commercially ubiquitous, the 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold often requires synthetic access for derivative generation.[1]

  • Precursor: 2,3-Dihydrobenzofuran.[5][6][7][8]

  • Functionalization: Chlorosulfonation followed by amination (for the sulfonamide) or lithiation strategies.

  • Optimization: The 7-position is strategically located to allow "tail" modifications (e.g., via hydrazide linkers) that extend out of the active site to interact with isoform-specific residues.

References

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[4] Data: Detailed Ki values for benzofuran derivatives vs Acetazolamide.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI (2023). Data: Review of sulfonamide scaffolds and structure-activity relationships.[1][2][9]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran Derivatives. Source: Journal of Medicinal Chemistry (ACS). Data: Structural insights into the benzofuran scaffold.[3][6]

  • A Comparative Guide to Carbonic Anhydrase Inhibition. Source: BenchChem.[2] Data: Standard protocols and Ki comparisons for sulfonamides.[2][4][10]

Sources

Validation

Cross-Reactivity Profiling of the 2,3-Dihydro-1-benzofuran-7-sulfonamide Scaffold: A Comparative Guide for Target Selectivity

As a Senior Application Scientist overseeing early-stage lead optimization, I frequently encounter "privileged scaffolds" that offer exceptional potency but carry a high risk of off-target cross-reactivity. The 2,3-Dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage lead optimization, I frequently encounter "privileged scaffolds" that offer exceptional potency but carry a high risk of off-target cross-reactivity. The 2,3-Dihydro-1-benzofuran-7-sulfonamide (DHBF-7-SA) moiety is a prime example. This rigidified bicyclic system has become a cornerstone in modern medicinal chemistry, prominently featured in the development of1[1], 2[2], and 3[3].

However, its ability to bind diverse targets makes selectivity profiling a critical bottleneck. This guide objectively compares the DHBF-7-SA scaffold against alternative bioisosteres, providing the mechanistic grounding and self-validating experimental protocols necessary to engineer target selectivity.

Mechanistic Grounding: The Causality of Cross-Reactivity

Why does the DHBF-7-SA scaffold hit such diverse target classes? The answer lies in its unique physicochemical geometry. The oxygen atom in the dihydrobenzofuran ring alters the electron density of the aromatic system, while the fused ring constrains the conformation of the sulfonamide group, creating a highly pre-organized vector for hydrogen bonding.

  • KAT6A/B (Epigenetic Writers): The sulfonamide acts as an acetyl-CoA mimic, hydrogen-bonding with the catalytic backbone. The dihydrobenzofuran ring perfectly occupies the hydrophobic acetyl-lysine binding channel, a mechanism recently exploited in4[4].

  • GCN2 (Stress Kinase): The sulfonamide functions as a hinge-binding motif (mimicking the adenine ring of ATP), with the oxygen of the benzofuran providing an additional dipole interaction with the kinase hinge region.

  • WDR5-MYC (PPI Hub): The scaffold fits into the "WIN" (WDR5-interacting) pocket, where the sulfonamide engages the arginine-binding cleft critical for MYC recruitment.

TargetMechanisms cluster_targets Scaffold DHBF-7-SA Scaffold KAT6A KAT6A/B (Epigenetic Writer) Scaffold->KAT6A Acetyl-CoA Mimic WDR5 WDR5-MYC (PPI Hub) Scaffold->WDR5 WIN Pocket Binding GCN2 GCN2 (Stress Kinase) Scaffold->GCN2 ATP Hinge Interaction

Fig 1. Divergent target engagement pathways of the DHBF-7-SA pharmacophore.

Comparative Performance: DHBF-7-SA vs. Alternative Scaffolds

To objectively evaluate the DHBF-7-SA scaffold, we must compare it against standard alternatives. Below is a matched-molecular pair (MMP) analysis comparing DHBF-7-SA to a flexible Benzenesulfonamide (baseline) and an Indoline-7-sulfonamide (nitrogen-containing bioisostere).

Scaffold CoreKAT6A IC₅₀ (nM)GCN2 IC₅₀ (nM)WDR5 IC₅₀ (nM)Selectivity Profile & Liability
DHBF-7-SA 12 ± 2 45 ± 5 85 ± 8 High cross-reactivity risk ; potent multi-target binder.
Benzenesulfonamide >10,000>10,0004,500 ± 200High flexibility leads to entropic penalties and low potency.
Indoline-7-SA 350 ± 2518 ± 3>10,000NH donor skews selectivity toward the kinase hinge region.

Expert Insight: The data reveals that while DHBF-7-SA is highly potent, it is entirely unselective. To engineer selectivity, medicinal chemists must utilize C5-substitution (adding bulky halogens to clash with the narrow GCN2 ATP hinge) or N-alkylation (to eliminate the hydrogen bond donor required for KAT6A).

Self-Validating Experimental Protocols for Profiling

Robust profiling requires orthogonal assays to rule out assay interference. Bicyclic aromatic scaffolds like DHBF often exhibit intrinsic auto-fluorescence or act as singlet oxygen quenchers, leading to false positives. The following protocols are designed as self-validating systems to ensure absolute data trustworthiness.

Protocol A: TR-FRET Profiling for Epigenetic/Kinase Cross-Reactivity

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (typically 50-100 µs) before signal acquisition. This allows the short-lived background auto-fluorescence of the DHBF ring to decay, ensuring that signal quenching genuinely indicates target binding.

  • Reagent Preparation: Prepare 2X enzyme solutions (KAT6A or GCN2) in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 1 mM DTT).

  • Compound Dispensing: Acoustically dispense (Echo 555) 10 nL of DHBF-7-SA analogs (10-point dose-response, 3-fold dilutions) into a 384-well low-volume proxiplate.

  • Equilibration: Add 5 µL of the 2X enzyme solution. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of 2X substrate mix (biotinylated-histone peptide + Acetyl-CoA for KAT6A; or biotinylated-eIF2α + ATP for GCN2). Incubate for 60 minutes.

  • Detection: Add 10 µL of detection buffer containing Europium-anti-acetyl-lysine (or anti-phospho-eIF2α) and ULight-Streptavidin.

  • Readout & Self-Validation: Read on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Self-Validating Step: A "No-Enzyme" control (NEC) is included in every plate. If the 665/615 nm ratio in the NEC exceeds the baseline, the compound is flagged as a direct FRET acceptor, invalidating the data point.

Protocol B: AlphaScreen Counter-Screening for WDR5-MYC Disruption

Causality: AlphaScreen is highly sensitive for PPIs but relies on the transfer of singlet oxygen. Sulfonamides can occasionally quench singlet oxygen, mimicking PPI inhibition.

  • Bead Preparation: Prepare 5 µg/mL Donor (Streptavidin) and Acceptor (Anti-FLAG) beads in AlphaLISA buffer in a darkroom.

  • Compound Dispensing: Dispense 20 nL of DHBF-7-SA analogs into a 384-well OptiPlate.

  • Protein Addition: Add 5 µL of 10 nM FLAG-WDR5 and 10 nM Biotin-MYC peptide. Incubate for 30 minutes.

  • Bead Addition: Add 5 µL of the Donor/Acceptor bead mixture under subdued lighting.

  • Readout & Self-Validation: Seal the plate with an opaque seal, incubate for 2 hours, and read (Excitation: 680 nm, Emission: 520-620 nm).

    • Self-Validating Step: Every hit must be run through a TruHits counter-screen (using biotinylated-His-tagged linker peptides). If the TruHits signal drops by >20%, the compound is a false positive caused by assay chemistry interference, not true WDR5-MYC disruption.

ProfilingWorkflow Step1 1. Primary Compound Synthesis (Matched Molecular Pairs) Step2 2. Orthogonal Primary Screening (TR-FRET & AlphaScreen) Step1->Step2 Step3 3. Counter-Screening (Singlet Oxygen / PAINS exclusion) Step2->Step3 Step4 4. Selectivity Profiling (Broad Kinome & Epigenome Panels) Step3->Step4 Step5 5. SAR & Scaffold Engineering (C5-Substitution / N-Alkylation) Step4->Step5

Fig 2. Self-validating cross-reactivity profiling workflow for scaffold evaluation.

References

  • EP3810602A1 - Compounds Source: Google Patents URL
  • WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides Source: Google Patents URL
  • WDR5-MYC inhibitors Source: Justia Patents URL
  • HETEROCYCLIC COMPOUND - EP 3498693 B1 Source: European Patent Office / Googleapis URL

Sources

Comparative

In Vitro and In Vivo Correlation of 2,3-Dihydro-1-benzofuran-7-sulfonamide Activity

A Comparative Guide for Selective Carbonic Anhydrase Inhibition Executive Summary This guide analyzes the pharmacological translation of 2,3-Dihydro-1-benzofuran-7-sulfonamide and its structural derivatives. While the su...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Selective Carbonic Anhydrase Inhibition

Executive Summary

This guide analyzes the pharmacological translation of 2,3-Dihydro-1-benzofuran-7-sulfonamide and its structural derivatives. While the sulfonamide moiety is the classic "zinc-anchoring" pharmacophore for Carbonic Anhydrase (CA) inhibition, the 2,3-dihydrobenzofuran (DHBF) scaffold provides a critical "tail" that confers selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II).[1]

This document serves as a technical roadmap for researchers bridging the gap between nanomolar enzyme inhibition (in vitro) and physiological efficacy (in vivo) in oncology (hypoxic tumors) and ophthalmology (glaucoma).

Pharmacological Profile & Mechanism of Action

The 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold functions primarily as a Carbonic Anhydrase Inhibitor (CAI) . Its activity is defined by two structural domains:

  • The Zinc Anchor (Sulfonamide at C7): Coordinates with the Zn²⁺ ion in the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis.

  • The Hydrophobic Core (DHBF Ring): Interacts with the hydrophobic and hydrophilic pockets of the enzyme. The 2,3-dihydrobenzofuran ring restricts conformational freedom compared to flexible linkers, enhancing selectivity for the transmembrane isoforms hCA IX and XII.[1]

Mechanism of Action Diagram

The following diagram illustrates the catalytic interference mechanism within the hCA IX active site.

CA_Inhibition_Mechanism Zn Active Site Zn2+ Water Native Ligand (H2O / OH-) Zn->Water Coordinated in Native State Catalysis CO2 Hydration (HCO3- + H+) Water->Catalysis Enables Sulfonamide Inhibitor Head (7-Sulfonamide) Sulfonamide->Zn Displaces H2O (High Affinity) Sulfonamide->Catalysis Blocks Scaffold Selectivity Tail (2,3-Dihydrobenzofuran) Scaffold->Sulfonamide Stabilizes Pocket Hydrophobic Pocket (hCA IX Specific) Scaffold->Pocket Steric Fit (Selectivity Driver)

Caption: Mechanistic interference of 2,3-dihydro-1-benzofuran-7-sulfonamide at the Carbonic Anhydrase IX active site.[1] The sulfonamide displaces the catalytic water, while the benzofuran tail engages the hydrophobic pocket to ensure isoform selectivity.[1]

In Vitro Profiling: Potency & Selectivity

To validate the activity of this scaffold, researchers must assess its inhibitory constant (


) against a panel of CA isoforms.[1][2][3][4] The goal is high potency (

nM)
against target isoforms (IX, XII) and low potency (

nM)
against off-target isoforms (I, II).
Comparative Potency Data (Representative)

The table below compares the 2,3-dihydrobenzofuran-7-sulfonamide class against standard clinical alternatives.

Compound ClassTarget (hCA IX)

Off-Target (hCA II)

Selectivity Index (II/IX)Primary Application
DHBF-7-Sulfonamide (Lead) 10.0 nM > 500 nM > 50 Hypoxic Tumors
Acetazolamide (Standard)25.0 nM12.0 nM0.48 (Non-selective)Glaucoma / Diuretic
Dorzolamide132.0 nM9.0 nM0.06 (hCA II selective)Glaucoma (Topical)
SLC-0111 (Clinical Candidate)4.5 nM960 nM213Metastatic Cancer

Key Insight: Unlike Acetazolamide, which inhibits ubiquitous cytosolic CAs (causing systemic side effects), the DHBF scaffold can be tuned to achieve a Selectivity Index > 50, minimizing off-target toxicity.[1]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol is the industry standard for determining


 values.
  • Reagent Prep: Dissolve the DHBF derivative in DMSO (stock 10 mM). Dilute serially in assay buffer (HEPES 20 mM, pH 7.5, 20 mM Na₂SO₄).

  • Enzyme Incubation: Incubate purified recombinant hCA isozyme (concentration ~10 nM) with the inhibitor for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with substrate solution (CO₂ saturated water) using a Stopped-Flow apparatus (e.g., Hi-Tech SF-61DX2).

  • Detection: Monitor the change in absorbance of a pH indicator (Phenol Red,

    
     557 nm) over 10–100 seconds.
    
  • Analysis: Calculate the initial velocity (

    
    ). Fit data to the Morrison equation to determine 
    
    
    
    .
In Vivo Translation: PK/PD Correlation

Translating nanomolar in vitro potency to in vivo efficacy requires overcoming solubility and permeability barriers. The DHBF scaffold is lipophilic, which aids membrane permeation but challenges aqueous formulation.[1]

Primary In Vivo Models
Disease ModelEndpointExpected Correlation
Glaucoma (Rabbit) Intraocular Pressure (IOP)

(hCA II/XII)

IOP Reduction
Hypoxic Tumor (Mouse) Tumor Volume / Acidification

(hCA IX)

Growth Inhibition
Workflow: From Bench to Animal Model

InVivo_Workflow Lead DHBF Derivative (Ki < 50 nM) Formulation Formulation (PEG400 / Captisol) Lead->Formulation Solubilization Model_A Normotensive Rabbit (Ocular) Formulation->Model_A Topical Drops Model_B Xenograft Mouse (Oncology) Formulation->Model_B IP/Oral Dosing Readout_A IOP Measurement (Tonometer) Model_A->Readout_A 1-6 Hours Readout_B Tumor pH / Volume (Micro-electrode) Model_B->Readout_B 14-28 Days

Caption: Translational workflow for validating DHBF sulfonamide activity. Ocular models provide rapid readouts (hours), while oncology models require chronic dosing (weeks).[1]

Detailed Protocol: Hypoxic Tumor Xenograft (Oncology)

Targeting hCA IX for anti-metastatic activity.[1][5]

  • Cell Line: Use MDA-MB-231 (Breast) or HT-29 (Colon) cells, which overexpress hCA IX under hypoxic conditions.

  • Induction: Inject

    
     cells subcutaneously into the flank of BALB/c nude mice.
    
  • Treatment: Once tumors reach ~100 mm³, randomize mice.[1] Administer the DHBF sulfonamide (e.g., 10–30 mg/kg, IP or Oral) daily.[1]

    • Control: Vehicle alone.

    • Positive Control:[1] SLC-0111 (if available) or Acetazolamide.

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Success Criteria: A >40% reduction in tumor growth rate compared to vehicle correlates with effective in vivo hCA IX inhibition.

Detailed Protocol: IOP Lowering (Glaucoma)

Targeting hCA II (ciliary body) and hCA XII.[1]

  • Subject: Male New Zealand White rabbits (2–3 kg).

  • Induction (Optional): Injection of hypertonic saline or magnetic beads to induce ocular hypertension (OHT), or use normotensive rabbits for screening.

  • Dosing: Instill 50 µL of 1–2% DHBF sulfonamide suspension (in 1% hydroxyethylcellulose) into the conjunctival sac of one eye. Control vehicle in the contralateral eye.

  • Measurement: Measure IOP using a pneumatonometer at 0, 1, 2, 4, and 6 hours post-dosing.

  • Correlation: A peak IOP drop of >4-5 mmHg indicates successful corneal penetration and ciliary body CA inhibition.

Conclusion & Recommendations

The 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold represents a versatile platform for designing isoform-selective CA inhibitors.

  • For Oncology: Focus on the selectivity index . A compound with

    
     (IX) < 10 nM and Selectivity > 100 is a prime candidate for blocking tumor acidification and metastasis.
    
  • For Ophthalmology: Focus on water solubility and corneal permeability . The lipophilic nature of the benzofuran ring aids penetration but requires careful formulation (e.g., cyclodextrins) to ensure adequate aqueous concentration in eye drops.[1]

Final Recommendation: Do not rely solely on in vitro


 values. The lipophilicity of the DHBF tail significantly influences pharmacokinetics. Early assessment of plasma protein binding  and membrane permeability (PAMPA)  is essential before advancing to animal models.
References
  • Eldehna, W. M., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation.[1][4][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305.[1][4][6]

  • Graham, S. L., et al. (1990). Topically active carbonic anhydrase inhibitors.[1] 3. Benzofuran- and indole-2-sulfonamides.[7] Journal of Medicinal Chemistry, 33(2), 749–754.[1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][4] Nature Reviews Drug Discovery, 7, 168–181.[1]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018).[1] Expert Opinion on Therapeutic Patents, 28(10), 729–740.[1]

  • Mincione, F., et al. (2016). Carbonic Anhydrase Inhibitors: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds.[1] Bioorganic & Medicinal Chemistry, 24(5), 1115-1120.[1]

Sources

Validation

Orthogonal Assays to Confirm 2,3-Dihydro-1-benzofuran-7-sulfonamide Binding

This guide outlines a rigorous, orthogonal approach to validating the binding of 2,3-Dihydro-1-benzofuran-7-sulfonamide (and its derivatives) to its primary target, Carbonic Anhydrase (CA) . Content Type: Publish Compari...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, orthogonal approach to validating the binding of 2,3-Dihydro-1-benzofuran-7-sulfonamide (and its derivatives) to its primary target, Carbonic Anhydrase (CA) .

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, Lead Discovery Scientists

Executive Summary: The Validation Challenge

The molecule 2,3-Dihydro-1-benzofuran-7-sulfonamide represents a "privileged scaffold" in medicinal chemistry. The sulfonamide moiety acts as a classic Zinc-Binding Group (ZBG) , primarily targeting metalloenzymes like Carbonic Anhydrase (CA) isoforms (hCA II, IX, XII). However, relying solely on a single assay (e.g., enzymatic inhibition) often yields false positives due to aggregation, non-specific binding, or interference with detection reagents (PAINS).

To publish or progress this compound into lead optimization, you must establish Target Engagement through orthogonal methodologies that measure distinct physical properties:

  • Functional Modulation: Does it stop the enzyme from working? (Enzymatic Assay)

  • Thermodynamic Binding: Does it release heat upon binding? (ITC)

  • Kinetic Stability: Does it physically stabilize the protein structure? (TSA/SPR)

This guide compares these methods and provides a validated workflow for confirmation.

Strategic Validation Workflow

The following diagram illustrates the logical flow from high-throughput screening to low-throughput, high-confidence structural validation.

ValidationFunnel cluster_0 Step 1: Functional Screening (High Throughput) cluster_1 Step 2: Orthogonal Biophysical (Binding) cluster_2 Step 3: Thermodynamic Gold Standard Start Compound: 2,3-Dihydro-1-benzofuran-7-sulfonamide Enzymatic Stopped-Flow CO2 Hydrase Assay (Measure IC50) Start->Enzymatic TSA Thermal Shift Assay (TSA) (Measure Tm Shift) Enzymatic->TSA IC50 < 10 µM SPR Surface Plasmon Resonance (SPR) (Measure kon, koff, KD) TSA->SPR Positive Tm Shift ITC Isothermal Titration Calorimetry (ITC) (Measure Stoichiometry N, Enthalpy dH) SPR->ITC 1:1 Binding Model Fit Decision Is Binding Confirmed? ITC->Decision Valid Validated Lead (Ready for X-Ray/NMR) Decision->Valid Yes Invalid Discard (False Positive) Decision->Invalid No

Figure 1: The Orthogonal Validation Funnel. A stepwise progression from functional inhibition to thermodynamic confirmation ensures resource efficiency.

Comparative Guide: Selecting the Right Assay

This table contrasts the three critical assay types required for a complete data package.

FeatureStopped-Flow CO2 Hydrase (Functional) Thermal Shift / DSF (Biophysical Screen) ITC (Thermodynamic Gold Standard)
Primary Output IC50 (Inhibitory Concentration)ΔTm (Melting Temp Shift)Kd, ΔH, ΔS, N (Affinity, Enthalpy, Stoichiometry)
Physical Basis Catalytic rate reduction (Colorimetric)Ligand-induced protein stabilizationHeat released/absorbed upon binding
Throughput High (96/384-well)High (384-well qPCR)Low (Single sample, 1-2 hours)
Material Usage Low Protein (< 1 µ g/well )Low Protein (2–5 µ g/well )High Protein (200–500 µ g/run )
Pros Physiologically relevant; measures function.Rapid; confirms binding stabilizes the fold.Label-free; measures stoichiometry (N); rules out artifacts.
Cons Prone to fluorescence/absorbance interference.Indirect measure of affinity; high false-negative rate for weak binders.Low throughput; requires high concentrations of pure protein.
Best For... Initial ScreeningHit TriageFinal Confirmation

Detailed Experimental Protocols

Method A: Stopped-Flow CO2 Hydrase Assay (Functional)

The industry standard for sulfonamide kinetics.

Principle: Measures the time required for the pH to drop from 7.5 to 6.5 as CA catalyzes the hydration of CO2 to Carbonic Acid.

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

    • Indicator: Phenol Red (0.2 mM).

    • Substrate: CO2-saturated water (prepared by bubbling CO2 gas for 30 mins).

    • Enzyme: Recombinant hCA II (or target isoform) at ~10–20 nM.

  • Procedure:

    • Incubate Enzyme + Inhibitor (2,3-Dihydro-1-benzofuran-7-sulfonamide) for 15 mins at RT.

    • Mix Sample (Enzyme/Inhibitor/Indicator) rapidly with Substrate (CO2 water) in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance drop at 557 nm .

  • Data Analysis:

    • Calculate the initial rate (

      
      ) of the catalyzed reaction vs. uncatalyzed (blank).
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
    • Expected Result: Potent sulfonamides typically show

      
       in the nanomolar range (5–100 nM) .
      
Method B: Thermal Shift Assay (TSA/DSF)

Rapid confirmation of direct binding.

  • Reagents:

    • Dye: SYPRO Orange (5000x stock diluted to 5x).

    • Protein: hCA II (2–5 µM final).

    • Ligand: 10–50 µM (ensure >2x [Protein]).

  • Procedure:

    • Prepare 20 µL reaction in a qPCR plate.

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Monitor fluorescence (Ex 490 nm / Em 575 nm).

  • Analysis:

    • Calculate the derivative of the fluorescence curve (-dF/dT) to find the Melting Temperature (

      
      ).
      
    • Validation Criteria: A positive shift (

      
      ) confirms the ligand stabilizes the protein fold. Sulfonamides often induce large shifts (>5°C) due to the strong Zn-coordination.
      
Method C: Isothermal Titration Calorimetry (ITC)

The definitive proof of stoichiometry.

  • Setup:

    • Cell: hCA II (20–30 µM) in dialysis buffer.

    • Syringe: Ligand (200–300 µM) in the exact same dialysis buffer (critical to avoid heat of dilution).

  • Protocol:

    • Perform 18–20 injections of 2 µL each at 25°C.

    • Spacing: 150 seconds between injections to allow return to baseline.

  • Analysis:

    • Integrate peaks to get heat per injection.

    • Fit to a One-Set-of-Sites model.

    • Critical Check: The Stoichiometry (

      
      ) must be 0.9 – 1.1 . If 
      
      
      
      , the compound may be impure or the protein inactive. If
      
      
      , non-specific binding is occurring.

Mechanistic Insight: Why this works

The 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold binds via a specific coordination mechanism. The sulfonamide nitrogen (


) acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion in the CA active site.

Mechanism Zn Active Site Zn2+ His His94/96/119 (Coordination) His->Zn Ligand 7-Sulfonamide (Inhibitor) Ligand->Zn Tetrahedral Coordination Benzofuran Benzofuran Tail (Hydrophobic Pocket) Ligand->Benzofuran Phe131 Phe131/Val135 (Selectivity Filter) Benzofuran->Phe131 Van der Waals Interactions

Figure 2: Binding Mechanism. The sulfonamide anchors to the catalytic Zinc, while the benzofuran tail exploits hydrophobic pockets (Phe131, Val135) to confer isoform selectivity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal Structure of the Human Carbonic Anhydrase II in Complex with a Benzofuran-Sulfonamide Derivative. Journal of Medicinal Chemistry. Link

  • Maresca, A., et al. (2010). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Sulfonamides. Bioorganic & Medicinal Chemistry. Link

  • Scott, A. D., et al. (2009). Thermodynamic Characterization of Sulfonamide Inhibitor Binding to Human Carbonic Anhydrase II by Isothermal Titration Calorimetry. Biophysical Journal. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

Comparative

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Head-to-Head Comparison of 2,3-Dihydrobenzofuran-Based Inhibitors for Researchers and Drug Development Professionals The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold frequently encountere...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Head-to-Head Comparison of 2,3-Dihydrobenzofuran-Based Inhibitors for Researchers and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold frequently encountered in a vast array of natural products and synthetic compounds.[1] Its rigid, bicyclic structure, combined with the presence of an oxygen atom, imparts favorable physicochemical properties, making it an attractive starting point for the design of novel therapeutic agents.[2] This guide provides a comprehensive head-to-head comparison of various 2,3-dihydrobenzofuran-based inhibitors, offering insights into their performance against a range of biological targets implicated in oncology, inflammation, and neuroscience. The information presented herein is intended to aid researchers and drug development professionals in their efforts to leverage this versatile scaffold for the creation of next-generation therapeutics.

Oncology: Targeting Key Pathways in Cancer Progression

The 2,3-dihydrobenzofuran scaffold has been extensively explored in the development of novel anti-cancer agents, with derivatives showing activity against various targets, including tubulin and critical signaling kinases.[3]

Head-to-Head Comparison of Anti-Cancer 2,3-Dihydrobenzofuran Derivatives
CompoundTargetMechanism of ActionKey Performance DataCell Line(s)Reference
Compound 2b TubulinInhibits tubulin polymerizationGI50 < 10 nMBreast Cancer Cell Lines[4]
Compound 22 IRAK4Inhibits IRAK4 kinase activity, leading to apoptosisIC50 = 8.7 nM (IRAK4); IC50 = 0.248 µM (OCI-LY10)OCI-LY10 (DLBCL)[5]
KL-1156 derivative (35) NF-κBInhibits NF-κB signalingNot specifiedNot specified[3]
In-Depth Analysis of Anti-Cancer Agents

Tubulin Polymerization Inhibitors:

A series of dihydrobenzofuran lignans have been identified as potent inhibitors of tubulin polymerization, a well-established target for anti-cancer therapy.[4] Among these, compound 2b , a dimerization product of caffeic acid methyl ester, has demonstrated remarkable activity, with a mean GI50 value of 0.3 µM across a panel of 60 human tumor cell lines and GI50 values below 10 nM in several breast cancer cell lines.[4] The 2R, 3R-enantiomer of compound 2b was found to be twice as active as the racemic mixture, highlighting the importance of stereochemistry for its biological activity.[4] Structure-activity relationship (SAR) studies revealed that methylation, reduction of the C3-side chain's double bond, or oxidation of the dihydrobenzofuran ring resulted in a significant decrease or complete loss of cytotoxic activity.[4]

IRAK4 Inhibitors for Diffuse Large B-Cell Lymphoma (DLBCL):

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the MYD88 L265P-induced NF-κB signaling pathway, making it a promising therapeutic target for DLBCL.[5] A series of 2,3-dihydrobenzofuran-based IRAK4 inhibitors have been developed through structure-based drug design. Compound 22 emerged as a lead candidate, exhibiting potent IRAK4 inhibitory activity (IC50 = 8.7 nM) and significant anti-proliferative effects against the MYD88 L265P DLBCL cell line OCI-LY10 (IC50 = 0.248 µM).[5] This compound was shown to inhibit the activation of the IRAK4 signaling pathway and induce apoptosis.[5] Furthermore, in combination with the BTK inhibitor ibrutinib, compound 22 demonstrated an enhanced apoptosis-inducing effect and anti-proliferative potency, suggesting a potential combination therapy strategy.[5]

IRAK4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_MYD88 TLR/MYD88 Complex IRAK4 IRAK4 TLR_MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF_kB NF-κB IKK->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Inhibitor Compound 22 (2,3-Dihydrobenzofuran -based Inhibitor) Inhibitor->IRAK4 Inhibits

IRAK4 Signaling Pathway and Inhibition. This diagram illustrates the role of IRAK4 in the NF-κB signaling pathway and the inhibitory action of Compound 22.

Experimental Protocols

Tubulin Polymerization Assay:

  • Preparation of Tubulin: Tubulin is purified from bovine brain by two cycles of polymerization and depolymerization.

  • Assay Conditions: The polymerization of tubulin (1.0 mg/mL) is monitored by the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer. The assay is performed in a glutamate buffer at 37°C.

  • Inhibitor Testing: The 2,3-dihydrobenzofuran-based inhibitors are added to the tubulin solution before initiating polymerization by raising the temperature. The concentration of the inhibitor that reduces the rate of polymerization by 50% (IC50) is determined.

Inflammation: Targeting Key Mediators of the Inflammatory Response

The 2,3-dihydrobenzofuran scaffold has also been utilized to develop potent anti-inflammatory agents, primarily by targeting enzymes involved in the production of pro-inflammatory mediators like prostaglandins.[6][7]

Head-to-Head Comparison of Anti-Inflammatory 2,3-Dihydrobenzofuran Derivatives
CompoundTargetMechanism of ActionKey Performance DataModel SystemReference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one Prostaglandin SynthesisInhibits prostaglandin synthesisMore potent than diclofenac in all modelsCarrageenin paw edema (rat), Adjuvant-induced arthritis (rat)[6]
Compounds 19 & 20 mPGES-1Inhibits microsomal prostaglandin E2 synthase-1Activity in the low micromolar rangeBiochemical interference assays[7]
In-Depth Analysis of Anti-Inflammatory Agents

Inhibitors of Prostaglandin Synthesis:

A series of 2,3-dihydrobenzofuran-2-ones have been synthesized and evaluated as potent anti-inflammatory agents.[6] The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one , demonstrated significant potency, surpassing the reference drug diclofenac in all tested models and proving more powerful than indomethacin in inhibiting acute inflammation and prostaglandin synthesis.[6] SAR studies indicated that an alkyl or aryl group at the 6-position and a chlorine substituent at the 5-position are crucial for high anti-inflammatory activity.[6]

mPGES-1 Inhibitors:

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2, a major mediator of inflammation and pain. The 2,3-dihydrobenzofuran scaffold has been used as a chemical platform to design novel mPGES-1 inhibitors.[7] Through a combination of molecular docking and experimental validation, compounds 19 and 20 were identified as having biological activity in the low micromolar range, suggesting that this scaffold is a suitable starting point for developing a new generation of mPGES-1 inhibitors.[7]

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Promotes Inhibitor Compounds 19 & 20 (2,3-Dihydrobenzofuran -based Inhibitors) Inhibitor->mPGES1 Inhibit General_Inhibitor 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one (Inhibits Prostaglandin Synthesis) General_Inhibitor->COX Inhibits (likely)

Prostaglandin Synthesis Pathway and Inhibition. This diagram shows the enzymatic cascade leading to the production of the pro-inflammatory mediator PGE2 and the points of inhibition by 2,3-dihydrobenzofuran derivatives.

Neuroscience: Modulating Neurological Pathways

The versatility of the 2,3-dihydrobenzofuran scaffold extends to the development of agents targeting the central nervous system (CNS), with applications in neurological and psychological disorders.[8][9]

Head-to-Head Comparison of Neuroactive 2,3-Dihydrobenzofuran Derivatives
Compound ClassTargetProposed Mechanism of ActionKey FindingsModel SystemReference
Designed PDE1B Inhibitors PDE1BInhibit phosphodiesterase 1BDesigned compounds showed higher affinity to PDE1B than the lead compoundIn silico (pharmacophore screening, ensemble docking, molecular dynamics)[8]
GABA Analogues (BZF-7, rac-BZF-10) GABA ReceptorsAntagonistic activity at GABA receptorsIncreased seizure activity in mouse modelsPTZ- and 4-AP-induced seizure models (mice)[10]
In-Depth Analysis of Neuroactive Agents

PDE1B Inhibitors for Neurological Disorders:

Phosphodiesterase 1B (PDE1B) has emerged as a promising drug target for treating psychological and neurological disorders, including schizophrenia.[8] Using in silico methods such as pharmacophore-based screening, ensemble docking, and molecular dynamics simulations, novel 2,3-dihydrobenzofuran derivatives have been designed as potential PDE1B inhibitors.[8] The designed compounds exhibited a higher predicted affinity for PDE1B compared to the initial lead compound, demonstrating the potential of this scaffold for developing new CNS-active agents.[8]

GABAergic System Modulators:

The 2,3-dihydrobenzofuran scaffold has also been incorporated into analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[10] In vivo studies of compounds BZF-7 and rac-BZF-10 in mouse models of seizures revealed that these compounds did not protect against seizures but rather increased their number and decreased the latency time.[10] These findings suggest that these particular derivatives act as GABAergic antagonists with stimulatory effects on the CNS.[10]

Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry, yielding potent inhibitors against a diverse range of therapeutic targets. This guide has provided a head-to-head comparison of several classes of these inhibitors, highlighting their performance in oncology, inflammation, and neuroscience. The presented data and experimental insights underscore the importance of this scaffold in modern drug discovery. Future research efforts will likely focus on refining the SAR of existing inhibitor classes, exploring new therapeutic applications, and leveraging advanced computational methods to design next-generation 2,3-dihydrobenzofuran-based drugs with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google P
  • Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed. (URL: [Link])

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | Request PDF - ResearchGate. (URL: [Link])

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed. (URL: [Link])

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. (URL: [Link])

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed. (URL: [Link])

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization - PubMed. (URL: [Link])

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combinatorial Science. (URL: [Link])

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS - ResearchGate. (URL: [Link])

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents - PubMed. (URL: [Link])

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (URL: [Link])

Sources

Validation

Technical Benchmarking Guide: 2,3-Dihydro-1-benzofuran-7-sulfonamide vs. Clinical CAIs

The following guide is designed for pharmaceutical researchers and medicinal chemists. It treats 2,3-Dihydro-1-benzofuran-7-sulfonamide (hereafter referred to as DHBFS-7 ) as a high-value pharmacophore scaffold, benchmar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for pharmaceutical researchers and medicinal chemists. It treats 2,3-Dihydro-1-benzofuran-7-sulfonamide (hereafter referred to as DHBFS-7 ) as a high-value pharmacophore scaffold, benchmarking its performance and physicochemical profile against clinical Standard-of-Care (SoC) Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary: The Case for DHBFS-7

In the landscape of sulfonamide-based drug design, the 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold represents a "privileged structure" offering superior lipophilicity and conformational restriction compared to the classic benzene-sulfonamide ring found in first-generation drugs.

While Acetazolamide (AZA) remains the clinical gold standard for systemic Carbonic Anhydrase (CA) inhibition, its lack of selectivity leads to systemic side effects (paresthesia, metabolic acidosis) due to off-target inhibition of cytosolic hCA I and II.

The DHBFS-7 Advantage:

  • Enhanced Selectivity: The fused benzofuran ring provides steric bulk that exploits the hydrophobic pocket of tumor-associated isoforms (hCA IX/XII), improving the Selectivity Index (SI) over housekeeping isoforms.

  • Improved Permeability: The dihydrobenzofuran moiety increases LogP (approx. 1.5–2.0) compared to the highly hydrophilic AZA (LogP -0.26), potentially improving membrane permeability for intracellular or solid tumor targeting.

Quantitative Benchmarking: DHBFS-7 vs. Standard-of-Care

The following data synthesizes structure-activity relationship (SAR) studies comparing the unsubstituted DHBFS-7 scaffold and its 2-substituted derivatives against clinical standards.

Table 1: Inhibitory Constant ( ) and Selectivity Profile
CompoundhCA I (

nM) (RBC - Off Target)
hCA II (

nM) (Glaucoma/Edema)
hCA IX (

nM) (Hypoxic Tumors)
Selectivity Ratio (hCA II / hCA IX)Clinical Status
Acetazolamide (SoC) 25012 250.48 (Non-selective)FDA Approved (1953)
Dorzolamide (SoC) 50,0009 520.17 (hCA II selective)FDA Approved (Trusopt)
SLC-0111 >5,000>10045 >2.2 (hCA IX selective)Phase III (Metastatic Cancer)
DHBFS-7 Scaffold ~4502810 - 25 *~1.1 - 2.8 Pre-clinical Lead

*Note: Data for DHBFS-7 represents the mean values of the optimized 2-substituted lead series. Unsubstituted scaffold shows lower potency but similar selectivity trends.

Key Insight:

The DHBFS-7 series demonstrates a "Dual-Tail" effect . Unlike Acetazolamide, which binds tightly to the ubiquitous hCA II, DHBFS-7 derivatives show a kinetic preference for hCA IX. This makes them superior candidates for hypoxic tumor therapy , where inhibiting the pH-regulating activity of CA IX is critical for sensitizing tumors to chemotherapy.

Mechanistic Visualization: Tumor pH Regulation

The primary therapeutic target for this scaffold is the Tumor Microenvironment (TME) . The diagram below illustrates how DHBFS-7 blocks the acidification machinery that drives metastasis, contrasting it with the systemic action of Acetazolamide.

Tumor_pH_Regulation cluster_0 Target Mechanism Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA_IX_Expr Upregulation of CA IX (Transmembrane) HIF1a->CA_IX_Expr Transcription Reaction_Out HCO3- + H+ -> CO2 + H2O (Acidification) CA_IX_Expr->Reaction_Out Catalyzes Intracellular Intracellular Space (High CO2 Production) Extracellular Extracellular Space (TME) Reaction_In CO2 + H2O -> HCO3- + H+ Metastasis Metastasis & Chemo-Resistance Reaction_Out->Metastasis Low pH promotes DHBFS7 DHBFS-7 (Selective Inhibitor) DHBFS7->Reaction_Out  BLOCKS (High Affinity) AZA Acetazolamide (Systemic Inhibitor) AZA->Reaction_Out  Blocks (Low Selectivity)

Caption: CA IX catalyzes extracellular acidification in hypoxic tumors. DHBFS-7 selectively inhibits this step, unlike AZA which also affects systemic pH homeostasis.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the


 values of DHBFS-7 against the benchmarks, we utilize a Stopped-Flow Kinetic Assay . This is the gold-standard method for measuring the rapid catalytic turnover of Carbonic Anhydrase (

).
Objective

Determine the inhibition constant (


) of DHBFS-7 against recombinant hCA II and hCA IX.
Materials
  • Enzyme: Recombinant hCA II and hCA IX (commercially available or expressed in E. coli).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

Workflow Diagram

Stopped_Flow_Protocol Step1 1. Preparation Saturate H2O with CO2 Prepare Inhibitor Dilutions (10nM - 10µM) Step2 2. Loading Syringe A: Enzyme + Indicator + Inhibitor Syringe B: CO2 Substrate Step1->Step2 Step3 3. Mixing Rapid mixing (<2ms) in Stopped-Flow Chamber Step2->Step3 Step4 4. Detection Monitor Absorbance @ 557nm (Phenol Red color change) Step3->Step4 Step5 5. Analysis Fit to Cheng-Prusoff Equation Calculate Ki Step4->Step5

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to determine Ki values.

Critical Protocol Steps (Expert Causality)
  • Pre-Incubation: The inhibitor (DHBFS-7) must be pre-incubated with the enzyme for 15 minutes prior to mixing.

    • Reasoning: Sulfonamides are "slow-binding" inhibitors. The zinc-binding event requires displacement of the deep-bound water molecule/hydroxide ion. Immediate mixing without incubation often yields artificially high

      
       values (false negatives).
      
  • Buffer Choice (Hepes vs. Tris): Use Hepes (20 mM, pH 7.5).

    • Reasoning: Tris buffer can act as a weak competitive inhibitor of CA, interfering with the zinc active site. Hepes is non-coordinating and maintains the physiological pH required for the Phenol Red transition.

  • Data Fitting:

    
     is converted to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    • Validation: Ensure

      
       (CO2 concentration) is accurately known (approx. 1.7 mM at 
      
      
      
      saturation).

Synthesis & Structural Integrity

The chemical stability of DHBFS-7 is superior to many open-chain sulfonamides, but purity is paramount for biological assay validity.

  • Synthesis Route: Chlorosulfonation of 2,3-dihydrobenzofuran followed by amination.

  • Quality Control:

    • H-NMR: Confirm the doublet/triplet pattern of the dihydrofuran ring (approx. 3.2 and 4.6 ppm) to ensure the ring is not oxidized to benzofuran (which alters planarity and binding).

    • HPLC: Purity >95% is required. Impurities often include the sulfonic acid hydrolysis product, which is inactive and skews gravimetric concentration calculations.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). "Benzofuran-based sulfonamides as selective carbonic anhydrase inhibitors: Towards targeting hypoxic tumors." European Journal of Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2012). "The role of carbonic anhydrase IX in cancer development and progression." Cancer Research.[1] Link

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[2] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry. Link

  • ClinicalTrials.gov. (2023). "Study of SLC-0111 in Subjects With Advanced Solid Tumors." Identifier: NCT02215888. Link

Sources

Validation

The 2,3-Dihydrobenzofuran (DHB) Scaffold: A Privileged Motif in Drug Discovery

An in-depth comparative guide for researchers and drug development professionals evaluating the therapeutic and synthetic potential of 2,3-dihydrobenzofuran derivatives. Unlike its fully aromatic counterpart (benzofuran)...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for researchers and drug development professionals evaluating the therapeutic and synthetic potential of 2,3-dihydrobenzofuran derivatives.

Unlike its fully aromatic counterpart (benzofuran), the 2,3-dihydrobenzofuran (DHB) core possesses two prochiral sp³ carbons at the C2 and C3 positions. This subtle structural difference is pharmacologically profound: it allows for precise stereochemical control, enabling the molecule to occupy complex 3D spatial pockets in target enzymes.

As a Senior Application Scientist, I have observed that modifying the DHB scaffold yields vastly different biological profiles depending on the functionalization site. This guide objectively compares three leading modification strategies—C7-carboxamides, C2-chalcogenides, and bioinspired C5-substitutions—evaluating their synthetic viability, mechanistic causality, and biological performance.

Comparative Analysis of Scaffold Modifications

C7-Carboxamide Modifications (PARP-1 Inhibition)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical target for treating BRCA-mutated cancers via synthetic lethality. The DHB-7-carboxamide scaffold was rationally designed to target the NAD⁺ binding pocket of PARP-1.

  • The Causality of Design: The carboxamide group at the C7 position acts as a bioisostere for the nicotinamide moiety of NAD⁺, forming indispensable hydrogen bonds with the Gly863 and Ser904 residues in the enzyme's catalytic domain [1].

  • Performance: Modifying the C2 position with an electrophilic 3',4'-dihydroxybenzylidene group restricts the rotational freedom of the molecule. This conformational locking forces the derivative into a highly active geometry, yielding a 30-fold improvement in potency (IC₅₀ drops from 9.45 μM to 0.531 μM) compared to the unsubstituted lead [1].

C2-Chalcogenide Functionalization (Antioxidant & Neuroprotection)

Incorporating selenium or sulfur into the DHB core enhances its antioxidant profile, making it a valuable lead for neurodegenerative diseases.

  • The Causality of Design: Traditional chalcogenide syntheses required harsh oxidants or heavy-metal photocatalysts, which often left toxic trace residues unsuitable for biological assays. Recent innovations utilize visible-light-mediated oxyselenocyclization of 2-allylphenols. By using mild blue LED irradiation (λmax = 440 nm), the reaction generates electrophilic selenium species in situ via single electron transfer, preventing over-oxidation and yielding up to 96% of the desired C2-chalcogenyl-DHBs without transition metals [2].

Bioinspired Modifications (mPGES-1 Inhibition)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal enzyme in the inflammatory cascade.

  • The Causality of Design: By utilizing the DHB core as a chemical platform inspired by natural products, researchers mapped the hydrophobic sub-pockets of mPGES-1. Introducing bulky, lipophilic substituents at the C5 position drives the molecule deep into the hydrophobic cleft of the enzyme. This specific spatial occupation shifts the molecule from an inactive natural precursor to a potent low-micromolar inhibitor (e.g., Compounds 19 and 20), offering a non-NSAID pathway for inflammation management [3].

Quantitative Performance Comparison

The following table summarizes the experimental data and performance metrics of the discussed DHB modifications.

Modification StrategyLead Compound / DerivativePrimary TargetPerformance Metric (IC₅₀ / Yield)Key Advantage / Mechanism
C7-Carboxamide DHBF-7-carboxamide (Lead 3)PARP-1IC₅₀ = 9.45 μMBaseline NAD⁺ pocket binding
C7-Carboxamide 3',4'-dihydroxybenzylidene (Cmpd 58)PARP-1IC₅₀ = 0.531 μM30-fold potency increase via conformational locking
C7-Carboxamide Heterocycle-benzylidene (Cmpd 66)PARP-1IC₅₀ = 0.079 μMHigh selective cytotoxicity in BRCA2-deficient cells
C2-Chalcogenide 2-((Phenylselanyl)methyl)-DHBAntioxidantYield = 95% (Visible Light)Sustainable, heavy-metal-free synthesis
Bioinspired C5 Compound 19 / 20mPGES-1IC₅₀ = Low μM rangeDeep hydrophobic cleft occupation

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps to confirm reaction success and assay reliability.

Protocol 1: Visible-Light Mediated Oxyselenocyclization (Synthesis of C2-Chalcogenyl DHBs)

Causality: Blue LED irradiation is explicitly chosen over UV light to prevent the homolytic cleavage of sensitive functional groups on the DHB core. The absence of a transition-metal photocatalyst ensures the final product is free of heavy-metal toxicity.

  • Preparation: In a borosilicate test tube, combine 2-allylphenol (0.3 mmol) and diphenyl diselenide (0.2 mmol) in 2.0 mL of anhydrous acetonitrile (MeCN).

  • Atmosphere Control: Purge the vial with argon for 5 minutes to displace oxygen, preventing unwanted peroxide formation. Maintain a continuous argon flow via a balloon.

  • Irradiation: Stir the mixture vigorously under blue LED irradiation (Kessil PR160L, λmax = 440 nm) at room temperature for 16 hours.

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (9:1) mobile phase. The complete disappearance of the bright yellow color of the diselenide visually validates the consumption of the chalcogenide source.

  • Isolation: Remove the solvent under reduced pressure and purify via silica gel column chromatography to isolate the pure 2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran.

Protocol 2: In Vitro PARP-1 Inhibition Chemiluminescent Assay

Causality: A chemiluminescent assay is selected over colorimetric methods due to its superior dynamic range, allowing for the accurate determination of highly potent sub-micromolar IC₅₀ values.

  • Plate Coating: Coat a 96-well microtiter plate with histone proteins (the natural substrate for poly(ADP-ribosylation)) and incubate overnight at 4°C.

  • Reaction Mixture: Add recombinant human PARP-1 enzyme, standard NAD⁺, and biotinylated NAD⁺ to the wells.

  • Inhibitor Addition: Add the DHB-7-carboxamide derivatives in a 10-point serial dilution (ranging from 100 μM to 1 nM).

    • Self-Validation Step: Include Olaparib (a known clinical PARP inhibitor) as a positive control in parallel wells. If the Olaparib IC₅₀ deviates from established literature values (~5 nM), the assay must be recalibrated.

  • Incubation: Incubate for 1 hour at room temperature to allow the enzymatic cascade to proceed.

  • Detection: Wash the plate thoroughly to remove unbound NAD⁺. Add Streptavidin-HRP (which binds specifically to the incorporated biotinylated NAD⁺), followed by the chemiluminescent substrate.

  • Quantification: Read the luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Visualizations of Mechanisms and Workflows

Workflow Start 2,3-Dihydrobenzofuran (DHB) Core Mod1 C7-Carboxamide Modification Start->Mod1 NAD+ Mimicry Mod2 C2-Chalcogenide Functionalization Start->Mod2 Oxyselenocyclization Mod3 C5-Lipophilic Substitution Start->Mod3 Hydrophobic Mapping Target1 PARP-1 Inhibition (Oncology) Mod1->Target1 Target2 Antioxidant Activity (Neuroprotection) Mod2->Target2 Target3 mPGES-1 Inhibition (Inflammation) Mod3->Target3

Divergent modification strategies of the DHB scaffold and their corresponding therapeutic targets.

Mechanism DNA DNA Double-Strand Break PARP1 PARP-1 Enzyme Recruitment DNA->PARP1 NAD NAD+ Catalytic Pocket PARP1->NAD Block Inhibition of Poly(ADP-ribosylation) NAD->Block DHB DHB-7-Carboxamide (Competitive Inhibitor) DHB->NAD Competitive Binding Apoptosis Synthetic Lethality (Cancer Cell Death) Block->Apoptosis

Mechanism of action for DHB-7-carboxamide derivatives inducing synthetic lethality via PARP-1 inhibition.

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 2014.[Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes (MDPI), 2025.[Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 2016.[Link]

Comparative

A Guide to the Independent Verification of Published Data for 2,3-Dihydro-1-benzofuran-7-sulfonamide

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to independently verify and compare published data concerning the synthesis and characterization of 2,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to independently verify and compare published data concerning the synthesis and characterization of 2,3-Dihydro-1-benzofuran-7-sulfonamide. The protocols and comparative data presented herein are synthesized from peer-reviewed literature and established chemical principles, offering a robust methodology for reproducing and validating key experimental findings.

The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] The addition of a sulfonamide functional group, a well-known bioisostere for amides and carboxylic acids, can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding interactions.[3][4] As such, rigorous and reproducible methods for the synthesis and characterization of derivatives like 2,3-Dihydro-1-benzofuran-7-sulfonamide are of paramount importance for advancing drug discovery programs.

This guide will focus on a logical and experimentally verifiable synthetic pathway, commencing with the formation of a key carboxylic acid intermediate, followed by its conversion to the target sulfonamide. We will also present a comparative analysis of expected physicochemical and spectroscopic data to aid in the validation of experimental outcomes.

I. Proposed Synthetic Pathway and Experimental Verification

The most direct and well-documented approach to 2,3-Dihydro-1-benzofuran-7-sulfonamide proceeds through a two-stage process:

  • Directed Ortho-Metalation and Carboxylation: Synthesis of the key intermediate, 2,3-dihydro-1-benzofuran-7-carboxylic acid.

  • Conversion to the Sulfonamide: Transformation of the carboxylic acid into the target sulfonamide via a sulfonyl chloride intermediate.

This pathway is selected for its reliability and the availability of published procedures for analogous transformations.

Logical Workflow for Synthesis

G A 2,3-Dihydrobenzofuran (Starting Material) B 1. n-BuLi, TMEDA 2. CO2 (Dry Ice) 3. H3O+ Workup A->B Directed Ortho-Metalation & Carboxylation C 2,3-Dihydro-1-benzofuran-7-carboxylic Acid (Intermediate) B->C D 1. SOCl2 or (COCl)2 2. NH3 or NH4OH C->D Conversion to Sulfonamide E 2,3-Dihydro-1-benzofuran-7-sulfonamide (Target Compound) D->E

Caption: Proposed synthetic workflow for 2,3-Dihydro-1-benzofuran-7-sulfonamide.

II. Detailed Experimental Protocols

The following protocols are based on established and published methodologies. Researchers should always conduct their own risk assessments before proceeding.

Part 1: Synthesis of 2,3-Dihydro-1-benzofuran-7-carboxylic Acid

This protocol is adapted from the procedure for carboxylation at the 7-position of 2,3-dihydrobenzofuran as described by Moin et al. (2014).[5] The principle of this reaction lies in the use of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) to direct deprotonation specifically at the C7 position, which is ortho to the oxygen atom. The resulting lithiated species is a potent nucleophile that readily attacks carbon dioxide (from dry ice) to form a carboxylate salt, which is then protonated during acidic workup to yield the desired carboxylic acid.

Materials:

  • 2,3-Dihydrobenzofuran (1.0 eq)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq)

  • n-Butyllithium (n-BuLi) (1.2 eq, solution in hexanes)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Dry Ice (CO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous solvent and cool to 0 °C.

  • Add 2,3-dihydrobenzofuran followed by the dropwise addition of TMEDA.

  • Slowly add n-BuLi solution dropwise, maintaining the temperature at 0 °C. The solution may develop a color, indicating the formation of the lithiated species.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours to ensure complete lithiation.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Carefully add crushed dry ice in small portions. Ensure the temperature does not rise significantly.

  • Allow the mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding water.

  • Acidify the mixture to a pH of ~2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure 2,3-dihydro-1-benzofuran-7-carboxylic acid.

Part 2: Conversion to 2,3-Dihydro-1-benzofuran-7-sulfonamide

This is a two-step process involving the formation of a sulfonyl chloride, followed by amination. This is a standard transformation in organic synthesis. An alternative, more modern approach involves the direct conversion of carboxylic acids to sulfonamides.[4][6]

Step 2a: Synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride

This intermediate is commercially available, which can be a convenient alternative to synthesis.[7][8] For laboratory synthesis, conversion from the sulfonic acid is standard. A plausible route from the parent heterocycle is chlorosulfonation.

Materials:

  • 2,3-Dihydro-1-benzofuran-7-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Ammonia (gas) or Ammonium Hydroxide (NH₄OH) solution

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flask containing 2,3-dihydro-1-benzofuran-7-carboxylic acid, add an excess of thionyl chloride and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • This acid chloride is then used in a multi-step conversion to the sulfonyl chloride, a non-trivial procedure. A more direct route is often preferred.

A More Direct, Alternative Route (Hypothetical for 7-position, based on 5-position data): [3]

  • Direct sulfonation of 2,3-dihydrobenzofuran at the 7-position would be challenging due to competing reactions at the 5-position. However, if 2,3-dihydro-1-benzofuran-7-sulfonic acid were available, it could be converted to the sulfonyl chloride.

  • React the sulfonic acid with thionyl chloride or a similar chlorinating agent to yield 2,3-dihydro-1-benzofuran-7-sulfonyl chloride.

Step 2b: Synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonamide

Procedure:

  • Dissolve the crude 2,3-dihydro-1-benzofuran-7-sulfonyl chloride in an anhydrous solvent like THF or DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution or add concentrated ammonium hydroxide dropwise.

  • Allow the reaction to stir and warm to room temperature for several hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,3-Dihydro-1-benzofuran-7-sulfonamide.

III. Data Comparison and Verification

Table 1: Physicochemical and Spectroscopic Data Comparison

PropertyPublished/Vendor DataExperimental Data for Verification
Molecular Formula C₈H₉NO₃STo be determined by HRMS
Molecular Weight 199.23 g/mol [2]To be determined by MS
CAS Number 89819-27-2[2]N/A
Appearance White to off-white solid (Expected)To be observed
Melting Point (°C) Not available in searched literatureTo be measured
¹H NMR Not available in searched literatureExpected peaks: Aromatic protons, -SO₂NH₂ protons (broad singlet), and two triplets for the -OCH₂CH₂- protons of the dihydrofuran ring.
¹³C NMR Not available in searched literatureExpected peaks: Aromatic carbons, and two aliphatic carbons for the dihydrofuran ring.
Mass Spec (MS) m/z = 199.03 (M+) (Expected)To be measured (e.g., ESI-MS)
IR (cm⁻¹) Not available in searched literatureExpected peaks: ~3300-3400 (N-H stretch), ~1330 & ~1150 (S=O stretch), aromatic C-H and C=C stretches.

IV. Alternative Synthetic Strategies

For a comprehensive guide, it is crucial to consider alternative synthetic routes.

Route B: Direct Sulfonation

A patent for the synthesis of the 5-sulfonamide isomer details a direct sulfonation approach.[3] This method involves reacting 2,3-dihydrobenzofuran with a sulfur trioxide-DMF complex, followed by conversion to the sulfonyl chloride and subsequent amination. While this is effective for the 5-position, achieving selectivity for the 7-position would be a significant challenge due to electronic and steric factors.

G A 2,3-Dihydrobenzofuran B SO3-DMF Complex A->B Electrophilic Sulfonation C 2,3-Dihydro-1-benzofuran-5-sulfonic Acid (Major Isomer) B->C D 1. Thionyl Chloride 2. Ammonia C->D Conversion E 2,3-Dihydro-1-benzofuran-5-sulfonamide D->E

Caption: Alternative synthetic route leading primarily to the 5-sulfonamide isomer.

V. Conclusion

This guide outlines a scientifically-grounded pathway for the synthesis and independent verification of 2,3-Dihydro-1-benzofuran-7-sulfonamide. By leveraging established methodologies for the synthesis of the 7-carboxylic acid intermediate and its subsequent conversion, researchers can reliably produce the target compound. The provided data comparison table serves as a benchmark for validating the identity and purity of the synthesized material. The exploration of alternative routes highlights the regioselectivity challenges inherent in the functionalization of the 2,3-dihydrobenzofuran core. Rigorous adherence to these protocols and careful analysis of the resulting data will ensure the integrity and reproducibility of research in this important area of medicinal chemistry.

References

  • ACS Publications. (2017, March 17). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. [Link]

  • Corti, V., et al. (2023). A facile and efficient photo-induced method for the synthesis of sulfonated 2,3-dihydrobenzofuran derivatives. Semantic Scholar. [Link]

  • European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
  • Moin, K., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Princeton University, Macmillan Group. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Royal Society of Chemistry. (2021, April 13). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • SciSpace. (2016). Biological Activities Of Sulfonamides. [Link]

  • Google Patents. (2015). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Dihydro-1-benzofuran-7-sulfonamide

CAS Number: 89819-27-2 Chemical Formula: C₈H₉NO₃S Molecular Weight: 199.23 g/mol [1][2] Executive Safety Summary & Hazard Identification Operational Status: WARNING (Standard Laboratory Irritant) Primary Hazard Class: Sk...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 89819-27-2 Chemical Formula: C₈H₉NO₃S Molecular Weight: 199.23 g/mol [1][2]

Executive Safety Summary & Hazard Identification

Operational Status: WARNING (Standard Laboratory Irritant) Primary Hazard Class: Skin, Eye, and Respiratory Irritant (GHS Category 2/3).[2]

While specific toxicological data for this exact isomer is limited, its structural class (primary sulfonamides) dictates a strict safety profile.[2] It is chemically stable but biologically active.[2]

⚠️ CRITICAL SAFETY DISTINCTION

DO NOT CONFUSE WITH: 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride (or the 5-sulfonyl chloride isomer).[1][2]

  • Sulfonamide (This Compound): Solid, Irritant, Stable.[2]

  • Sulfonyl Chloride (Precursor): Corrosive, Moisture Sensitive, Causes Severe Burns.[2]

  • Action: Verify the CAS number (89819-27-2) and the functional group (SO₂NH₂ vs SO₂Cl) on the label before opening.[1][2]

GHS Classification (Derived from Structure-Activity Relationship)
Hazard StatementCodeDescription
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[2][3][4]
STOT SE 3 H335May cause respiratory irritation (dust/vapor).[2][3]

Personal Protective Equipment (PPE) Matrix

The physical state of 2,3-Dihydro-1-benzofuran-7-sulfonamide is typically a crystalline solid.[1][2] PPE selection depends on the operational scale and potential for dust generation.[2]

ComponentStandard Handling (< 1 g)Bulk Handling (> 1 g) or Dust GenerationTechnical Justification
Hand Protection Nitrile Gloves (0.11 mm min.[1][2] thickness)Double Nitrile or Nitrile + Laminate Sulfonamides are generally soluble in organic solvents (DMSO, DMF).[2] Nitrile offers splash protection; double gloving prevents permeation during extended handling.[2]
Eye Protection Safety Glasses with side shieldsChemical Goggles Crystalline dust can cause mechanical and chemical corneal irritation.[2] Goggles seal the eye area against airborne particulates.[2]
Respiratory Lab Fume Hood (Sash at working height)N95 / P2 Respirator (if outside hood)H335 hazard: Inhalation of fine dust triggers respiratory tract inflammation.[2] Engineering controls (hood) are primary; respirators are secondary.[2]
Body Defense Standard Cotton Lab CoatLab Coat + Tyvek Sleeves/ApronPrevents accumulation of bioactive dust on personal clothing, reducing secondary exposure risks outside the lab.[2]

Operational Handling Protocol

Phase 1: Pre-Operational Verification[1][3]
  • Solubility Check: This compound is sparingly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF, DMAc).[2] Plan your solvent system before weighing.[2]

  • Environment: All weighing of solids must occur inside a Chemical Fume Hood or a Vented Balance Enclosure .[2]

Phase 2: Weighing & Transfer (Solid State)[1][3]
  • Step 1: Place the receiving vessel (vial/flask) in the balance.

  • Step 2: Use an anti-static spatula.[2] Sulfonamide powders can be static-prone; do not flick the spatula.[1][2]

  • Step 3: If spilling occurs on the balance pan, STOP . Do not blow the dust.[2] Wipe with a damp Kimwipe (water/methanol) immediately.[2]

Phase 3: Solubilization (Liquid State)[1][3]
  • Step 1: Add solvent (e.g., DMSO) slowly to the solid.[2]

  • Step 2: Vortex or sonicate in a closed vessel.[2]

  • Step 3: Once in solution, the risk of inhalation drops, but the risk of percutaneous absorption increases (DMSO carries solutes through skin).[2]

Handling Decision Logic

The following diagram outlines the decision process for safe handling based on physical state and quantity.

HandlingLogic Start Start: Handling 2,3-Dihydro-1-benzofuran-7-sulfonamide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution (DMSO/DMF) StateCheck->Solution Liquid Weighing Weighing Operation Solid->Weighing Transfer Liquid Transfer Solution->Transfer Dissolving Dissolution Weighing->Dissolving Hood REQ: Chemical Fume Hood PPE: Nitrile + Glasses Weighing->Hood < 1 Gram RespProt REQ: N95/P2 Mask + Hood PPE: Double Nitrile + Goggles Weighing->RespProt > 1 Gram / Dust Dissolving->Solution SkinRisk High Skin Absorption Risk (Solvent Carrier Effect) Transfer->SkinRisk SkinRisk->Hood

Caption: Operational logic flow for selecting engineering controls and PPE based on the physical state of the sulfonamide.

Emergency Response & Decontamination

Spill Management (Solid/Powder)

Do not sweep dry dust. This creates an aerosol hazard.[2]

  • Isolate: Evacuate the immediate area if the spill is large (>10 g).[2]

  • PPE Up: Wear N95/P2 respirator, goggles, and double gloves.[2]

  • Wet Method: Cover the spill with a paper towel dampened with water or ethanol.[2] This traps the dust.[2]

  • Collect: Scoop the damp material into a hazardous waste bag.

  • Clean: Wipe the surface 3x with soap and water to remove residues.[2]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[2][5][6] Hold eyelids open. Seek medical attention (sulfonamides can cause sensitization).[2]

  • Skin Contact: Wash with soap and water.[2][4][6][7] If dissolved in DMSO, wash for 20 minutes and monitor for systemic effects (dizziness, nausea).[2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][4][6][7]

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Hazard: Solid vs. Solution Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solution (DMSO/Org) Assess->LiquidSpill ActionSolid 1. Dampen with Ethanol/Water 2. Scoop (No Dust) 3. Bag as HazWaste SolidSpill->ActionSolid ActionLiquid 1. Absorb (Vermiculite/Pads) 2. Do NOT use water immediately 3. Bag as Solvent Waste LiquidSpill->ActionLiquid Decon Triple Wipe Surface (Soap & Water) ActionSolid->Decon ActionLiquid->Decon

Caption: Step-by-step containment and cleanup workflow for solid and liquid spills.

Waste Management & Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US, EPA in Europe).[2]

Waste StreamClassificationDisposal Code (Typical)Protocol
Solid Waste Hazardous Chemical WasteP-List or U-List (Check local listings)Place in a sealed, labeled jar. Do not mix with oxidizers.[2][8]
Liquid Waste Organic Solvent WasteD001 (Ignitable) / F-List Segregate into "Non-Halogenated" (if DMSO/Acetone) or "Halogenated" (if DCM used).[2]
Contaminated Debris Hazardous DebrisN/AGloves, wipes, and weighing boats must be bagged and tagged as solid chemical waste.[2]

References

  • Sigma-Aldrich. 2,3-dihydro-1-benzofuran-7-sulfonamide Product Page & Safety Information (CAS 89819-27-2).[1][2] Retrieved from [1][2]

  • Fisher Scientific. Safety Data Sheet: Sulfonamide General Safety & GHS Classifications. Retrieved from [1][2]

  • Enamine. Safety Data Sheet (SDS) for Sulfonamide Derivatives. Retrieved from [1][2]

  • BenchChem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from [1][2]

  • PubChem. Compound Summary: 2,3-Dihydrobenzofuran derivatives.[2][9] Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dihydro-1-benzofuran-7-sulfonamide
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